molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Número de catálogo: B1581761
Número CAS: 27550-90-9
Peso molecular: 101.15 g/mol
Clave InChI: LQMMFVPUIVBYII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylmorpholine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328468
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27550-90-9
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methylmorpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Methylmorpholine. The information is curated to support research, development, and quality control activities involving this heterocyclic compound.

Chemical Structure and Identifiers

This compound is a saturated heterocyclic organic compound. It is a derivative of morpholine (B109124) with a methyl group substituted at the 2-position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-2-methylmorpholine and (S)-2-methylmorpholine.

Below is a diagram illustrating the key identifiers for this compound.

2_Methylmorpholine_Identifiers Compound This compound C₅H₁₁NO Identifiers IUPAC Name This compound SMILES CC1CNCCO1 InChI InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3 InChIKey LQMMFVPUIVBYII-UHFFFAOYSA-N CAS Number 27550-90-9 Compound->Identifiers

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, purification processes, and analytical methods.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Boiling Point 130-131 °C at 705 Torr
Density 0.97 g/cm³ (at 20°C)
Flash Point 41 °C
Appearance Colorless to light yellow clear liquid
Solubility Soluble in water, alcohols, ethers, and other organic solvents.

Synthesis of this compound

Several synthetic routes to N-methylmorpholine and other morpholine derivatives have been reported. While a specific, detailed protocol for this compound is not extensively documented in the reviewed literature, a general and adaptable method involves the cyclization of an appropriate precursor. One common industrial method for morpholine synthesis that can be conceptually adapted is the dehydration of diethanolamine. For N-alkylated morpholines, such as N-methylmorpholine, a common laboratory-scale synthesis involves the methylation of the parent morpholine.

Conceptual Synthetic Approach: Methylation of Morpholine

A prevalent method for the synthesis of N-methylmorpholine involves the methylation of morpholine. This can be achieved using various methylating agents. A common laboratory procedure is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid.

Illustrative Experimental Protocol (for N-Methylmorpholine, adaptable for this compound):

  • Materials: Morpholine, Paraformaldehyde, Water, Sodium Chloride.

  • Procedure:

    • To a reaction kettle, add morpholine and water.

    • Heat the mixture to over 80 °C.

    • Slowly add paraformaldehyde to the heated solution with stirring.

    • Maintain the temperature and continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution.

    • After the reaction is complete, cool the mixture to 30 °C.

    • Add sodium chloride to the reaction mixture to facilitate phase separation.

    • The upper organic phase is separated and purified by distillation to yield N-methylmorpholine.

For the synthesis of this compound, one could envision a similar N-alkylation of a pre-synthesized this compound precursor or a multi-step synthesis starting from different building blocks.

Another reported method for N-methylmorpholine synthesis involves the reaction of morpholine with dimethyl carbonate. This method is considered a greener alternative to traditional methylating agents like methyl halides. The reaction is typically carried out in an autoclave at elevated temperatures, and the yield of N-methylmorpholine can be optimized by adjusting the molar ratio of reactants and the reaction temperature.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this volatile compound.

Gas Chromatography (GC)

A common method for the quantitative analysis of morpholine and its derivatives involves gas chromatography with a flame ionization detector (FID).

Illustrative GC Protocol for Morpholine Analysis:

  • Sample Preparation:

    • For air samples, collection can be performed using tubes containing a suitable adsorbent (e.g., 10% phosphoric acid-coated XAD-7).

    • The samples are then extracted with a solvent mixture, such as 20% deionized water in methanol.

    • The extract is then treated with a sodium hydroxide (B78521) solution before analysis.

  • GC Conditions:

    • Column: A capillary column suitable for amine analysis, such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm x 0.25 µm), is typically used.

    • Carrier Gas: Hydrogen or Helium.

    • Inlet Temperature: 270 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Oven Program: An initial temperature of around 100 °C, ramped to a final temperature of 320 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, making it a powerful tool for the identification and quantification of this compound and potential impurities.

Illustrative GC-MS Protocol:

  • Sample Preparation: Similar to the GC method, samples can be prepared by extraction. For complex matrices, a derivatization step may be employed to enhance volatility and chromatographic performance. For instance, morpholine can be derivatized to N-nitrosomorpholine.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or other suitable mass analyzers.

    • The GC conditions (inlet temperature, oven program) would be similar to those used for GC-FID analysis.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the methyl group protons, as well as the methylene (B1212753) protons of the morpholine ring. The chemical shifts and coupling patterns of the ring protons would be influenced by the presence of the adjacent oxygen and nitrogen atoms, as well as the methyl substituent.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the methyl carbon and the four distinct methylene carbons of the morpholine ring. The chemical shifts of the ring carbons are indicative of their proximity to the heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the methyl and methylene groups.

  • C-O-C stretching of the ether linkage.

  • C-N stretching of the amine.

  • N-H stretching if a secondary amine is present (not applicable to a fully N-substituted derivative).

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would show the molecular ion peak (M⁺) corresponding to its molecular weight (101.15 g/mol ). The fragmentation pattern would be characteristic of the morpholine ring structure, with losses of small neutral molecules and radical fragments.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications, it is recommended to consult detailed experimental procedures and safety data sheets from reliable sources.

References

An In-Depth Technical Guide to 2-Methylmorpholine: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a methyl group at the 2-position of the morpholine ring imparts specific stereochemical and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 136-137 °C[3][4]
Density 0.97 g/cm³ (at 20 °C)[2]
Flash Point 41 °C[2][3]
pKa 9.01 ± 0.40 (Predicted)[3]
Solubility Soluble in water and common organic solvents[5]
CAS Number 27550-90-9[1]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the methyl group. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and nitrogen).

Predicted ¹H NMR Spectral Data (CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-~1.1Doublet~6.3
H-2~3.8Multiplet-
H-3 (axial)~2.5Multiplet-
H-3 (equatorial)~2.9Multiplet-
H-5 (axial)~2.6Multiplet-
H-5 (equatorial)~3.0Multiplet-
H-6 (axial)~3.5Multiplet-
H-6 (equatorial)~3.9Multiplet-
NH~1.8Broad Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy for morpholine derivatives.[6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (CDCl₃):

CarbonChemical Shift (δ, ppm)
C-2~74
C-3~50
C-5~46
C-6~68
CH₃~19

Note: These are predicted values based on typical chemical shifts for substituted morpholines.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium, Broad
C-H Stretch (Aliphatic)2850-3000Strong
C-O-C Stretch1070-1150Strong
C-N Stretch1020-1250Medium

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of an appropriate amino alcohol. Below is a detailed experimental protocol for a representative synthesis.

Synthesis of this compound via Cyclization of 1-(2-Hydroxyethylamino)propan-2-ol

This method involves the dehydration and subsequent intramolecular cyclization of 1-(2-hydroxyethylamino)propan-2-ol.

Materials:

  • 1-(2-Hydroxyethylamino)propan-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-(2-hydroxyethylamino)propan-2-ol.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The amount of sulfuric acid should be catalytic, typically around 10-20 mol%.

  • Dehydration and Cyclization: After the addition is complete, slowly heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. Water will be eliminated during the reaction.

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

G reagents 1-(2-Hydroxyethylamino)propan-2-ol + H₂SO₄ (cat.) reaction Heating (160-180°C) Dehydration & Cyclization reagents->reaction workup Neutralization (NaOH) Extraction (Ether) reaction->workup product This compound (Crude) workup->product purification Drying (MgSO₄) Filtration Solvent Evaporation final_product Pure this compound product->purification distillation Fractional Distillation product->distillation distillation->final_product

Synthetic Workflow for this compound

Applications in Drug Development

The morpholine scaffold is a key building block in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, which can improve aqueous solubility, metabolic stability, and target binding. This compound, as a chiral building block, is particularly valuable in the synthesis of stereospecific drug molecules.

Role as an Intermediate in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a promising therapeutic target for several diseases, including Alzheimer's disease, bipolar disorder, and cancer. 2-Substituted morpholines are crucial intermediates in the synthesis of potent and selective GSK-3β inhibitors. The following workflow illustrates the synthesis of a key intermediate for a GSK-3β inhibitor, starting from a 2-substituted dehydromorpholine.

G start 2-Substituted Dehydromorpholine hydrogenation Asymmetric Hydrogenation (Rh-catalyst, Chiral Ligand, H₂) start->hydrogenation intermediate Chiral 2-Substituted Morpholine hydrogenation->intermediate coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling final_product GSK-3β Inhibitor coupling->final_product

Workflow for GSK-3β Inhibitor Synthesis

This asymmetric hydrogenation step is critical for establishing the desired stereochemistry at the 2-position of the morpholine ring, which is often essential for potent and selective inhibition of GSK-3β.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin irritation and serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with distinct physicochemical properties that make it an important building block in organic synthesis, particularly in the field of medicinal chemistry. Its utility as a chiral scaffold in the development of therapeutic agents, such as GSK-3β inhibitors, highlights its significance for drug discovery professionals. A thorough understanding of its synthesis, spectral characteristics, and handling is crucial for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the NMR Spectral Analysis of (R)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (R)-2-Methylmorpholine. Given the prevalence of the morpholine (B109124) scaffold in medicinal chemistry, a thorough understanding of its NMR properties is essential for the unambiguous structural elucidation and characterization of novel derivatives. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the spectral analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for (R)-2-Methylmorpholine, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established NMR principles and data from analogous morpholine derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum of (R)-2-Methylmorpholine is expected to exhibit distinct signals for the methyl and morpholine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for (R)-2-Methylmorpholine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-23.6 - 3.8m-
H-3 (axial)2.5 - 2.7dddJ(H3ax, H3eq) ≈ 12.0, J(H3ax, H2) ≈ 10.0, J(H3ax, NH) ≈ 3.0
H-3 (equatorial)2.8 - 3.0dddJ(H3eq, H3ax) ≈ 12.0, J(H3eq, H2) ≈ 3.0, J(H3eq, NH) ≈ 2.0
H-5 (axial)2.6 - 2.8dtJ(H5ax, H5eq) ≈ 12.0, J(H5ax, H6ax) ≈ 10.0, J(H5ax, H6eq) ≈ 3.0
H-5 (equatorial)2.9 - 3.1dtJ(H5eq, H5ax) ≈ 12.0, J(H5eq, H6ax) ≈ 3.0, J(H5eq, H6eq) ≈ 3.0
H-6 (axial)3.5 - 3.7dddJ(H6ax, H6eq) ≈ 11.0, J(H6ax, H5ax) ≈ 10.0, J(H6ax, H5eq) ≈ 3.0
H-6 (equatorial)3.8 - 4.0dddJ(H6eq, H6ax) ≈ 11.0, J(H6eq, H5ax) ≈ 3.0, J(H6eq, H5eq) ≈ 3.0
-CH₃1.0 - 1.2dJ(CH₃, H2) ≈ 6.5
N-H1.5 - 2.5br s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shift of the N-H proton can vary significantly with solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of (R)-2-Methylmorpholine. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for (R)-2-Methylmorpholine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-275 - 78
C-346 - 49
C-545 - 48
C-667 - 70
-CH₃18 - 21

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-2-Methylmorpholine.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-2-Methylmorpholine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, or more for dilute samples.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

NMR Analysis Workflow

The structural elucidation of (R)-2-Methylmorpholine using NMR spectroscopy follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

NMR_Analysis_Workflow NMR Analysis Workflow for (R)-2-Methylmorpholine cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_analysis_1d 1D Data Analysis cluster_2d 2D NMR Experiments (if needed) cluster_elucidation Structure Elucidation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Analysis ¹H Data Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR->H1_Analysis C13_Analysis ¹³C Data Analysis (Number of Signals, Chemical Shift) C13_NMR->C13_Analysis COSY COSY (¹H-¹H Correlations) H1_Analysis->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_Analysis->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_Analysis->HMBC Structure Final Structure Confirmation H1_Analysis->Structure DEPT DEPT (Optional) (CH, CH₂, CH₃ identification) C13_Analysis->DEPT C13_Analysis->HSQC C13_Analysis->HMBC C13_Analysis->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for the NMR-based structural elucidation of (R)-2-Methylmorpholine.

This comprehensive guide provides the necessary predicted data, experimental protocols, and a structured workflow for the NMR spectral analysis of (R)-2-Methylmorpholine. This information will be a valuable resource for researchers and scientists in the fields of chemistry and drug development, aiding in the accurate and efficient characterization of this important molecule and its derivatives.

References

2-Methylmorpholine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. Its structure, featuring a saturated six-membered ring containing both an ether and a secondary amine functional group, with a methyl substituent at the 2-position, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of this compound's identifiers, physicochemical properties, synthesis, and its significant role in drug discovery and development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identifiers and Physicochemical Properties

This compound and its related compounds are characterized by a range of identifiers crucial for database searches and regulatory compliance. The primary CAS Registry Number for the racemic mixture of this compound is 27550-90-9 [1]. Enantiomer-specific and salt forms have distinct identifiers.

Table 1: Chemical Identifiers for this compound and Related Compounds
IdentifierThis compound (racemic)(R)-2-Methylmorpholine(2R)-2-Methylmorpholine hydrochloride
CAS Number 27550-90-9[1]790184-33-7[2]168038-14-0[3]
IUPAC Name This compound[1](2R)-2-methylmorpholine(2R)-2-methylmorpholine;hydrochloride[3]
Molecular Formula C₅H₁₁NO[1]C₅H₁₁NO[2]C₅H₁₂ClNO[3]
InChI InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3[1]InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3/t5-;/m1./s1InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1[3]
InChIKey LQMMFVPUIVBYII-UHFFFAOYSA-N[1]PJYFXNZOOMGPIL-NUBCRITNSA-NPJYFXNZOOMGPIL-NUBCRITNSA-N[3]
SMILES CC1CNCCO1[1]C[C@@H]1CNCCO1C[C@@H]1CNCCO1.Cl[3]
EC Number 804-924-2[1]N/A813-017-0[3]
PubChem CID 410615[1]42609645 (hydrochloride)[3]42609645[3]
Table 2: Physicochemical Data of this compound
PropertyValue
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow clear liquid[4]
Purity >98.0% (GC)[4]
Boiling Point 137 °C[2]
Density 0.891 g/cm³[2]
Flash Point 41 °C[2]

Synthesis of this compound: Experimental Protocols

The synthesis of morpholines can be achieved through various routes, most commonly involving the cyclization of vicinal amino alcohols. Below are representative protocols that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis from 1-Amino-2-propanol via Ethylene (B1197577) Sulfate (B86663) (Modern Approach)

This method provides a high-yielding, two-step, redox-neutral pathway to substituted morpholines from 1,2-amino alcohols.

Step 1: N-Monoalkylation

  • Dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Add ethylene sulfate (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the zwitterionic intermediate.

  • Upon completion, the intermediate can optionally be isolated by crystallization.

Step 2: Cyclization

  • To the reaction mixture containing the zwitterionic intermediate (or the isolated intermediate redissolved in a suitable solvent like THF), add a strong base such as potassium tert-butoxide (tBuOK) (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield this compound.

Protocol 2: Synthesis from Diisopropanolamine (B56660) (Classical Approach)

This method involves the acid-catalyzed cyclization of diisopropanolamine.

  • In a reaction vessel equipped for distillation, simultaneously meter diisopropanolamine and excess 90-120% strength sulfuric acid. A molar ratio of diisopropanolamine to sulfuric acid of 1:1.0 to 1:3.0 is typically used[5].

  • The exothermic reaction will cause the temperature to rise; control the addition rate to maintain the temperature between 85-170 °C[5].

  • After the addition is complete, heat the reaction mixture to 150-190 °C for several hours (e.g., 3-12 hours) to drive the cyclization and distill off the water formed[5].

  • Cool the reaction mixture and neutralize it with a strong base, such as a concentrated sodium hydroxide (B78521) solution.

  • Extract the crude 2,6-dimethylmorpholine (B58159) (a constitutional isomer of this compound, this method would need adaptation for the 2-methyl isomer) with a suitable solvent.

  • Dry and purify the product by fractional distillation.

Applications in Drug Discovery and Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties.[6] These properties often lead to improved pharmacokinetic profiles of drug candidates.

Physicochemical Advantages of the Morpholine Moiety:
  • Enhanced Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.

  • Favorable pKa: The nitrogen atom provides a basic handle with a pKa that is often suitable for physiological conditions, aiding in solubility and target engagement.

  • Blood-Brain Barrier (BBB) Permeability: The balance of lipophilicity and hydrophilicity in the morpholine ring can be fine-tuned to improve penetration into the central nervous system (CNS)[3][7].

  • Structural Scaffold: It serves as a versatile, conformationally flexible scaffold to orient pharmacophoric groups in three-dimensional space[3][7].

Use in CNS Drug Candidates

The morpholine ring is a key component in numerous CNS-active drugs and clinical candidates, including antidepressants and agents for neurodegenerative diseases.[3] For instance, the antidepressant drug Reboxetine contains a 2-substituted morpholine ring, which is crucial for its activity.[8][9] The synthesis of such molecules often involves the use of chiral morpholine building blocks.

Experimental Workflow and Logical Diagrams

Below are diagrams illustrating a general synthesis workflow for 2-substituted morpholines and the logical relationship of the morpholine scaffold's properties to its application in drug discovery.

G cluster_0 General Synthesis of 2-Substituted Morpholines Start 1,2-Amino Alcohol (e.g., 1-Amino-2-propanol) Step1 N-Alkylation Start->Step1 Reagent Ethylene Equivalent (e.g., Ethylene Sulfate) Reagent->Step1 Intermediate Zwitterionic Intermediate Step1->Intermediate Step2 Base-mediated Cyclization Intermediate->Step2 Purification Purification (Distillation/Chromatography) Step2->Purification Product 2-Substituted Morpholine (e.g., this compound) Purification->Product

Caption: General experimental workflow for the synthesis of 2-substituted morpholines.

G cluster_1 Role of Morpholine Scaffold in Drug Discovery cluster_props Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes Morpholine Morpholine Moiety Solubility Enhanced Aqueous Solubility Morpholine->Solubility H-bond acceptor pKa Favorable pKa Morpholine->pKa Basic Nitrogen Stability Metabolic Stability Morpholine->Stability Saturated Ring BBB BBB Permeability Morpholine->BBB Balanced Lipophilicity ADME Improved ADME Profile Solubility->ADME pKa->ADME Stability->ADME CNS CNS Drug Candidate BBB->CNS ADME->CNS

Caption: Logical diagram illustrating the role of morpholine's properties in drug discovery.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] It should be used in a well-ventilated area, away from heat, sparks, and open flames.[4][10] All equipment should be properly grounded to prevent static discharge.[4]

Conclusion

This compound is a key heterocyclic compound with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and physicochemical properties make the morpholine scaffold a valuable component in the design of new therapeutics, especially for CNS disorders. A thorough understanding of its identifiers, properties, synthesis, and safe handling is essential for researchers leveraging this versatile building block.

References

Synthesis of chiral 2-substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their unique conformational properties and ability to modulate physicochemical characteristics, such as solubility and metabolic stability, have rendered them indispensable in medicinal chemistry. Among these, chiral 2-substituted morpholines represent a particularly important class of compounds, often serving as key intermediates in the synthesis of complex drug candidates. This guide provides a comprehensive overview of modern synthetic strategies to access these valuable building blocks, with a focus on asymmetric and diastereoselective methodologies. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize key reaction pathways.

Core Synthetic Strategies

The asymmetric synthesis of 2-substituted morpholines can be broadly categorized into several key approaches. These strategies either rely on the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary to induce stereoselectivity. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

A general overview of the synthetic strategies can be visualized as follows:

G cluster_main Synthetic Strategies for Chiral 2-Substituted Morpholines Asymmetric Hydrogenation Asymmetric Hydrogenation Diastereoselective Annulation Diastereoselective Annulation From Chiral Amino Alcohols From Chiral Amino Alcohols Organocatalytic Cyclization Organocatalytic Cyclization

Caption: Core synthetic methodologies for chiral 2-substituted morpholines.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods for the synthesis of chiral 2-substituted morpholines is the asymmetric hydrogenation of prochiral dehydromorpholines. This approach utilizes a chiral catalyst to deliver hydrogen across the double bond in a stereoselective manner, often achieving high yields and excellent enantioselectivities. A notable example is the use of a bisphosphine-rhodium catalyst.[1][2][3][4]

Reaction Scheme

G Dehydromorpholine Dehydromorpholine Chiral Morpholine Chiral Morpholine Dehydromorpholine->Chiral Morpholine [Rh(cod)2]BF4, Chiral Ligand H2 (50 atm), Solvent, rt, 12h G start Combine Starting Materials and Catalysts irradiation Irradiate with Visible Light start->irradiation workup Aqueous Workup and Extraction irradiation->workup purification Column Chromatography workup->purification product Isolated 2-Aryl Morpholine purification->product G Chiral Amino Alcohol Chiral Amino Alcohol Protection/Activation N- and/or O-Protection/ Activation Chiral Amino Alcohol->Protection/Activation Cyclization Precursor Cyclization Precursor Protection/Activation->Cyclization Precursor Cyclization Cyclization Cyclization Precursor->Cyclization Chiral Morpholine Chiral Morpholine Cyclization->Chiral Morpholine

References

An In-depth Technical Guide to 2-Methylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylmorpholine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of morpholine (B109124), it possesses physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The morpholine ring is known to improve the pharmacokinetic profile of drug candidates, including their solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and its role in modulating key signaling pathways relevant to drug development.

Core Properties of this compound

This compound is a chiral compound, existing as two enantiomers, (R)-2-methylmorpholine and (S)-2-methylmorpholine. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C5H11NO[1][2][3]
Molecular Weight 101.15 g/mol [1][2][3]
IUPAC Name This compound
CAS Number 27550-90-9[1]
Physical State Solid[4]
Boiling Point 136 °C
SMILES CC1CNCCO1[1]
InChI 1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3[4]
InChIKey LQMMFVPUIVBYII-UHFFFAOYSA-N[1]

Synthesis of Chiral this compound

The stereoselective synthesis of this compound is of significant interest due to the differential biological activities often exhibited by enantiomers. A highly efficient method for producing chiral 2-substituted morpholines is through the asymmetric hydrogenation of dehydromorpholines.[1][3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-dehydromorpholine

This protocol describes the synthesis of enantioenriched this compound using a rhodium-based catalyst.

Materials:

  • N-Boc-2-methyl-2,3-dehydromorpholine (substrate)

  • [Rh(COD)2]BF4 (catalyst precursor)

  • (R,R,S,S)-f-Amphox (chiral ligand)

  • Hydrogen gas (H2)

  • Dichloromethane (B109758) (DCM, solvent)

Procedure:

  • In a glovebox, a mixture of [Rh(COD)2]BF4 (1 mol%) and (R,R,S,S)-f-Amphox (1.1 mol%) is prepared in a vial.

  • DCM is added to the vial, and the mixture is stirred for 20 minutes to form the active catalyst.

  • The substrate, N-Boc-2-methyl-2,3-dehydromorpholine, is dissolved in DCM in a separate autoclave.

  • The prepared catalyst solution is transferred to the autoclave containing the substrate.

  • The autoclave is sealed, removed from the glovebox, and then charged with hydrogen gas to a pressure of 30 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The resulting product, N-Boc-2-methylmorpholine, can be purified by column chromatography. The Boc protecting group can then be removed under acidic conditions to yield this compound.

Expected Outcome: This method can produce this compound in quantitative yields with excellent enantioselectivities (up to 99% ee).[1]

G Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cat_precursor [Rh(COD)2]BF4 stir1 Stir 20 min cat_precursor->stir1 ligand (R,R,S,S)-f-Amphox ligand->stir1 dcm1 DCM dcm1->stir1 active_cat Active Catalyst Solution stir1->active_cat autoclave Charge Autoclave active_cat->autoclave substrate N-Boc-2-methyl- dehydromorpholine in DCM substrate->autoclave h2 H2 (30 atm) stir2 Stir 24h at RT autoclave->stir2 h2->stir2 product N-Boc-2-methylmorpholine stir2->product depressurize Release Pressure product->depressurize evaporation Solvent Evaporation depressurize->evaporation purification Column Chromatography evaporation->purification final_product Purified N-Boc-2-methylmorpholine purification->final_product

Caption: Asymmetric hydrogenation workflow for chiral this compound.

Analytical Methods: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of morpholine and its derivatives. Due to the polarity of these compounds, derivatization is often employed to improve their volatility and chromatographic performance. A common method involves the conversion of the secondary amine to N-nitrosomorpholine.

Experimental Protocol: GC-MS with Nitrosamine Derivatization

This protocol is adapted from methods used for morpholine analysis and is suitable for the quantification of this compound in various matrices.[5][6][7]

1. Sample Preparation and Derivatization:

  • Prepare a solution of the sample containing this compound in purified water.

  • To 2.0 mL of the sample solution, add 200 µL of 0.05 M hydrochloric acid (HCl).

  • Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex the mixture.

  • Heat the mixture at 40°C for 5 minutes to facilitate the formation of N-nitroso-2-methylmorpholine.

  • Cool the reaction mixture to room temperature.

2. Liquid-Liquid Extraction:

  • Add 0.5 mL of dichloromethane to the reaction mixture.

  • Vortex for 1 minute to extract the derivative.

  • Allow the layers to separate for 10 minutes.

  • Carefully transfer the organic (bottom) layer to a vial for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: TM-1701 or equivalent (30 m x 0.32 mm I.D., 0.5 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[6]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.[6]

  • Oven Program: Initial temperature of 100°C (hold for 4 min), ramp to 120°C at 10°C/min (hold for 3 min), then ramp to 250°C at 20°C/min (hold for 5 min).[6]

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for N-nitroso-2-methylmorpholine.

G GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation & Derivatization cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis sample Aqueous Sample (this compound) add_hcl Add HCl sample->add_hcl add_nano2 Add NaNO2 add_hcl->add_nano2 vortex1 Vortex add_nano2->vortex1 heat Heat at 40°C for 5 min vortex1->heat cool Cool to RT heat->cool add_dcm Add Dichloromethane cool->add_dcm vortex2 Vortex 1 min add_dcm->vortex2 separate Separate Layers vortex2->separate collect Collect Organic Layer separate->collect inject Inject 1 µL collect->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect data Data Acquisition & Quantification ms_detect->data

Caption: GC-MS analytical workflow for this compound.

Role in Drug Discovery: Inhibition of Signaling Pathways

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with specific biological targets.[8] Morpholine derivatives have been extensively investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer and other diseases.[5][8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[9] Compounds containing the this compound moiety can be designed to fit into the ATP-binding pocket of these kinases, leading to their inhibition and a subsequent reduction in tumor cell growth and survival. For instance, compound 27, which contains two 3-methylmorpholine (B1346471) groups, is a potent and specific ATP-competitive mTOR inhibitor.[8][10]

G PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation inhibition removed Translation->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in modern drug discovery and development. Its straightforward synthesis, including highly stereoselective methods, and the availability of robust analytical techniques for its quantification make it a practical and versatile building block. For researchers and scientists, the true value of this compound lies in its utility as a pharmacophore, particularly in the design of kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR. The continued exploration of this compound and its derivatives will undoubtedly lead to the development of new and improved therapeutic agents.

References

The Biological Frontier of Chiral Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive compounds and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] The introduction of chirality to the morpholine ring significantly expands its chemical space, allowing for stereospecific interactions with biological targets. This stereoisomerism is a critical determinant of pharmacological activity, influencing both potency and selectivity.[3] This technical guide provides an in-depth overview of the diverse biological activities of chiral morpholine derivatives, focusing on their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. It is intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for Synthesis and Evaluation

The development of novel chiral morpholine derivatives typically follows a structured workflow, from enantioselective synthesis to comprehensive biological evaluation. This process allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Chiral Precursors (Amino Acids, Amino Alcohols) synth Enantioselective Synthesis / Chiral Resolution start->synth Key Step deriv Library of Chiral Morpholine Derivatives synth->deriv char Structural Characterization (NMR, MS, IR) deriv->char screen Primary Screening char->screen anticancer Anticancer Assays screen->anticancer cns CNS Target Assays screen->cns antimicrobial Antimicrobial Assays screen->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar cns->sar antimicrobial->sar lead Lead Compound Identification sar->lead preclinical Pre-clinical Studies lead->preclinical

Caption: General workflow for chiral morpholine drug discovery.

Anticancer Activity

Chiral morpholine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of crucial cellular enzymes like topoisomerase.[4][5]

Mechanism of Action: Topoisomerase II Inhibition

Several morpholine derivatives exert their anticancer effects by targeting Topoisomerase II, an enzyme essential for managing DNA tangles and supercoils during replication. By stabilizing the DNA-enzyme complex, these compounds lead to double-strand breaks, subsequently triggering apoptosis and cell death.

G cluster_dna DNA Replication cluster_inhibition Inhibition Pathway dna Supercoiled DNA topo Topoisomerase II dna->topo Binds cleaved Cleaved DNA-Enzyme Complex topo->cleaved Creates double-strand break religated Re-ligated DNA cleaved->religated Re-ligates DNA dsb Permanent Double-Strand Breaks cleaved->dsb morpholine Chiral Morpholine Derivative morpholine->cleaved Stabilizes Complex, Prevents Re-ligation apoptosis Apoptosis / Cell Death dsb->apoptosis

Caption: Inhibition of Topoisomerase II by morpholine derivatives.
Quantitative Data: Cytotoxic Activity

The cytotoxic potential of chiral morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDCancer Cell LineActivity MetricValueReference
AK-10 A549 (Lung)IC₅₀8.55 ± 0.67 µM[6]
MCF-7 (Breast)IC₅₀3.15 ± 0.23 µM[6]
SHSY-5Y (Neuroblastoma)IC₅₀3.36 ± 0.29 µM[6]
Compound 2g SW480 (Colon)IC₅₀5.10 ± 2.12 µM[7]
MCF-7 (Breast)IC₅₀19.60 ± 1.13 µM[7]
Compound M5 MDA-MB-231 (Breast)IC₅₀81.92 µg/mL[4]
Compound M5 Topoisomerase IIBinding Energy-9.7 kcal/mol[4]
Experimental Protocols
  • MTT Assay: The cytotoxic effects of compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7] Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds. After a set incubation period (e.g., 48-72 hours), MTT solution is added. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.[7]

  • SRB Assay: The Sulforhodamine B (SRB) assay is another method used to assess cytotoxicity.[4] Following treatment with the compounds, cells are fixed with trichloroacetic acid. The fixed cells are then stained with the SRB dye, which binds to cellular proteins. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read, which is proportional to the total cellular protein mass and, therefore, the cell number.[4]

Central Nervous System (CNS) Activity

The morpholine scaffold is particularly valuable for developing CNS drug candidates due to its balanced lipophilic-hydrophilic profile, which can enhance permeability across the blood-brain barrier (BBB).[8][9][10] Chiral derivatives have shown significant activity as modulators of neurotransmitter reuptake and as potential treatments for neurodegenerative diseases.[3][11]

Mechanism of Action: Dual Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

Certain chiral morpholine derivatives function as dual inhibitors of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. The stereochemistry of the molecule is crucial for its activity and selectivity. For instance, the (SS)-enantiomer of 2-[(phenoxy)(phenyl)methyl]morpholine has been identified as a potent and selective dual SNRI.[3] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), these compounds increase the synaptic concentration of these neurotransmitters, which is a key mechanism for treating depression and other mood disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neuro Serotonin (5-HT) & Norepinephrine (NE) release Release neuro->release synapse Synaptic Cleft release->synapse sert SERT sert->neuro net NET net->neuro synapse->sert Reuptake synapse->net Reuptake receptor Postsynaptic Receptors synapse->receptor Signal Transduction morpholine (SS)-Morpholine Derivative morpholine->sert Blocks morpholine->net Blocks

Caption: Mechanism of chiral morpholine derivatives as SNRIs.
Quantitative Data: Receptor Binding and Reuptake Inhibition

The potency of CNS-active morpholine derivatives is determined by their binding affinity (Ki) or inhibition constants (IC₅₀) for specific transporters and receptors.

Compound ClassTargetActivity MetricChiralityNoteReference
2-[(phenoxy)(phenyl)methyl] morpholine derivativesSERT & NETInhibition(SS)Potent and selective dual SNRI[3]
SERTInhibition(SS) or (RR)Stereochemistry determines selectivity for SRI, NRI, or dual SNRI[3]
C2-functionalized morpholinesDopamine D₄ ReceptorAntagonism(R)Enantioselective inhibition[12]
Experimental Protocols
  • Monoamine Reuptake Assay: The inhibitory activity of compounds on serotonin and norepinephrine reuptake is assessed using cultured cells that express the respective human transporters (hSERT, hNET). Typically, cells are incubated with the test compound and a radiolabeled substrate (e.g., [³H]5-HT or [³H]NE). The amount of radioactivity taken up by the cells is measured using a scintillation counter. The results are then used to calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the specific monoamine uptake.[3]

Antimicrobial and Antifungal Activity

Chiral morpholine derivatives have also been investigated for their efficacy against various pathogens, including bacteria and fungi.[13] They can exhibit broad-spectrum activity or target specific microorganisms.

Quantitative Data: Antimicrobial and Antiurease Activity

Minimum Inhibitory Concentration (MIC) is the primary metric for antibacterial and antifungal activity, while IC₅₀ is used for enzyme inhibition.

Compound IDTarget Organism/EnzymeActivity MetricValueReference
Compound 12 Mycobacterium smegmatisMIC15.6 µg/mL[14]
Compound 10 UreaseIC₅₀2.37 ± 0.19 µM[14]
Sila-analogue 24 Candida albicans ATCC 24433MIC2 µg/mL[15]
Candida albicans ATCC 24433MFC4 µg/mL[15]
Cryptococcus neoformans ATCC 34664MIC1 µg/mL[15]
Cryptococcus neoformans ATCC 34664MFC2 µg/mL[15]

(MFC: Minimum Fungicidal Concentration)

Experimental Protocols
  • Microdilution Method (for MIC): The antimicrobial activity is determined using the broth microdilution method.[14] A standardized inoculum of the target microorganism is added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, or up to 72 hours for mycobacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

  • Urease Inhibition Assay: The antiurease activity is often determined using the method described by Van Slyke and Archibald.[14] The assay mixture typically contains the urease enzyme, a urea (B33335) solution, and the test compound. The amount of ammonia (B1221849) produced from the hydrolysis of urea is quantified, often via a colorimetric method. The inhibitory effect of the compound is calculated, and the IC₅₀ value is determined as the concentration that inhibits 50% of the enzyme's activity compared to a control without the inhibitor.[14]

Conclusion

Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. The stereochemistry of these molecules is a critical factor that dictates their biological activity, selectivity, and potency across a wide range of therapeutic areas, including oncology, neuropharmacology, and infectious diseases. The ability to fine-tune interactions with biological targets through enantioselective synthesis makes them powerful tools for developing next-generation therapeutics.[12][16] Continued exploration of the vast chemical space of chiral morpholines, guided by systematic structure-activity relationship studies, holds significant promise for addressing unmet medical needs.

References

IUPAC name for 2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylmorpholine

Introduction

This compound is a heterocyclic organic compound belonging to the morpholine (B109124) family. Morpholines are saturated heterocyclic compounds containing both an amine and an ether functional group. The presence of the methyl group at the 2-position introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant role in drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for enhancing potency, modulating pharmacokinetic properties, and providing a versatile framework for designing therapeutic agents targeting the central nervous system and other disease areas.[1][2]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₅H₁₁NOPubChem[3]
Molecular Weight 101.15 g/mol PubChem[3], Sigma-Aldrich[4][5]
CAS Number 27550-90-9PubChem[3]
Boiling Point 137 °CChemicalBook[6]
Density 0.891 g/cm³ChemicalBook[6]
Flash Point 41 °CChemicalBook[6]
Physical State Liquid at 20°CTokyo Chemical Industry
SMILES CC1CNCCO1PubChem[3], Sigma-Aldrich[4]
InChI Key LQMMFVPUIVBYII-UHFFFAOYSA-NPubChem[3], Sigma-Aldrich[4]

Synthesis of Morpholine Derivatives: Experimental Protocols

The synthesis of the morpholine ring is a fundamental process in organic chemistry, often starting from vicinal amino alcohols or their derivatives.[7] Below is a generalized experimental protocol for the synthesis of a morpholine derivative, which can be adapted for the synthesis of this compound.

General Synthesis of N-(α-haloacyl)-α-amino Acids as Precursors for Morpholine-2,5-diones

This two-step process is a common route for producing morpholine-2,5-diones, which are key intermediates.[8]

Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine

  • A 500 mL round-bottom flask is charged with 9 g (68 mmol) of L-leucine, 7.5 g (70 mmol) of sodium carbonate (Na₂CO₃), and 200 mL of tetrahydrofuran (B95107) (THF).[8]

  • The mixture is stirred vigorously at room temperature.[8]

  • A solution of 8 g (70 mmol) of chloroacetyl chloride in 20 mL of THF is added dropwise to the suspension over a period of 20 minutes.[8]

  • The reaction mixture is then stirred for an additional 5 hours.[8]

  • Following the reaction, the mixture is filtered, and the resulting white solid is retained.[8]

  • The filtrate is washed with 50 mL of water. The organic phase is then extracted three times with ethyl acetate (B1210297) and dried over magnesium sulfate (B86663) (MgSO₄).[8]

Step 2: Cyclization to form 6-isobutylmorpholine-2,5-dione

  • The N-(2-chloroacetyl)-L-leucine intermediate (25 mmol equivalent) is dissolved in 80 mL of dimethylformamide (DMF).[8]

  • This solution is added dropwise over 8 hours to a solution containing 6.5 g (77 mmol) of sodium bicarbonate (NaHCO₃) in 720 mL of DMF at 60 °C with vigorous stirring.[8]

  • The solution is stirred for another 24 hours at 60 °C.[8]

  • After cooling the solution to 0 °C, the solid is removed by filtration to yield the morpholine-2,5-dione (B184730) product.[8]

Role in Drug Development and Signaling Pathways

Morpholine derivatives are integral to the development of drugs targeting a variety of diseases, particularly those affecting the central nervous system.[1] They are often incorporated into molecules to inhibit key enzymes in pathological pathways.

Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders. Several morpholine-containing compounds have been developed as potent and selective inhibitors of mTOR kinase. For instance, PQR620, which contains two 3,5-bridged morpholines, and another compound with two 3-methylmorpholines, have demonstrated significant, ATP-competitive mTOR inhibition.[1]

mTOR_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Inhibitor This compound Derivative (e.g., PQR620) Morpholine_Inhibitor->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.

General Synthetic Workflow

The synthesis of functionalized morpholine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through key intermediate steps to the final product.

Synthesis_Workflow A Starting Material (e.g., Amino Acid) B Intermediate Formation (e.g., N-acylation) A->B C Cyclization Reaction B->C D Final Product (this compound Derivative) C->D E Purification (e.g., Chromatography) D->E

Caption: A generalized workflow for the synthesis of this compound derivatives.

Applications in Medicinal Chemistry

The morpholine ring is a key pharmacophore in a wide array of biologically active compounds.[2] Its incorporation can lead to improved pharmacological profiles.

  • Antidepressant Activity: Analogs of the antidepressant drug viloxazine, which feature a morpholine structure, have been synthesized and tested. Specifically, 2-(methyleneaminoxy)methylmorpholine derivatives have shown a pharmacological profile similar to viloxazine.[9]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, morpholine derivatives have been developed as inhibitors of β-secretase (BACE-1) and γ-secretase, enzymes involved in the production of amyloid-β peptides.[1] The flexible yet stable structure of the morpholine scaffold allows it to fit into the active sites of these enzymes.[1]

  • α-Glucosidase Inhibitors: N-methylmorpholine-substituted benzimidazolium salts have been synthesized and identified as potential α-glucosidase inhibitors, which are important for managing type 2 diabetes.[10]

Conclusion

This compound and its derivatives represent a significant class of compounds in organic synthesis and medicinal chemistry. The versatility of the morpholine scaffold, combined with the stereochemical properties introduced by the methyl group, allows for the creation of diverse molecules with a broad range of biological activities. From their role as building blocks in the synthesis of complex molecules to their direct application as pharmacophores in drug candidates, the importance of this compound derivatives in the development of new therapeutics continues to grow. Further research into stereoselective synthetic methods and the exploration of their structure-activity relationships will undoubtedly lead to the discovery of novel and more effective drugs.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine (B109124) family. With the molecular formula C₅H₁₁NO, it serves as a valuable building block and reagent in various chemical syntheses, including in the development of pharmaceutical agents.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, tailored for researchers, scientists, and drug development professionals. It consolidates critical data on its properties, hazards, and handling procedures to ensure safe laboratory and industrial practices.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized below. It is important to distinguish these from the closely related compound N-Methylmorpholine, as their properties, particularly the flash point, differ significantly.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[1][3]
Molecular Weight 101.15 g/mol [1][3]
CAS Number 27550-90-9[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 136 - 137 °C[4]
Flash Point 41 °C[4]
Specific Gravity 0.97 (20/20)
Solubility Soluble in water and many organic solvents[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards include flammability, acute toxicity, and severe skin and eye damage.[1][6]

Hazard ClassGHS CategoryHazard CodeHazard StatementReference(s)
Flammable Liquids Category 3H226Flammable liquid and vapour[1][6]
Acute Toxicity, Oral Category 4H302Harmful if swallowed[1][6]
Acute Toxicity, Dermal Category 4H312Harmful in contact with skin[1][6]
Acute Toxicity, Inhalation Category 4H332Harmful if inhaled[6]
Skin Corrosion / Irritation Category 1BH314Causes severe skin burns and eye damage[1][6]
Serious Eye Damage / Eye Irritation Category 1H318Causes serious eye damage[1][6]
Specific Target Organ Toxicity (Single Exp.) Category 3H335May cause respiratory irritation[7]

GHS Label Elements:

  • Pictograms:

    • Flame (GHS02)

    • Corrosion (GHS05)

    • Skull and Crossbones (GHS06) or Exclamation Mark (GHS07)

  • Signal Word: Danger [1][6]

Section 3: Toxicological Profile

The toxicological data for this compound indicates that it is harmful through oral, dermal, and inhalation routes of exposure.[6] It is corrosive and can cause severe burns.[1][6] Most publicly available quantitative toxicity data pertains to the isomer N-Methylmorpholine (CAS: 109-02-4); this data should be considered indicative of the potential hazards of this compound due to their structural similarity.

MetricSpeciesRouteValueReference(s)
LD50 RatOral1960 mg/kg[8]
LD50 MouseOral1970 mg/kg[8]
LD50 RabbitSkin1350 uL/kg[8]
LC50 MouseInhalation25200 mg/m³/2H[8]
Draize Test RabbitEye920 ug (Severe)[8]

Section 4: Procedural Protocols for Safe Use

Given the significant hazards, all work with this compound must be governed by strict procedural protocols. Detailed experimental methodologies for toxicity testing are proprietary to the entities that generate safety data; however, the procedural protocols for safe handling, emergency response, and spill cleanup are well-established.

Safe Handling and Storage Workflow

Adherence to a systematic workflow is critical to minimize exposure and prevent accidents. This involves a sequence of risk assessment, use of appropriate engineering controls and PPE, safe chemical handling, and proper storage.

G start Start: Plan Experiment assess Assess Risks (Flammability, Corrosivity, Toxicity) start->assess controls Implement Engineering Controls (Chemical Fume Hood) assess->controls ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) controls->ppe prepare Prepare Work Area (Ground Equipment, Remove Ignition Sources) ppe->prepare handle Handle this compound (Use Spark-Proof Tools, Avoid Inhalation/Contact) prepare->handle store Store Properly (Tightly Sealed, Cool, Ventilated, Flammables Area) handle->store clean Clean Work Area & Decontaminate store->clean doff Doff PPE Correctly clean->doff wash Wash Hands Thoroughly doff->wash end End wash->end

Diagram 1: General workflow for safely handling this compound.

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation of vapours.[6]

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][10][11]

  • Use explosion-proof electrical and ventilation equipment.[9][10][12]

  • Employ non-sparking tools and take precautionary measures against static discharge. All equipment should be grounded and bonded.[6][8][12]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[6]

  • When not in use, keep containers securely sealed.

Conditions for Safe Storage:

  • Store in a designated flammable liquid storage area that is cool, dry, and well-ventilated.[6]

  • Keep containers tightly closed to prevent the escape of flammable vapors.[12]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]

  • Protect containers from physical damage and inspect regularly for leaks.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill. All personnel working with this chemical must be familiar with these emergency protocols.

First Aid Decision Protocol

G exposure Exposure Event Occurs route Identify Route of Exposure exposure->route skin Skin or Eye Contact route->skin Skin/Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately flush with water for 15+ minutes. Remove contaminated clothing. skin->skin_action inhalation_action Move victim to fresh air. Provide artificial respiration if not breathing. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical inhalation_action->medical ingestion_action->medical G cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Waste Disposal spill Spill Detected a1 Evacuate non-essential personnel spill->a1 actions Immediate Actions containment Containment & Cleanup disposal Waste Disposal a2 Remove ALL ignition sources a1->a2 a3 Ensure adequate ventilation a2->a3 a4 Don full PPE (incl. respirator) a3->a4 c1 Contain spill with inert absorbent (vermiculite, sand, earth) a4->c1 c2 Collect material using non-sparking tools c1->c2 c3 Place in a sealed, labeled, flammable waste container c2->c3 d1 Dispose of waste according to local, state, and federal regulations c3->d1 end Decontaminate Area & Report Incident d1->end

References

Characterization of 2-Methylmorpholine: A Technical Guide to its Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data used for the characterization of 2-Methylmorpholine. It includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~3.8mH-3a, H-5a
~3.5mH-6a
~2.9mH-2
~2.7mH-3e, H-5e
~2.3mH-6e
~1.1dCH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~74C-5
~70C-3
~54C-2
~51C-6
~19CH₃

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

As a secondary amine, this compound exhibits characteristic IR absorption bands.[1][2][3]

Wavenumber (cm⁻¹)Vibration Mode
3300-3500 (weak, sharp)N-H stretch
2850-2960C-H stretch (aliphatic)
1020-1250C-N stretch
1070-1150C-O-C stretch
1580-1650 (if present)N-H bend
665-910 (broad)N-H wag
Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragment ions are key for its identification.

m/zAssignment
101[M]⁺ (Molecular Ion)
86[M - CH₃]⁺
72[M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺
57[M - C₂H₄O]⁺
44[C₂H₆N]⁺
43[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Pipette

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction.

    • Identify and label the major absorption bands.

Procedure (using salt plates):

  • Sample Preparation: Place a drop of this compound on one salt plate and carefully place the second plate on top to create a thin liquid film.

  • Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described above.

  • Cleaning: Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane (B92381) or chloroform) after use.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program appropriate for the volatility of this compound.

    • Set the injector temperature and transfer line temperature (e.g., 250 °C).

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Ionization and Analysis:

    • The standard ionization method for such small molecules is Electron Ionization (EI) at 70 eV.[4][5]

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library if available.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry Synthesis->MS Analysis NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data Interpretation IR_Data Functional Group ID (N-H, C-O, C-N) IR->IR_Data Interpretation MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Interpretation Conclusion Structure Confirmation of This compound NMR_Data->Conclusion Combined Evidence IR_Data->Conclusion Combined Evidence MS_Data->Conclusion Combined Evidence

Caption: Workflow for the spectral characterization of this compound.

References

(R)-2-Methylmorpholine: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Methylmorpholine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The morpholine (B109124) scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance physicochemical properties, metabolic stability, and target affinity.[1] This document details its commercial availability, physicochemical properties, illustrative synthetic and purification protocols, and key applications, with a focus on providing practical information for laboratory and development settings.

Commercial Availability

(R)-2-Methylmorpholine and its hydrochloride salt are available from various chemical suppliers, catering to research and development needs. Purity levels are typically suitable for laboratory synthesis and screening purposes. Below is a summary of representative commercial suppliers and their offerings.

SupplierCAS NumberProduct NamePurityAvailable Quantities
Sigma-Aldrich (Synthonix) 790184-33-7(R)-2-Methylmorpholine95%Custom quantities available.[2]
Energy Chemical 790184-33-7(2R)-2-Methylmorpholine97%1g, 5g, 10g, 15g, 25g, 100mg, 250mg.[3]
Capot Chemical Co., Ltd 790184-33-7(R)-2-Methylmorpholine98%1G, 5G, 10G, 25G.[3]
Shanghai Balmxy Pharmaceutical 790184-33-7(R)-2-Methylmorpholine98%+5g, 25g, 100g, 500g, 1kg, 5kg, 25kg, 100kg.[3]
Fluorochem 168038-14-0(R)-2-Methylmorpholine hydrochloride95%250mg, 1g, 5g, 10g, 25g.[4]
BLD Pharm 790184-33-7(R)-2-MethylmorpholineNot specifiedAvailable for online orders.[5]

Note: Availability and product specifications are subject to change. Please consult the supplier's website for the most current information.

Physicochemical and Safety Data

Key properties of (R)-2-Methylmorpholine and its hydrochloride salt are summarized below. This data is essential for reaction planning, handling, and storage.

Physicochemical Properties
Property(R)-2-Methylmorpholine(R)-2-Methylmorpholine Hydrochloride
CAS Number 790184-33-7[2]168038-14-0[4]
Molecular Formula C₅H₁₁NO[3]C₅H₁₂ClNO[4]
Molecular Weight 101.15 g/mol [3]137.61 g/mol [4]
Appearance Colorless to light yellow Liquid[6]Solid[4]
IUPAC Name (2R)-2-methylmorpholine[2](2R)-2-methylmorpholine;hydrochloride[7]
InChI Key LQMMFVPUIVBYII-RXMQYKEDSA-N[2]PJYFXNZOOMGPIL-NUBCRITNSA-N[4]
Storage Temperature Freezer (-20°C)[2][6]Not specified
Safety Information

Proper handling is crucial. The following hazard statements have been associated with (R)-2-Methylmorpholine. Users should consult the Safety Data Sheet (SDS) from their supplier for comprehensive information.

Hazard CodeDescription
H226 Flammable liquid and vapor.[2]
H302 Harmful if swallowed.[2]
H314 Causes severe skin burns and eye damage.[2]
H315 Causes skin irritation.[7]
H319 Causes serious eye irritation.[7]
H335 May cause respiratory irritation.[7]

Synthesis and Purification Protocols

While specific protocols for the asymmetric synthesis of (R)-2-Methylmorpholine are proprietary or found in specialized literature, general methods for the synthesis and purification of substituted morpholines can serve as a valuable guide.

Illustrative Synthesis: N-Methylation of Morpholine

This protocol describes the synthesis of N-methylmorpholine from morpholine and paraformaldehyde, illustrating a common method for N-alkylation in heterocyclic chemistry.[8]

Reaction: Morpholine + Paraformaldehyde → N-Methylmorpholine

Materials:

  • Morpholine (50g)

  • Paraformaldehyde (55g)

  • Water (25g)

  • Sodium Chloride (10g)

  • Reaction kettle with stirring and temperature control

Procedure:

  • Charge the reaction kettle with 50g of morpholine and 25g of water.[8]

  • Raise the temperature of the mixture to 85°C with stirring.[8]

  • Gradually add 55g of paraformaldehyde to the reactor.

  • Maintain the reaction at 85°C with continuous stirring for approximately 5-6 hours, or until no further tail gas is evolved.[8]

  • Cool the reaction mixture to 30°C.

  • Add 10g of sodium chloride to facilitate phase separation.[8]

  • Separate the upper organic phase from the lower aqueous phase.

  • The organic phase, containing the crude N-methylmorpholine, can be purified by rectification (distillation) to yield the final product.[8]

G Illustrative Workflow: N-Methylmorpholine Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Charge Reactor: Morpholine + Water B Heat to 85°C A->B C Add Paraformaldehyde B->C D Maintain at 85°C (5-6 hours) C->D E Cool to 30°C D->E F Add NaCl (Salting Out) E->F G Separate Organic Layer F->G H Purify by Distillation G->H G Role of Morpholine Scaffold in Drug Discovery cluster_properties Pharmacokinetic Improvement cluster_applications Therapeutic Applications A (R)-2-Methylmorpholine (Chiral Building Block) B Increased Solubility A->B incorporation into lead compounds C Enhanced Metabolic Stability A->C incorporation into lead compounds D Improved PK/PD Profile A->D incorporation into lead compounds E CNS-Active Drugs (Antidepressants, Anxiolytics) B->E F Enzyme Inhibitors (e.g., mTOR, PI3K) B->F G Receptor Antagonists (e.g., NK-1) B->G C->E C->F C->G D->E D->F D->G

References

Core Principles of Morpholine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124), with the chemical formula O(CH₂CH₂)₂NH, is a heterocyclic organic compound containing both amine and ether functional groups.[1][2][3] This unique structure confers a range of useful properties, making it a versatile building block in organic synthesis and a key component in numerous industrial and pharmaceutical applications.[2][3] It is a colorless, hygroscopic liquid with a characteristic fish-like or ammonia-like odor.[1][4] The presence of the secondary amine makes morpholine a base, with its conjugate acid being morpholinium.[1][5] While Ludwig Knorr, who first named the compound, incorrectly believed it was part of morphine's structure, the name has persisted.[1][3]

Morpholine's importance spans various fields, from its use as a corrosion inhibitor in steam boiler systems to its role as a chemical emulsifier for fruit coatings.[2][6][7] In the realm of drug development, the morpholine ring is considered a "privileged structure" due to its presence in a wide array of bioactive molecules and approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2][3][8]

This guide provides an in-depth overview of the fundamental chemical principles of morpholine, including its physicochemical properties, synthesis, key reactions, and its significant role in medicinal chemistry.

Physicochemical Properties of Morpholine

Morpholine's physical and chemical characteristics are crucial for its application in various chemical processes. It is miscible with water and a wide range of organic solvents, making it a useful solvent for many reactions.[6][8][9][10] The quantitative properties of morpholine are summarized below.

PropertyValueReference
Molecular Formula C₄H₉NO[3][11]
Molar Mass 87.12 g/mol [4]
Appearance Colorless, hygroscopic liquid[4][6][8]
Odor Weak, ammonia- or fish-like[1][4]
Density 1.007 g/cm³[1]
Melting Point -5 °C (23 °F; 268 K)[1]
Boiling Point 129 °C (264 °F; 402 K)[1]
Solubility in Water Miscible[1]
pKa (of conjugate acid) 8.36 - 8.49[1][4]
Vapor Pressure 6 mmHg (20 °C)[1][5]
Flash Point 35-38 °C (96-100 °F)[4][10][11]

Synthesis of Morpholine

The industrial production of morpholine is primarily achieved through the dehydration of diethanolamine (B148213).[1][5] Other methods, though less common, include the reaction of diethylene glycol with ammonia.[6]

Synthesis_of_Morpholine Reactant Diethanolamine Catalyst H₂SO₄ (conc.) Heat (≥150°C) Reactant->Catalyst Product Morpholine Catalyst->Product Dehydration Byproduct H₂O Product->Byproduct +

Figure 1. Industrial synthesis of morpholine via dehydration of diethanolamine.

Experimental Protocol: Synthesis from Diethanolamine

This protocol is adapted from established laboratory procedures for the dehydration of diethanolamine using a strong acid.[12][13][14]

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[12][13]

  • Calcium Oxide (CaO) or Sodium Hydroxide (B78521) (NaOH)[13][15]

  • Potassium Hydroxide (KOH)

  • Sodium metal (for final drying)

Procedure:

  • Acidification: In a round-bottom flask equipped with a condenser and thermometer, slowly add concentrated HCl to diethanolamine until the pH of the solution is approximately 1.[13] This reaction is exothermic and should be cooled.

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride salt. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for several hours (e.g., 15 hours) to ensure complete cyclization to morpholine hydrochloride.[13][14]

  • Neutralization (Freebasing): Allow the reaction mixture to cool to a manageable temperature (e.g., below 160°C).[14] Mix the resulting thick paste of morpholine hydrochloride with a strong base like calcium oxide or concentrated sodium hydroxide solution to neutralize the acid and liberate the free morpholine base.[13][15]

  • Distillation: Perform a distillation to separate the crude morpholine from the salt mixture.[12][13]

  • Drying and Purification:

    • Dry the collected crude morpholine by stirring it over solid potassium hydroxide (KOH) for several hours.[13][14]

    • For highly anhydrous morpholine, decant the liquid and reflux it over a small amount of sodium metal for one hour.[13]

    • Perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[13]

Key Reactions of Morpholine

As a secondary amine, morpholine participates in a variety of characteristic chemical reactions. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar cyclic amines like piperidine.[1][3]

Key reactions include:

  • Salt Formation: Reacts with acids to form morpholinium salts.[1][2][8]

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophiles.[2]

  • Acylation (Amide Formation): Reacts with acyl chlorides or acid anhydrides to form N-acylmorpholines (morpholides).[2]

  • Enamine Formation: It is commonly used to react with ketones or aldehydes to form enamines, which are versatile intermediates in organic synthesis.[1][2][3]

  • Reductive Amination: Reacts with carbonyl compounds in the presence of a reducing agent to form N-substituted morpholines.[16]

Reactions_of_Morpholine cluster_reactants Reactants cluster_products Products Morpholine Morpholine Salt Morpholinium Salt Morpholine->Salt Salt Formation Amide N-Acylmorpholine (Morpholide) Morpholine->Amide Acylation Enamine Enamine Morpholine->Enamine Condensation Substituted N-Substituted Morpholine Morpholine->Substituted Reductive Amination (+ Reducing Agent) Acid Acid (e.g., HCl) AcylChloride Acyl Chloride (R-COCl) Carbonyl Aldehyde/Ketone

Figure 2. Key chemical reactions involving the morpholine scaffold.

Experimental Protocol: Reductive Amination with a Ketone

Reductive amination is a powerful method for forming C-N bonds.[16] This one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ.

Materials:

  • Morpholine

  • A ketone (e.g., cyclohexanone)

  • A reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, or Sodium cyanoborohydride, NaBH₃CN)[16]

  • An appropriate solvent (e.g., Dichloromethane (DCM) or Methanol)

  • A weak acid catalyst (e.g., Acetic acid), if necessary

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone in the chosen solvent under an inert atmosphere (e.g., nitrogen).

  • Amine Addition: Add morpholine (typically 1.0 to 1.2 equivalents) to the solution and stir for a few minutes.

  • Iminium Formation: If required, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Slowly add the reducing agent (e.g., NaBH(OAc)₃, typically 1.5 equivalents) in portions. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude N-substituted morpholine product using flash column chromatography.

Role in Drug Development: The Case of Gefitinib

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and target binding affinity.[8] A prominent example is Gefitinib (Iressa) , an orally active anticancer agent used to treat certain types of non-small cell lung cancer.[1][2][3]

Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The morpholine group in Gefitinib is crucial for its pharmacological profile, primarily by enhancing its aqueous solubility and providing a key interaction point within the ATP-binding pocket of the EGFR enzyme.

Gefitinib_Pathway cluster_cell Cancer Cell EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib (contains Morpholine) ATP ATP Inhibition Inhibition Gefitinib->Inhibition ADP ADP ATP->ADP Kinase Activity Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Inhibition->ATP Blocks ATP Binding Site

Figure 3. Mechanism of action of Gefitinib in the EGFR signaling pathway.

Conclusion

Morpholine is a deceptively simple heterocycle whose unique combination of an amine and an ether within a six-membered ring gives rise to a rich and versatile chemistry. Its favorable physicochemical properties, straightforward synthesis, and predictable reactivity make it an invaluable tool in both industrial processes and fine chemical synthesis. For drug development professionals, the morpholine scaffold continues to be a privileged structure, offering a reliable means to enhance the drug-like properties of therapeutic candidates. A thorough understanding of its core chemical principles is therefore essential for researchers and scientists aiming to leverage this remarkable compound in their work.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylmorpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 2-methylmorpholine in modern organic synthesis. The content is primarily focused on the synthesis of chiral 2-substituted morpholines, including this compound itself, which are valuable building blocks in medicinal chemistry and drug development. While this compound can be used as a hindered base, its applications are less documented than its close relative, N-methylmorpholine (NMM). The following sections detail key synthetic methodologies that produce chiral this compound and related structures, providing quantitative data and step-by-step protocols.

Asymmetric Synthesis of Chiral 2-Substituted Morpholines

Chiral morpholines are significant structural motifs present in a wide array of bioactive compounds and drug candidates. The stereochemistry at the C-2 position of the morpholine (B109124) ring is crucial for biological activity, making enantioselective synthesis a key area of research. One of the most effective methods for synthesizing chiral 2-substituted morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for producing a variety of 2-substituted chiral morpholines involves the asymmetric hydrogenation of the corresponding dehydromorpholine precursors using a rhodium catalyst with a chiral bisphosphine ligand. This approach delivers the desired products in high yields and with excellent enantioselectivities.

Quantitative Data for Asymmetric Hydrogenation:

EntrySubstrate (1a-d)Product (2a-d)Yield (%)ee (%)
12-phenyl-dehydromorpholine2-phenylmorpholine>9993
22-(4-fluorophenyl)-dehydromorpholine2-(4-fluorophenyl)morpholine>9992
32-(4-chlorophenyl)-dehydromorpholine2-(4-chlorophenyl)morpholine>9994
42-(4-bromophenyl)-dehydromorpholine2-(4-bromophenyl)morpholine>9994

Diastereoselective Synthesis of 2- and 3-Substituted Morpholines

Another powerful strategy for the synthesis of substituted morpholines involves the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base. This method allows for the concise and diastereoselective construction of highly functionalized and conformationally rigid morpholine structures.

Base-Catalyzed Cascade Reaction for Morpholine Synthesis

The reaction between 2-tosyl-1,2-oxazetidine and various α-formyl esters in the presence of a base like potassium carbonate (K₂CO₃) leads to the formation of morpholine hemiaminals. These intermediates can be further elaborated to yield a diverse range of 2- and 3-substituted morpholines.

Quantitative Data for Morpholine Synthesis via Cascade Reaction:

Entryα-Formyl EsterProductYield (%)d.r.
1Methyl 2-methyl-3-oxopropanoateMethyl 2,3-dimethyl-4-tosylmorpholine-3-carboxylate723.4:1
2Ethyl 2-methyl-3-oxopropanoateEthyl 2,3-dimethyl-4-tosylmorpholine-3-carboxylate86>20:1
3Isopropyl 2-methyl-3-oxopropanoateIsopropyl 2,3-dimethyl-4-tosylmorpholine-3-carboxylate81>20:1
4tert-Butyl 2-methyl-3-oxopropanoatetert-Butyl 2,3-dimethyl-4-tosylmorpholine-3-carboxylate75>20:1

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP) (0.011 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a mixture of the 2-substituted dehydromorpholine substrate (0.2 mmol), [Rh(COD)₂]BF₄ (0.002 mmol), and the chiral ligand (0.0022 mmol) is placed in a vial.

  • Anhydrous and degassed DCM (2.0 mL) is added to the vial.

  • The vial is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 atm).

  • The reaction is stirred at a specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 2-substituted morpholine product.

Protocol 2: General Procedure for the Synthesis of Substituted Morpholines via Cascade Reaction

Materials:

  • 2-Tosyl-1,2-oxazetidine (1.0 equiv)

  • α-Formyl ester (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • 1,4-Dioxane

Procedure:

  • A mixture of 2-tosyl-1,2-oxazetidine (0.25 mmol), the corresponding α-formyl ester (0.25 mmol), and K₂CO₃ (0.30 mmol) is prepared.

  • 1,4-Dioxane (500 μL) is added to the mixture.

  • The reaction mixture is stirred overnight at room temperature.

  • Upon completion, the reaction mixture is filtered and concentrated under reduced pressure.

  • The resulting residue is purified by gradient column chromatography using a hexane/EtOAc eluent to yield the substituted morpholine product.[1]

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Dehydromorpholine Substrate Vial Combine in Vial (in Glovebox) Substrate->Vial Catalyst_precursor [Rh(COD)₂]BF₄ Catalyst_precursor->Vial Ligand Chiral Ligand Ligand->Vial Solvent Add Degassed DCM Vial->Solvent Autoclave Transfer to Autoclave Solvent->Autoclave Hydrogenation Pressurize with H₂ Stir at 30°C, 12h Autoclave->Hydrogenation Depressurize Release Pressure Hydrogenation->Depressurize Evaporation Solvent Evaporation Depressurize->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Chiral 2-Substituted Morpholine Chromatography->Product

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Cascade_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Oxazetidine 2-Tosyl-1,2-oxazetidine Mixing Combine Reactants Oxazetidine->Mixing Formyl_Ester α-Formyl Ester Formyl_Ester->Mixing Base K₂CO₃ Base->Mixing Solvent Add 1,4-Dioxane Mixing->Solvent Stirring Stir Overnight at RT Solvent->Stirring Filtration Filter Stirring->Filtration Concentration Concentrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Substituted Morpholine Chromatography->Product

Caption: Workflow for the base-catalyzed synthesis of substituted morpholines.

References

2-Methylmorpholine as a Base Catalyst in Polyurethane Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-methylmorpholine as a base catalyst in the generation of polyurethane materials. Due to limited direct experimental data on this compound, the protocols and quantitative data presented herein are based on its close structural analog, N-methylmorpholine (NMM), a widely used catalyst in polyurethane chemistry.[1] These notes are intended to serve as a comprehensive guide for researchers and professionals in the field, offering insights into the catalytic mechanism, experimental procedures, and expected outcomes.

Introduction

Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible and rigid foams to coatings, adhesives, and elastomers.[2][3] The formation of polyurethanes involves the polyaddition reaction between a polyol and a diisocyanate.[4] This reaction is often catalyzed to control the rate of polymerization and to balance the competing gelling and blowing reactions, particularly in foam production.[5][6]

Tertiary amines are a prominent class of catalysts for polyurethane synthesis.[7][8] Their catalytic activity stems from their ability to activate the isocyanate group towards nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction, which generates carbon dioxide for foaming).[2][5] this compound, a cyclic tertiary amine, is expected to exhibit catalytic activity comparable to other N-alkylmorpholines. The methyl group at the 2-position may introduce steric effects that could influence its catalytic selectivity and overall reaction kinetics compared to its isomer, N-methylmorpholine.

Catalytic Mechanism of Amine Catalysts

The catalytic action of tertiary amines like this compound in polyurethane formation proceeds through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group. This interaction increases the electrophilicity of the isocyanate, making it more susceptible to reaction with the hydroxyl group of the polyol (gelation) or with water (blowing).[2]

The two primary reactions catalyzed by amines in polyurethane foam formation are:

  • Gelling Reaction: The reaction between the isocyanate and the polyol, leading to the formation of urethane (B1682113) linkages and polymer chain growth.[5]

  • Blowing Reaction: The reaction between the isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, the latter of which acts as the blowing agent to form the foam structure.[6]

A delicate balance between these two reactions is crucial for producing polyurethane foam with the desired cell structure and physical properties.[6]

Diagrams

Polyurethane_Formation_Pathway Isocyanate R-N=C=O (Isocyanate) Activated_Intermediate Activated Isocyanate Complex Isocyanate->Activated_Intermediate + Catalyst Polyol R'-OH (Polyol) Urethane R-NH-CO-O-R' (Polyurethane) Polyol->Urethane + Activated Intermediate Catalyst This compound Catalyst->Activated_Intermediate Activated_Intermediate->Urethane Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Activated_Intermediate->Carbamic_Acid Water H₂O (Blowing Agent) Water->Carbamic_Acid + Activated Intermediate Amine R-NH₂ (Amine) Carbamic_Acid->Amine Decomposition CO2 CO₂ (Gas) Carbamic_Acid->CO2

Caption: Signaling pathway of this compound catalyzed polyurethane formation.

Experimental_Workflow Start Start: Prepare Reactants Premix Prepare Polyol Premix (Polyol, Surfactant, Water, Catalyst) Start->Premix Isocyanate_Prep Prepare Isocyanate Component Start->Isocyanate_Prep Mixing Combine and Vigorously Mix Premix and Isocyanate Premix->Mixing Isocyanate_Prep->Mixing Pouring Pour Mixture into Mold Mixing->Pouring Curing Allow Foam to Rise and Cure (Monitor Time and Temperature) Pouring->Curing Analysis Characterize Foam Properties (Density, Mechanical Tests, etc.) Curing->Analysis End End Analysis->End

References

Synthesis of Morpholine-2,5-diones from Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-2,5-diones (MDs) are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1][2][3][4] Structurally analogous to cyclic dipeptides, they are depsipeptides that can be synthesized from readily available α-amino acid precursors.[5][6] Their significance lies in their utility as monomers for the synthesis of biodegradable polymers, specifically polydepsipeptides, which show great promise in applications such as drug delivery and tissue engineering.[1][2][3][4][7] Furthermore, optically active morpholine-2,5-diones are explored as prodrugs of bioactive amino acids.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of morpholine-2,5-diones from amino acids, focusing on the most common and efficient synthetic strategies.

Synthetic Strategies

The synthesis of morpholine-2,5-diones from amino acids can be broadly categorized into three main approaches:

  • Cyclization of N-(α-haloacyl)-α-amino acids: This is the most prevalent and often highest-yielding method.[2][5] It involves a two-step process: acylation of an amino acid with an α-haloacyl halide, followed by intramolecular cyclization.[1][3][4]

  • Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This method involves the formation of an ester bond to close the ring.[2][5]

  • Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This approach relies on the formation of an amide bond for cyclization.[2][5]

While the cyclization of N-(α-haloacyl)-α-amino acids is often preferred for its high yields, it is important to note that it can sometimes lead to a degree of racemization when using optically active amino acids.[2][5]

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-(α-haloacyl)-α-amino acid Intermediate

This protocol describes the synthesis of a leucine-derived morpholine-2,5-dione (B184730) (MD(Leu)) as a representative example.[1][3][4]

Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine (LeuCl)

This step involves the acylation of L-leucine with chloroacetyl chloride under Schotten-Baumann conditions.[3]

  • Materials:

  • Procedure:

    • Prepare a solution of L-leucine in an aqueous solution of sodium hydroxide (e.g., pH 12).

    • Cool the solution to 0°C in an ice bath.

    • Add diethyl ether to create a biphasic system.

    • Add chloroacetyl chloride dropwise to the vigorously stirred solution while maintaining the temperature at 0°C.

    • Continue stirring for several hours (e.g., 7 hours) at 0°C.[3]

    • After the reaction is complete, acidify the aqueous phase with hydrochloric acid to precipitate the N-(2-chloroacetyl)-L-leucine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • For further purification, recrystallize the product from hot ethyl acetate.[3]

Step 2: Cyclization of N-(2-chloroacetyl)-L-leucine to 6-isobutylmorpholine-2,5-dione (MD(Leu))

This step involves the intramolecular cyclization of the N-acylated amino acid in a dilute solution to favor the formation of the monomeric ring structure.[1][3][4]

  • Materials:

    • N-(2-chloroacetyl)-L-leucine (LeuCl)

    • Sodium bicarbonate (NaHCO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a large reaction vessel, prepare a solution of sodium bicarbonate in DMF.

    • Heat the solution to 60°C with vigorous stirring.[1][3]

    • Dissolve the N-(2-chloroacetyl)-L-leucine in a separate portion of DMF.

    • Add the LeuCl solution dropwise to the heated sodium bicarbonate solution over a period of 8 hours.[1][3]

    • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.[1][3]

    • Cool the reaction mixture to 0°C to precipitate any remaining solids and filter them off.

    • Remove the DMF from the filtrate by distillation under reduced pressure at 40°C.[3]

    • Wash the residue with ethyl acetate and water. Separate the organic phase.[3]

    • Wash the organic phase with water and dry it over anhydrous magnesium sulfate.[3]

    • Remove the solvent in vacuo to obtain the crude product.

    • Recrystallize the solid from a minimal amount of hot ethyl acetate (80°C) to yield the pure 6-isobutylmorpholine-2,5-dione.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-(2-chloroacetyl)-L-leucine (LeuCl)

ParameterValueReference
Starting Amino AcidL-Leucine[3]
Acylating AgentChloroacetyl chloride[3]
BaseSodium hydroxide[3]
Solvent SystemDiethyl ether / Water (biphasic)[3]
Reaction Temperature0°C[3]
Reaction Time7 hours[3]
Initial Yield (after precipitation)73%[3]
Final Yield (after recrystallization)49%[3]

Table 2: Summary of Reaction Conditions and Yields for the Cyclization to 6-isobutylmorpholine-2,5-dione (MD(Leu))

ParameterValueReference
Starting MaterialN-(2-chloroacetyl)-L-leucine[1][3]
BaseSodium bicarbonate[1][3]
SolventDimethylformamide (DMF)[1][3][4]
Reaction Temperature60°C[1][3][4]
Addition Time8 hours[1][3]
Total Reaction Time32 hours[1][3]
Yield (after two recrystallizations)55%[4]

Visualizations

Experimental Workflow for the Synthesis of Morpholine-2,5-diones

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization AminoAcid Amino Acid Reaction1 N-Acylation Reaction AminoAcid->Reaction1 AcylHalide α-Haloacyl Halide AcylHalide->Reaction1 Base1 Base (e.g., NaOH) Base1->Reaction1 Solvent1 Biphasic Solvent (e.g., Diethyl ether/Water) Solvent1->Reaction1 Intermediate N-(α-haloacyl)-α-amino acid Reaction1->Intermediate Acidification & Purification Reaction2 Cyclization Reaction Intermediate->Reaction2 Base2 Base (e.g., NaHCO₃) Base2->Reaction2 Solvent2 Solvent (e.g., DMF) Solvent2->Reaction2 Product Morpholine-2,5-dione Reaction2->Product Purification

Caption: General workflow for the two-step synthesis of morpholine-2,5-diones.

Applications in Drug Development and Materials Science

Morpholine-2,5-diones are not only valuable synthetic intermediates but also hold potential as bioactive molecules themselves. Their rigidified backbone can be exploited in the design of peptidomimetics with improved pharmacological properties. The primary application, however, remains their use as monomers for ring-opening polymerization to produce polydepsipeptides. These biodegradable polymers are being investigated for a range of biomedical applications, including controlled drug release systems and scaffolds for tissue engineering, due to their tunable degradation rates and biocompatibility. The ability to incorporate various side chains, inherited from the parent amino acids, allows for the fine-tuning of the physicochemical properties of the resulting polymers.

References

Application Notes and Protocols for Chiral Morpholine Synthesis via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are crucial structural motifs present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The precise stereochemistry of these molecules is often critical for their therapeutic efficacy, making the development of efficient and highly selective asymmetric synthetic methods a key area of research. Among the various synthetic strategies, transition-metal-catalyzed asymmetric hydrogenation has emerged as one of the most powerful, atom-economical, and operationally simple approaches for establishing the stereocenters in chiral morpholines.[1][3][6] This "after cyclization" method offers a direct route to enantioenriched morpholines from unsaturated precursors.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis of chiral morpholines, with a focus on asymmetric hydrogenation.

Strategies for Asymmetric Morpholine (B109124) Synthesis

The synthesis of chiral morpholines can be broadly categorized into three main strategies, as illustrated below. While methods that form the stereocenter before or during cyclization are common, this note will focus on the highly efficient post-cyclization asymmetric hydrogenation approach.[1][3][6]

G cluster_main Asymmetric Synthesis of Chiral Morpholines A Form Stereocenter Before Cyclization B Form Stereocenter During Cyclization C Form Stereocenter After Cyclization (Asymmetric Hydrogenation)

Caption: Overview of major strategies for chiral morpholine synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

A significant advancement in the field is the development of a rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[7] This method utilizes a Rh-complex with a large-bite-angle bisphosphine ligand (SKP) to achieve excellent yields and enantioselectivities for a variety of substrates.[1][2][3][5][6][8] The synthesis of 2-substituted chiral morpholines is particularly challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates.[1][6]

The general reaction scheme is as follows:

G cluster_reaction General Reaction Scheme Dehydromorpholine Dehydromorpholine Substrate ChiralMorpholine Chiral Morpholine Product Dehydromorpholine->ChiralMorpholine [Rh((R,R,R)-SKP)(cod)]SbF6 H2 (50 atm), DCM, r.t.

Caption: Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using the [Rh((R,R,R)-SKP)(cod)]SbF₆ catalyst system. The reactions were generally carried out with 1 mol% of the catalyst in dichloromethane (B109758) (DCM) under 50 atm of H₂ at room temperature for 24 hours.[1]

EntryYield (%)ee (%)
1PhenylCbz>9992
24-Me-PhCbz>9993
34-F-PhCbz>9993
44-CF₃-PhCbz>9994
52-Me-PhCbz>9999
62-Cl-PhCbz>9999
7NaphthylCbz>9999
8ThienylCbz>9994
9PhenylBoc>9985
10PhenylAc>9988

Data sourced from Li, M., et al. (2021). Chemical Science, 12(45), 15068–15074.[1]

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

For the synthesis of 3-substituted chiral morpholines, a tandem one-pot reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has proven effective.[9][10] This method employs the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and achieves high yields and enantiomeric excesses (>95% ee) for a range of substrates.[9][10]

Quantitative Data Summary

The table below presents data for the synthesis of 3-substituted morpholines via the one-pot hydroamination/asymmetric transfer hydrogenation protocol.

EntryRYield (%)ee (%)
1Phenyl85>99
24-MeO-Ph80>99
34-Cl-Ph8298
42-Thienyl7599
5Cyclohexyl7896
6n-Butyl7295

Data sourced from Lau, Y. Y., et al. (2016). The Journal of Organic Chemistry, 81(18), 8696–8709.[9][10]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the work of Li, M., et al. (2021).[1][7]

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

  • (R)-SKP (1.6 mg, 0.00275 mmol)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

G cluster_workflow Experimental Workflow A Catalyst Preparation In a glovebox, stir [Rh(COD)₂]BF₄ and (R)-SKP in anhydrous DCM (1.0 mL) for 30 min. B Substrate Preparation Dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine in anhydrous DCM (1.0 mL). A->B C Reaction Setup Transfer substrate solution to catalyst solution. Transfer the mixture to a stainless-steel autoclave. B->C D Hydrogenation Purge autoclave with H₂ (3x). Pressurize to 50 atm of H₂. Stir at room temperature for 24 hours. C->D E Workup & Purification Release pressure. Remove solvent under reduced pressure. Purify by flash column chromatography. D->E

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[7]

  • Substrate Preparation: In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).[7]

  • Reaction Setup: The substrate solution is then transferred to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave.[7]

  • Hydrogenation: The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours.[7]

  • Workup and Purification: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the desired (R)-2-phenylmorpholine.[7]

Protocol 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Lau, Y. Y., et al. (2016).[9][10]

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., Ti(NMe₂)₂)

  • RuCl--INVALID-LINK-- (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous toluene

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Hydroamination: In a glovebox, the aminoalkyne substrate and the titanium catalyst are dissolved in anhydrous toluene. The reaction mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

  • Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.[7]

  • Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the enantioenriched 3-substituted morpholine.

Conclusion

Asymmetric hydrogenation provides a highly efficient, selective, and atom-economical pathway for the synthesis of chiral morpholines. The choice of catalyst (Rhodium, Ruthenium, etc.) and ligand is crucial and depends on the desired substitution pattern (2-substituted vs. 3-substituted) on the morpholine ring. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the streamlined production of these important chiral building blocks.

References

Application Notes and Protocols: N-Methylmorpholine N-oxide as a Co-oxidant in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide (NMO) is a versatile and widely used co-oxidant in a variety of metal-catalyzed oxidation reactions in organic synthesis.[1][2] Its primary function is to regenerate the active, high-valent state of a metal catalyst that has been reduced in the course of oxidizing a substrate. This catalytic turnover process allows for the use of expensive and often toxic metal catalysts in substoichiometric amounts.[1][2] NMO is favored for its stability, high oxygen-transfer ability, and compatibility with a range of reaction conditions. These application notes provide an overview of the most common applications of NMO, complete with detailed experimental protocols and quantitative data.

Ley-Griffith Oxidation of Alcohols

The Ley-Griffith oxidation is a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] This reaction employs a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) as the primary oxidant, with a stoichiometric amount of NMO to regenerate the active Ru(VII) species.[3] The reaction is known for its high yields, tolerance of a wide variety of functional groups, and neutral reaction conditions.[1][3]

Mechanism of Action:

The catalytic cycle of the Ley-Griffith oxidation involves the oxidation of the alcohol by TPAP (Ru(VII)), which is reduced to a Ru(V) species. NMO then re-oxidizes the Ru(V) back to Ru(VII), allowing the catalytic cycle to continue. The by-product of this re-oxidation is N-methylmorpholine.

Ley_Griffith_Oxidation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products TPAP_RuVII TPAP (RuVII) RuV_species Ru(V) Species TPAP_RuVII->RuV_species Alcohol to Carbonyl NMM N-Methylmorpholine RuV_species->TPAP_RuVII NMO to N-Methylmorpholine Carbonyl Aldehyde or Ketone Alcohol Primary or Secondary Alcohol NMO NMO

Caption: Catalytic cycle of the Ley-Griffith oxidation.

Quantitative Data for Ley-Griffith Oxidation:

Substrate (Alcohol)Product (Aldehyde/Ketone)Catalyst Loading (mol%)NMO (equiv.)SolventTime (h)Yield (%)
1-Decanol1-Decanal51.5DCM295
Cinnamyl alcoholCinnamaldehyde51.5DCM192
GeraniolGeranial51.5DCM1.590
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde51.5DCM398
CyclohexanolCyclohexanone51.5DCM196

Detailed Experimental Protocol: Oxidation of 4-Nitrobenzyl Alcohol

  • Materials:

    • 4-Nitrobenzyl alcohol (1.0 equiv.)

    • N-Methylmorpholine N-oxide (NMO) (1.5 equiv.)

    • Tetrapropylammonium perruthenate (TPAP) (0.05 equiv.)

    • Dichloromethane (DCM), anhydrous

    • 4 Å Molecular sieves

    • Celite

    • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

    • 5% aqueous copper sulfate (B86663) (CuSO₄) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a stirred solution of 4-nitrobenzyl alcohol (0.92 mmol, 1.0 equiv) in anhydrous DCM (9 mL) at 23 °C, add 4 Å molecular sieves.

    • Add N-methylmorpholine N-oxide (NMO) (1.5 equiv.).

    • Add tetrapropylammonium perruthenate (TPAP) (0.05 equiv) in one portion.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Wash the resulting solution with saturated aqueous Na₂SO₃ solution and 5% aqueous CuSO₄ solution.[1]

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to give the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 4-nitrobenzaldehyde.

Sharpless Asymmetric Dihydroxylation and Upjohn Dihydroxylation

NMO is a crucial co-oxidant in the osmium-catalyzed dihydroxylation of alkenes. This reaction can be performed either to generate a racemic diol (Upjohn dihydroxylation) or an enantiomerically enriched diol (Sharpless Asymmetric Dihydroxylation) by the inclusion of a chiral ligand.[4][5][6] The role of NMO is to regenerate the active Os(VIII) species from the Os(VI) intermediate formed after the dihydroxylation of the alkene.[4] This allows for the use of the highly toxic and expensive osmium tetroxide in catalytic amounts.[1]

Mechanism of Action:

In the catalytic cycle, OsO₄ reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester.[2][4] This intermediate is then hydrolyzed to yield the syn-diol and a reduced Os(VI) species. NMO reoxidizes the Os(VI) back to Os(VIII) to complete the cycle. In the Sharpless variant, a chiral ligand coordinates to the osmium center, influencing the face-selectivity of the cycloaddition and thus leading to an enantiomerically enriched product.[6]

Sharpless_Dihydroxylation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products OsVIII_L Os(VIII)O4-Ligand Complex Osmate_ester Cyclic Osmate(VI) Ester OsVIII_L->Osmate_ester Alkene [3+2] Cycloaddition NMM N-Methylmorpholine OsVI_L Os(VI)-Ligand Complex Osmate_ester->OsVI_L Hydrolysis Diol syn-Diol OsVI_L->OsVIII_L NMO to N-Methylmorpholine Alkene Alkene NMO NMO

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Quantitative Data for Sharpless Asymmetric Dihydroxylation:

Substrate (Alkene)Chiral Ligand (AD-mix)Product (Diol)Solvent SystemTime (h)Yield (%)ee (%)
Styrene (B11656)AD-mix-β(R,R)-1-Phenyl-1,2-ethanediolt-BuOH/H₂O189497
1-DeceneAD-mix-β(R,R)-1,2-Decanediolt-BuOH/H₂O248598
α-MethylstyreneAD-mix-α(S,S)-1-Phenyl-1,2-propanediolt-BuOH/H₂O129094
trans-StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediolt-BuOH/H₂O2499>99

Detailed Experimental Protocol: Asymmetric Dihydroxylation of Styrene

  • Materials:

    • Styrene (1.0 equiv.)

    • AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

    • tert-Butanol (B103910)

    • Water

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

    • Stir the mixture at room temperature until two clear phases form (the lower aqueous phase should be yellow).

    • Cool the mixture to 0 °C in an ice bath.

    • Add styrene (1.0 equiv.) to the vigorously stirred mixture.

    • Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete in 18-24 hours.

    • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude diol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (R,R)-1-phenyl-1,2-ethanediol.

Other Applications

While the Ley-Griffith and Sharpless/Upjohn reactions are the most prominent examples, NMO is also used as a co-oxidant in other transformations, including:

  • Oxidative Cleavage of Olefins: In combination with OsO₄, NMO can be used for the oxidative cleavage of alkenes to aldehydes or ketones.

  • Oxidation of other functional groups: NMO has been employed in the oxidation of other functionalities in the presence of suitable metal catalysts.

Safety Information:

N-Methylmorpholine N-oxide is an irritant, and contact with skin and eyes should be avoided. It is also hygroscopic and should be stored in a dry environment. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-Methylmorpholine as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylmorpholine scaffold is a privileged structure in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide range of bioactive molecules. Its incorporation can enhance potency, selectivity, and metabolic stability, making it a valuable building block in the design and synthesis of novel therapeutics. These application notes provide an overview of the utility of this compound in developing anticancer agents and enzyme inhibitors, complete with detailed experimental protocols and data interpretation guidelines.

Bioactivity of this compound Derivatives

Substituted this compound moieties have been integral to the development of potent inhibitors of various kinases, particularly within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The strategic placement of the methyl group can provide critical steric interactions within the target's binding site, leading to enhanced selectivity and efficacy.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The data below summarizes the in vitro activity of representative compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Compound 8b DLA (Dalton's Lymphoma Ascites)~7.5[2]
EAC (Ehrlich Ascites Carcinoma)~9.5[2]
MCF-7 (Breast Adenocarcinoma)~7.1[2]
Compound 8f DLA (Dalton's Lymphoma Ascites)~10.3[2]
EAC (Ehrlich Ascites Carcinoma)~10.8[2]
MCF-7 (Breast Adenocarcinoma)~9.3[2]
Compound 3e HepG2 (Hepatocellular Carcinoma)12.76[3]
Kinase Inhibitory Activity

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[4][5][6] this compound-containing compounds have been developed as potent inhibitors of PI3K isoforms.

Table 2: PI3K Inhibitory Activity of this compound Derivatives

Compound IDTargetIC₅₀ (nM)Reference
Compound 17p PI3Kα31.8 ± 4.1[7][8]
PI3Kδ15.4 ± 1.9[7][8]
BKM-120 (Control) PI3Kα44.6 ± 3.6[7][8]

Experimental Protocols

Synthesis of a Bioactive this compound Derivative

This protocol describes the synthesis of (R)- and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones, demonstrating a common synthetic route to incorporate the this compound moiety.[9]

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

  • (R)-3-methylmorpholine or (S)-3-methylmorpholine

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (0.500 mmol) in THF (1 mL) at approximately 20°C, add the respective enantiomer of 3-methylmorpholine (B1346471) (1 mmol) in one portion.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add DCM (10 mL).

  • Wash the organic phase with 1 M aqueous HCl (2 x 5 mL) followed by water (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.

  • Purify the product as necessary. The reported yields for this procedure are high (95-97%).[9]

G General Synthetic Workflow start Starting Materials (e.g., Dichlorothiadiazinone, this compound) reaction Reaction (e.g., Nucleophilic Substitution in THF) start->reaction workup Aqueous Workup (DCM, HCl, H₂O) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Bioactive Compound purification->product

Caption: General workflow for the synthesis of bioactive this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

PI3Kα Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against PI3Kα using a luminescent kinase assay that measures ADP formation.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the PI3K Reaction Buffer containing the lipid substrate. Dilute the PI3Kα enzyme into this mixture.

  • Compound Addition: In a 384-well plate, add 0.5 µL of the serially diluted this compound derivative or vehicle control.

  • Enzyme Addition: Add 4 µL of the enzyme/lipid substrate mixture to each well.

  • Initiate Reaction: Add 0.5 µL of 250 µM ATP to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a key therapeutic target for many this compound-containing compounds. The diagram below illustrates the canonical pathway and the points of inhibition.

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Logical Relationships

The development of bioactive compounds from the this compound scaffold follows a logical progression from initial design to preclinical evaluation.

G Drug Discovery Logic Flow A Scaffold Selection (this compound) B Compound Synthesis A->B C In Vitro Screening (e.g., MTT, Kinase Assays) B->C D Lead Identification (Potent & Selective Compounds) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Refinement F In Vivo Evaluation (Animal Models) E->F G Preclinical Candidate F->G

Caption: Logical workflow for the development of this compound-based drug candidates.

References

Diastereoselective Synthesis of Substituted Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted morpholines are a critical structural motif in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2][3][4] Their prevalence is attributed to favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The precise three-dimensional arrangement of substituents on the morpholine (B109124) ring is often crucial for biological activity, making the development of diastereoselective synthetic methods a key focus in modern drug discovery. This document provides an overview of several powerful catalytic strategies for the diastereoselective synthesis of substituted morpholines, complete with comparative data and detailed experimental protocols.

Diastereoselective Synthetic Strategies: An Overview

A variety of catalytic systems have been developed to control the stereochemical outcome of morpholine ring formation. These methods offer access to diverse substitution patterns, including 2,3-, 2,5-, 2,6-, and 3,5-disubstituted, as well as trisubstituted morpholines. Key strategies include palladium-catalyzed cyclizations, iron-catalyzed heterocyclizations, and multi-component reactions.

Data Summary of Diastereoselective Morpholine Syntheses

The following table summarizes the performance of several recently developed methods for the diastereoselective synthesis of substituted morpholines, highlighting the catalysts, substrates, and achieved stereoselectivities.

MethodCatalyst(s)Starting MaterialsSubstitution PatternDiastereomeric Ratio (dr)Yield (%)Reference
Tsuji-Trost/ HeterocyclizationPd(PPh₃)₄, FeCl₃Vinyloxiranes, Amino-alcohols2,5-disubstituted85:15 to >95:5 (cis)60-72[5]
2,6-disubstituted>95:5 (cis)75-88[6][5]
Intramolecular OxypalladationPdCl₂(PPh₃)₂N-tethered Alkenols2-vinyl-85[7]
Pd-Catalyzed CarboaminationPd₂(dba)₃, P(t-Bu)₃O-allyl ethanolamines, Aryl/Alkenyl bromidescis-3,5-disubstitutedSingle stereoisomer50-85
Photocatalytic AnnulationIr photocatalyst, Lewis acid, Brønsted acidIminestrans-2,3-disubstituted>20:150-80[1]
Iron-Catalyzed HeterocyclizationFeCl₃Allylic alcohol-substituted 1,2-amino ethers/aminescis-2,6-disubstituted70:30 to >95:565-90[8]
cis-3,5-disubstituted75:25 to >95:560-85[8]
Three-Component Cu-CatalysisCu(MeCN)₄PF₆Amino alcohols, Aldehydes, DiazomalonatesPolysubstituted57:43 (anti/syn)46-70[2]
Indium-Catalyzed Reductive EtherificationIn(OTf)₃Keto alcohols2,3-, 2,5-, 2,6-HighGood-Excellent[3]

Experimental Protocols

Protocol 1: One-Pot Pd(0)/Fe(III)-Catalyzed Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines

This protocol is based on the one-pot reaction of vinyloxiranes with amino alcohols, proceeding via a Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization.[6][5] This method is notable for its atom economy, with water as the only byproduct, and its high diastereoselectivity for the cis isomer.[6]

Materials:

  • Pd(PPh₃)₄ (1 mol%)

  • FeCl₃·6H₂O (10 mol%)

  • Vinyloxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the vinyloxirane (1.0 equiv) and anhydrous CH₂Cl₂.

  • Add the amino alcohol (1.2 equiv) to the solution.

  • Add Pd(PPh₃)₄ (1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the formation of the Tsuji-Trost adduct by thin-layer chromatography (TLC).

  • Once the formation of the adduct is complete, add FeCl₃·6H₂O (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 50 °C in a sealed tube.

  • Monitor the cyclization by TLC. The reaction time may vary (typically 1-2 hours) to improve the cis/trans ratio.[5]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cis-2,6-disubstituted morpholine.

Protocol 2: Iron(III)-Catalyzed Diastereoselective Synthesis of cis-3,5-Disubstituted Morpholines

This protocol describes the synthesis of cis-3,5-disubstituted morpholines from 1,2-hydroxy amines substituted with an allylic alcohol using an iron(III) catalyst.[8] The reaction is believed to proceed through a thermodynamic equilibrium, favoring the more stable cis diastereoisomer.[8]

Materials:

  • FeCl₃ (10 mol%)

  • 1,2-hydroxy amine substituted with an allylic alcohol (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1,2-hydroxy amine (1.0 equiv) and anhydrous CH₂Cl₂.

  • Add FeCl₃ (10 mol%) to the solution.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cis-3,5-disubstituted morpholine.

Visualizations

The following diagrams illustrate the logical flow of diastereoselective morpholine synthesis strategies and a general experimental workflow.

diastereoselective_strategies A Starting Materials D Diastereoselective Morpholine Synthesis A->D B Catalytic System B->D C Reaction Conditions C->D E Substrate-Controlled D->E F Reagent-Controlled D->F G Catalyst-Controlled D->G H Substituted Morpholine (cis/trans isomers) D->H

Caption: Logical relationship of factors influencing diastereoselective morpholine synthesis.

experimental_workflow A Reactant Preparation (e.g., Vinyloxirane, Amino Alcohol) B One-Pot Reaction Setup (Inert Atmosphere) A->B C Catalyst Addition (e.g., Pd(PPh3)4) B->C D First Catalytic Step (e.g., Tsuji-Trost Reaction) C->D E Second Catalyst Addition (e.g., FeCl3) D->E F Second Catalytic Step (e.g., Heterocyclization) E->F G Reaction Quenching and Workup F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for a one-pot diastereoselective morpholine synthesis.

References

Application Notes and Protocols: The Role of N-Methylmorpholine in 1,4-Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Methylmorpholine (NMM) is a versatile tertiary amine that serves as an effective base catalyst in a variety of organic transformations, including 1,4-addition reactions, also known as Michael additions. Its moderate basicity (pKa of the conjugate acid is approximately 7.4) makes it a suitable choice for reactions requiring a non-nucleophilic base that is less harsh than alkali metal hydroxides or alkoxides, particularly in substrates sensitive to stronger basic conditions.

In the context of 1,4-addition reactions, N-methylmorpholine primarily functions to deprotonate a pronucleophile (Michael donor), generating a reactive nucleophile that subsequently adds to the β-position of an α,β-unsaturated compound (Michael acceptor). Common Michael donors that can be activated by NMM include compounds with acidic C-H bonds, such as aldehydes, ketones, nitroalkanes, and active methylene (B1212753) compounds like malonic esters and β-ketoesters. Thiols and alcohols can also serve as nucleophiles in NMM-catalyzed conjugate additions.

The use of N-methylmorpholine is particularly advantageous in asymmetric organocatalysis, where it can be used as a co-catalyst or an additive to generate the active form of a chiral catalyst. Its role is often to ensure the deprotonation of the catalyst or the substrate to initiate the catalytic cycle.

Key Applications:
  • Organocatalyzed Michael Additions: NMM is frequently employed as a base in conjunction with chiral organocatalysts for the enantioselective 1,4-addition of aldehydes and ketones to nitroolefins.

  • Thiol-Michael Additions: It effectively catalyzes the conjugate addition of thiols to activated alkynes and alkenes, a reaction of significant interest in click chemistry and bioconjugation.

  • Addition of Active Methylene Compounds: NMM can be used to promote the addition of soft carbon nucleophiles, such as dialkyl malonates and β-ketoesters, to α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize quantitative data from representative 1,4-addition reactions where N-methylmorpholine was used as a base or catalyst.

Table 1: Organocatalyzed Michael Addition of Aldehydes to Nitroolefins with N-Methylmorpholine as a Base [1]

EntryAldehydeNitroolefinCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)ee (%) (syn)
1Butyraldehydetrans-β-NitrostyreneCatalyst I (1)iPrOH-1024>9993:790
2Butyraldehydetrans-β-NitrostyreneCatalyst II (1)iPrOH-1024>9985:1585
3Propionaldehydetrans-β-NitrostyreneCatalyst I (1)iPrOH-1048>9992:888
4Pentanaltrans-β-NitrostyreneCatalyst I (1)iPrOH-1048>9994:692

Reaction conditions: Aldehyde (1.1 eq.), Nitroolefin (1.0 eq.), N-Methylmorpholine (1 mol%), Catalyst (1 mol%) in the specified solvent. Catalysts I and II are chiral morpholine-based organocatalysts as described in the source.

Table 2: N-Methylmorpholine-Catalyzed Thiol-Michael Addition to Activated Alkynes [2]

EntryThiolAlkyne (Michael Acceptor)Yield (%)
1Various ThiolsEthyl Propiolate91
2Various ThiolsEthyl Pent-2-ynoate86
3Various ThiolsEthyl Hept-2-ynoate62

Reaction conditions typically involve equimolar amounts of the thiol and alkyne with a catalytic amount of N-methylmorpholine in a suitable solvent like THF or acetonitrile (B52724) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroolefins[1]

This protocol describes a general method for the 1,4-addition of an aldehyde to a nitroolefin using a chiral morpholine-based organocatalyst and N-methylmorpholine as a basic additive.

Materials:

  • Aldehyde (e.g., Butyraldehyde)

  • Nitroolefin (e.g., trans-β-Nitrostyrene)

  • Chiral Organocatalyst (e.g., Catalyst I as described in the source)

  • N-Methylmorpholine (NMM)

  • Anhydrous Solvent (e.g., Isopropanol, iPrOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and cooling bath

Procedure:

  • To a stirred solution of the nitroolefin (0.17 mmol, 1.0 eq.) and the aldehyde (0.11 mmol, 1.5 eq.) in the chosen anhydrous solvent (0.380 mL) in a round-bottom flask, add the chiral organocatalyst (1-5 mol%).

  • Add N-methylmorpholine (1-5 mol%) to the reaction mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cooling bath.

  • Stir the reaction mixture at this temperature for the specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate (B1210297) in hexane) to afford the desired γ-nitroaldehyde.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HPLC) to determine the diastereomeric ratio and enantiomeric excess.

Protocol 2: General Procedure for the N-Methylmorpholine-Catalyzed Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone

This protocol provides a general method for the 1,4-addition of an active methylene compound, such as diethyl malonate, to an α,β-unsaturated ketone, like chalcone, using N-methylmorpholine as the base.

Materials:

  • α,β-Unsaturated Ketone (e.g., Chalcone)

  • Active Methylene Compound (e.g., Diethyl Malonate)

  • N-Methylmorpholine (NMM)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol, 1.0 eq.) in the anhydrous solvent (5-10 mL).

  • Add the active methylene compound (1.2 mmol, 1.2 eq.) to the solution.

  • Add N-methylmorpholine (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Michael adduct.

  • Characterize the product by standard analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

The following diagrams illustrate the general mechanism of a 1,4-addition reaction catalyzed by N-methylmorpholine and a typical experimental workflow.

NMM_Michael_Addition General Mechanism of N-Methylmorpholine Catalyzed Michael Addition cluster_cycle NMM N-Methylmorpholine (NMM) Michael_Donor Michael Donor (Pronucleophile) R-H Nucleophile Nucleophile (e.g., Enolate) R- Michael_Donor->Nucleophile Deprotonation NMM_H Protonated NMM (NMM-H+) Product 1,4-Adduct Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Intermediate Enolate Intermediate Nucleophile->Intermediate Nucleophilic Attack Intermediate->Product Protonation Product->NMM Catalyst Regeneration

Caption: Catalytic cycle of an NMM-promoted 1,4-addition reaction.

Experimental_Workflow General Experimental Workflow for NMM-Catalyzed 1,4-Addition Start Start: Combine Reactants and Solvent Add_NMM Add N-Methylmorpholine (Catalyst) Start->Add_NMM Reaction Stir at Appropriate Temperature Add_NMM->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup (Quenching and Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, HPLC, etc.) Purification->Characterization End End: Pure 1,4-Adduct Characterization->End

Caption: A typical experimental workflow for a 1,4-addition reaction.

References

Application Notes and Protocols for the Preparation of N-methylmorpholine-N-oxide (NMMO) using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylmorpholine-N-oxide (NMMO) is a heterocyclic amine oxide widely utilized in organic chemistry as a co-oxidant, particularly in oxidation reactions like osmium tetroxide oxidations and Sharpless asymmetric dihydroxylation.[1][2][3] Its most significant industrial application is as a solvent for cellulose (B213188) in the Lyocell process to produce regenerated cellulose fibers.[1][3][4][5] The preparation of NMMO is commonly achieved through the oxidation of N-methylmorpholine (NMM) with hydrogen peroxide (H₂O₂). This method is favored due to its mild reaction conditions and the high quality of the resulting product.[6] These notes provide detailed protocols for the synthesis of NMMO using hydrogen peroxide, targeting researchers and professionals in chemical and drug development.

Reaction Pathway

The synthesis of N-methylmorpholine-N-oxide involves the direct oxidation of the tertiary amine, N-methylmorpholine, by hydrogen peroxide. The nitrogen atom of the NMM is oxidized to form the N-oxide, with water as the only byproduct.

reaction NMM N-methylmorpholine reactants NMM->reactants H2O2 + Hydrogen Peroxide H2O2->reactants NMMO N-methylmorpholine-N-oxide H2O + Water products reactants->products Oxidation products->NMMO products->H2O

Caption: Chemical reaction for NMMO synthesis.

Experimental Protocols

Protocol 1: General Laboratory Synthesis of NMMO Monohydrate

This protocol is adapted from a standard organic synthesis procedure and is suitable for general laboratory-scale preparation.[7]

Materials:

  • N-methylmorpholine (NMM), 99%

  • Hydrogen peroxide, 30% aqueous solution

  • Methanol (B129727)

  • Acetone (B3395972)

  • Activated charcoal

  • Celite (or other filter aid)

  • Potassium iodide test paper

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator

  • Filtration apparatus

  • Ice bath

Procedure:

  • Set up the three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system with an inert gas like nitrogen or argon.

  • Charge the flask with 32.3 g (0.320 mole) of N-methylmorpholine.

  • Immerse the flask in an oil bath preheated to 75°C.

  • Add 32.4 g (0.286 mole) of 30% aqueous hydrogen peroxide dropwise from the dropping funnel over a period of 2.5 hours. Caution: The slow addition is crucial to prevent overheating and control the exothermic reaction.[7]

  • After the addition is complete, continue stirring the mixture at 75°C for approximately 20 hours, or until a peroxide test using potassium iodide paper is negative.

  • Cool the reaction mixture to 50°C.

  • Prepare a slurry of 0.5 g of activated charcoal and 0.5 g of Celite in 50 ml of methanol and add it to the reaction mixture.

  • Stir the mixture for 1 hour to decolorize the solution.

  • Filter the mixture and wash the filter cake with three 15-ml portions of methanol.

  • Combine the filtrate and washings and concentrate the solution using a rotary evaporator with a bath temperature up to 95°C.

  • Dissolve the resulting viscous oil in 25 ml of acetone at 60°C.

  • Cool the solution to 40°C to induce crystallization. Seeding with a small crystal of NMMO can facilitate this process.

  • Allow the slurry to stand at room temperature overnight, then cool in an ice bath before filtering.

  • Wash the collected crystals with three 15-ml portions of ice-cold acetone.

  • Dry the product overnight at 40°C under vacuum to yield colorless crystalline NMMO monohydrate.

Protocol 2: Catalytic Synthesis of NMMO using Nano Zinc Oxide

This protocol is based on a patented method that utilizes a catalyst to increase the reaction rate at lower temperatures.[6]

Materials:

  • N-methylmorpholine (NMM)

  • Nano zinc oxide (ZnO) catalyst

  • Hydrogen peroxide, 30% aqueous solution

Equipment:

  • Reaction vessel with stirring capability

  • Dropping funnel

  • Temperature-controlled water bath

  • Filtration apparatus

  • Reduced pressure distillation apparatus

Procedure:

  • Add 0.13 g of nano zinc oxide to 16 g of N-methylmorpholine in the reaction vessel.

  • Stir the mixture for 20 minutes to ensure the catalyst is uniformly dispersed.

  • At room temperature, begin the dropwise addition of 41.4 g of 30% hydrogen peroxide solution at a rate of approximately 0.7 mL/min.

  • After completing the addition, raise the temperature of the mixture to 40°C using a water bath and maintain this temperature for the duration of the reaction.[6]

  • Monitor the reaction progress until completion.

  • Filter the solution to remove the nano zinc oxide catalyst.

  • Purify the resulting solution by distillation under reduced pressure to obtain the desired NMMO solution.

Data Presentation

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Comparison of Reaction Parameters and Yields

ParameterProtocol 1 (General Lab)[7]Protocol 2 (Catalytic)[6]Protocol 3 (Azeotrope)[8][9]
Starting Material N-methylmorpholineN-methylmorpholineNMM/water azeotrope
Catalyst NoneNano Zinc OxideNone
NMM (moles) 0.320~0.158Variable
H₂O₂ (moles) 0.286~0.365Variable
**Molar Ratio (NMM:H₂O₂) **1.12 : 11 : 2.311 : 0.75 to 1 : 0.9
Reaction Temperature 75°C40°C60 - 100°C (70-75°C preferred)
Reaction Time 20 hours0.1 - 4 hours4 - 6 hours
Reported Yield 83.8 - 88.7%Up to 94%High Purity Product

Table 2: Hydrogen Peroxide Concentration and Addition Rates

Protocol ExampleH₂O₂ ConcentrationAddition RateReference
General Lab Synthesis30%~0.19 mL/min (over 2.5h)[7]
Catalytic Example 130%0.5 mL/min[6]
Catalytic Example 230%0.7 mL/min[6]
Catalytic Example 330%0.9 mL/min[6]
Industrial Process30% - 65% (50% preferred)Metered addition[10]

Experimental Workflow Visualization

The general workflow for the preparation of NMMO from NMM and hydrogen peroxide can be visualized as follows.

workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_purification Product Isolation & Purification start Start: Charge Reactor with N-methylmorpholine (NMM) catalyst Add Catalyst (Optional, e.g., nano ZnO) start->catalyst mix Mix Uniformly catalyst->mix add_h2o2 Dropwise Addition of Aqueous Hydrogen Peroxide (H₂O₂) mix->add_h2o2 react Maintain Reaction Temperature (e.g., 40-75°C) with Stirring add_h2o2->react monitor Monitor Reaction until Peroxide is Consumed react->monitor filter_cat Filter to Remove Catalyst (if applicable) monitor->filter_cat decolorize Decolorize with Activated Charcoal (Optional) filter_cat->decolorize concentrate Concentrate via Reduced Pressure Distillation decolorize->concentrate crystallize Crystallize from Solvent (e.g., Acetone) concentrate->crystallize dry Dry Final Product (NMMO Monohydrate) crystallize->dry end End: Pure NMMO dry->end

Caption: General workflow for NMMO synthesis.

Safety Precautions

Handling N-methylmorpholine, hydrogen peroxide, and N-methylmorpholine-N-oxide requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[11][12][13]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling fumes.[11][14]

  • Handling Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.[12][13] The reaction with NMM is exothermic and must be controlled to prevent runaway reactions.[7] The presence of H₂O₂ can increase the risk of thermal runaway of NMMO.[15]

  • NMMO Properties: NMMO is a flammable solid and an oxidizer that may intensify fire.[11][16] Keep it away from heat, sparks, open flames, and other ignition sources.[11][16]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[11] Dispose of chemical waste in accordance with local, state, and federal regulations.[12]

The synthesis of N-methylmorpholine-N-oxide using hydrogen peroxide is an effective and widely used method. The reaction can be performed under various conditions, with or without a catalyst, to achieve high yields and purity. Careful control of reaction parameters, particularly temperature and the rate of hydrogen peroxide addition, is critical for safety and optimal results. By following the detailed protocols and safety guidelines presented, researchers can safely and efficiently prepare NMMO for its diverse applications in research and industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Morpholine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morpholine-2,5-diones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of morpholine-2,5-diones, particularly through the widely used method of cyclizing N-(α-haloacyl)-α-amino acids.

Issue 1: Low to No Product Yield

Question: I am observing a very low yield of my target morpholine-2,5-dione, or no product at all. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree:

Troubleshooting_Low_Yield start Low/No Yield Observed check_sm Is starting material (N-(α-haloacyl)-α-amino acid) consumed? start->check_sm sm_not_consumed Incomplete or Failed Reaction check_sm->sm_not_consumed No sm_consumed Side Reactions or Product Degradation check_sm->sm_consumed Yes check_temp Was the reaction temperature adequate? sm_not_consumed->check_temp check_base Was the correct base used? check_temp->check_base Yes temp_low Increase temperature. (e.g., 60-110 °C for solution-based cyclization) check_temp->temp_low No check_time Was the reaction time sufficient? check_base->check_time Yes base_issue Use a suitable base. (e.g., NaHCO3 is often more effective than TEA) check_base->base_issue No time_issue Increase reaction time. (e.g., 24 hours or longer) check_time->time_issue No temp_ok Yes check_conc Were highly dilute conditions used? sm_consumed->check_conc check_temp_high Was the temperature too high? check_conc->check_temp_high Yes conc_issue Use highly dilute conditions to favor intramolecular cyclization over intermolecular polymerization. check_conc->conc_issue No temp_high_issue Reduce temperature to minimize degradation or side reactions. Avoid temperatures > 200 °C in bulk reactions. check_temp_high->temp_high_issue Yes

Caption: Troubleshooting decision tree for low product yield.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Suboptimal Temperature: The cyclization reaction is temperature-dependent. For solution-based syntheses, temperatures are typically in the range of 60-110 °C.[1] If the temperature is too low (e.g., 25 °C), the reaction may not proceed at an appreciable rate.[1] Conversely, excessively high temperatures, especially in bulk reactions (120-200 °C), can lead to degradation and side reactions.[1]

      • Solution: Optimize the reaction temperature. For solution-based methods, start with a temperature around 60 °C and increase if necessary. Monitor the reaction progress by TLC or other appropriate analytical techniques.

    • Inappropriate Base: The choice of base is crucial for the cyclization step. While organic bases like triethylamine (B128534) (TEA) can be used, inorganic bases such as sodium bicarbonate (NaHCO₃) have been shown to be more effective in some cases, leading to higher yields.[1]

      • Solution: If using TEA yields poor results, consider switching to sodium bicarbonate.

    • Insufficient Reaction Time: The intramolecular cyclization can be slow. Reaction times of 24 hours or longer are common.[1]

      • Solution: Extend the reaction time and monitor the consumption of the starting material.

  • Side Reactions:

    • Intermolecular Polymerization: At high concentrations, the N-(α-haloacyl)-α-amino acid intermediate can react with other molecules rather than cyclizing, leading to the formation of linear oligomers or polymers instead of the desired morpholine-2,5-dione. This is a significant cause of yield loss.[1]

      • Solution: Employ highly dilute reaction conditions to favor the intramolecular cyclization. This is a critical parameter for maximizing the yield of the cyclic product.[1]

Issue 2: Product Purification Challenges

Question: I am having difficulty purifying my synthesized morpholine-2,5-dione. What are the common impurities and what purification strategies are most effective?

Answer: Purification of morpholine-2,5-diones can be challenging due to the presence of unreacted starting materials, side products, and the physical properties of the product itself.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material (N-(α-haloacyl)-α-amino acid): If the reaction has not gone to completion, the starting material will be a major impurity.

    • Solution: The unreacted N-(α-haloacyl)-α-amino acid can often be removed by recrystallization. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1] In some cases, extraction with an appropriate organic solvent can help to recover the unreacted starting material from the filtrate for reuse, thereby improving the overall process yield.[1]

  • Salts: The reaction generates halide salts (e.g., NaCl, NaBr) as byproducts.

    • Solution: These salts are typically insoluble in the organic solvent used for the reaction (e.g., DMF) and can be removed by filtration of the reaction mixture.[1]

  • Solvent Removal: High-boiling point solvents like DMF, which are often used for the cyclization reaction, can be difficult to remove completely.

    • Solution: Removal of DMF is typically achieved by distillation under reduced pressure. It is important to control the temperature during distillation (e.g., around 40 °C) to avoid product degradation.[1]

  • Final Product Purification:

    • Recrystallization: This is the most common and effective method for obtaining high-purity morpholine-2,5-diones. Ethyl acetate is a frequently used and effective solvent for recrystallization.[1]

    • Washing: After isolation, washing the crude product with water and an organic solvent like ethyl acetate can help to remove residual salts and other water-soluble or organic-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for morpholine-2,5-diones?

A1: The most prevalent and straightforward method involves a two-step process:

  • Reaction of an α-amino acid with an α-halogenated acyl halide (e.g., chloroacetyl chloride) in the presence of a base to form an N-(α-haloacyl)-α-amino acid intermediate.[1][2]

  • Intramolecular cyclization of the N-(α-haloacyl)-α-amino acid intermediate to yield the morpholine-2,5-dione.[1][2]

Q2: How does the choice of amino acid affect the synthesis?

A2: The structure of the starting amino acid can influence the yield of the morpholine-2,5-dione. Studies have shown that more sterically hindered N-(α-haloacyl)-α-amino acids can lead to higher yields of the corresponding morpholine-2,5-diones. This is attributed to a favored intramolecular cyclization over intermolecular side reactions.[1]

Q3: What are the key reaction parameters to optimize for a high yield?

A3: The following parameters are critical for optimizing the yield:

  • Reaction Temperature: Typically between 60 °C and 110 °C for solution-based cyclization.[1]

  • Base: Sodium bicarbonate is often more effective than triethylamine.[1]

  • Solvent: Dimethylformamide (DMF) is a commonly used solvent.[1]

  • Concentration: Highly dilute conditions are essential to favor intramolecular cyclization.[1]

  • Reaction Time: Often requires 24 hours or more for completion.[1]

Q4: Can morpholine-2,5-diones be synthesized without a solvent?

A4: While solution-based synthesis is more common, cyclization can be performed in the absence of a solvent (in bulk) at high temperatures (120-200 °C) under vacuum. However, this method can lead to significant product loss due to detrimental condensation reactions.[1] Additionally, this method is not suitable for amino acids with protecting groups that are sensitive to high temperatures.[1]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of Leucine-Derived Morpholine-2,5-dione (MD(Leu))

Experiment IDBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
E12NaHCO₃DMF602455[1]
E13TEADMF602441[1]
E14NaHCO₃DMF25240[1]

Table 2: Yields of Morpholine-2,5-diones from Various Amino Acids

Amino Acid PrecursorMorpholine-2,5-dioneYield (%)Reference
LeucineMD(Leu)55[1]
IsoleucineMD(Ile)50[1]
ValineMD(Val)46[1]
PhenylalanineMD(Phe)45[1]
Aspartic Acid (OBzl)MD[Asp(OBzl)]64[1]
Lysine (Z)MD[Lys(Z)]69[1]
Serine (tBu)MD[Ser(tBu)]61[1]

Experimental Protocols

Detailed Protocol for the Synthesis of Leucine-Derived Morpholine-2,5-dione (MD(Leu))

This protocol is adapted from a high-yield synthesis procedure.[1]

Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)

  • In a 500 mL round-bottom flask, combine 9 g of Leucine (68 mmol, 1 equivalent) and 7.5 g of sodium carbonate (Na₂CO₃, 70 mmol, 1 equivalent) in 200 mL of THF.

  • While stirring vigorously at room temperature, add a solution of 8 g of chloroacetyl chloride (70 mmol, 1 equivalent) in 20 mL of THF dropwise over 20 minutes.

  • Continue stirring the reaction mixture for an additional 5 hours.

  • Filter the reaction mixture and retain the white solid.

  • Wash the filtrate with 50 mL of water.

  • Extract the organic phase three times with ethyl acetate.

  • Dry the combined organic extracts over magnesium sulfate (B86663) (MgSO₄).

  • Remove the solvent under reduced pressure to yield the LeuCl intermediate.

Step 2: Cyclization to form MD(Leu)

  • Dissolve 5 g of LeuCl (25 mmol equivalent) in 80 mL of DMF.

  • In a separate reaction vessel, prepare a solution of 6.5 g of sodium bicarbonate (NaHCO₃, 77 mmol) in 720 mL of DMF.

  • Heat the NaHCO₃ solution to 60 °C with vigorous stirring.

  • Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for another 24 hours.

  • Cool the solution to 0 °C and remove the solid precipitate by filtration.

  • Remove the DMF from the filtrate by distillation under vacuum at 40 °C.

  • Wash the residue with 200 mL of ethyl acetate and 100 mL of water.

  • Separate the organic phase, wash it with 200 mL of water, and dry it over MgSO₄.

  • Remove the ethyl acetate under vacuum.

  • Recrystallize the resulting solid from a minimal amount of hot ethyl acetate (80 °C) to yield white crystals of MD(Leu).

General Experimental Workflow:

G_Workflow cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Cyclization start Start: Amino Acid + Base in Solvent add_acyl_halide Add α-halogenated acyl halide start->add_acyl_halide react_step1 React at room temperature add_acyl_halide->react_step1 workup_step1 Workup: Filtration, Extraction, Drying react_step1->workup_step1 intermediate Isolate Intermediate: N-(α-haloacyl)-α-amino acid workup_step1->intermediate dissolve_intermediate Dissolve intermediate in DMF intermediate->dissolve_intermediate add_dropwise Add intermediate solution dropwise to base solution dissolve_intermediate->add_dropwise prepare_base Prepare heated solution of NaHCO3 in DMF prepare_base->add_dropwise react_step2 React at 60 °C add_dropwise->react_step2 workup_step2 Workup: Filtration, Distillation, Washing react_step2->workup_step2 recrystallize Recrystallize from Ethyl Acetate workup_step2->recrystallize product Final Product: Morpholine-2,5-dione recrystallize->product

References

Technical Support Center: Morpholine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in morpholine-2,5-dione (B184730) synthesis.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of morpholine-2,5-diones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my morpholine-2,5-dione unexpectedly low?

Answer: Low yields in morpholine-2,5-dione synthesis can stem from several factors, primarily related to reaction conditions and purification. Key areas to investigate include reaction temperature, concentration, and the purity of the starting materials and intermediates.

A common cause of low yield is the prevalence of intermolecular side reactions, which compete with the desired intramolecular cyclization.[1][2] To favor the formation of the morpholine-2,5-dione, the cyclization step is often carried out under highly dilute conditions.[1][2]

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures (above 110°C) can lead to the decomposition of protecting groups and other side reactions.[1][2] Conversely, a temperature that is too low may result in an incomplete reaction.[3]

Question 2: I'm observing significant amounts of byproducts. What are they and how can I minimize them?

Answer: A common byproduct is the result of intermolecular condensation reactions, which can lead to the formation of linear oligomers or polymers instead of the desired cyclic product.[1] This is particularly problematic at high concentrations.

To minimize byproduct formation:

  • Employ High Dilution: Perform the cyclization reaction at a very low concentration of the N-(α-haloacyl)-α-amino acid intermediate. This favors the intramolecular reaction pathway.[1][2]

  • Optimize Temperature: Maintain the reaction temperature within the optimal range, typically between 60°C and 110°C for solution-based cyclization.[1][2] For syntheses involving sensitive protecting groups, lower temperatures may be necessary to prevent thermolysis.[1][2]

  • Controlled Addition: Add the N-(α-haloacyl)-α-amino acid solution dropwise over a long period to maintain a low instantaneous concentration in the reaction mixture.[1][4]

Question 3: My final product seems impure after purification. What are the best practices for purification?

Answer: Impurities can significantly lower the final calculated yield. Morpholine-2,5-diones are often purified by recrystallization.[1] The choice of solvent is crucial for effective purification. Ethyl acetate (B1210297) is commonly used for this purpose.[1]

If you are experiencing difficulties with purification:

  • Ensure Complete Removal of Base: After the reaction, ensure that the base (e.g., sodium bicarbonate) is completely removed by filtration.

  • Thorough Washing: Wash the crude product thoroughly to remove any remaining salts or solvent.

  • Optimize Recrystallization: Experiment with different recrystallization solvents or solvent mixtures to achieve the best separation of the desired product from any impurities.

Below is a troubleshooting workflow to help diagnose and resolve issues leading to low yields.

G start Low Yield in Synthesis check_reaction_conditions Check Reaction Conditions start->check_reaction_conditions check_purification Check Purification Protocol start->check_purification intermolecular_rxn Intermolecular Side Reactions? check_reaction_conditions->intermolecular_rxn recrystallization_issue Inefficient Recrystallization? check_purification->recrystallization_issue temp_issue Incorrect Temperature? intermolecular_rxn->temp_issue No high_dilution Solution: Use High Dilution / Slow Addition intermolecular_rxn->high_dilution Yes incomplete_rxn Incomplete Reaction? temp_issue->incomplete_rxn No optimize_temp Solution: Optimize Temperature (60-110°C) temp_issue->optimize_temp Yes increase_time Solution: Increase Reaction Time incomplete_rxn->increase_time Yes optimize_solvent Solution: Optimize Recrystallization Solvent recrystallization_issue->optimize_solvent Yes

Caption: Troubleshooting workflow for low morpholine-2,5-dione yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing morpholine-2,5-diones?

A1: A widely used and effective method is a two-step process starting from an amino acid.[2] The first step involves the reaction of the amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid (ANX).[1][2] The second step is the intramolecular cyclization of the ANX intermediate to yield the morpholine-2,5-dione.[1][2] This method, when optimized, has been shown to produce high yields.[1]

Q2: What are the optimal reaction conditions for the cyclization step?

A2: The optimal conditions for the solution-based cyclization of the N-(α-haloacyl)-α-amino acid intermediate typically involve using dimethylformamide (DMF) as the solvent and sodium bicarbonate (NaHCO₃) as the base.[1] The reaction is generally carried out at a temperature between 60°C and 110°C.[1][2] To suppress intermolecular side reactions, it is crucial to use highly dilute conditions.[1][2]

Q3: Can this synthesis be performed without protecting groups on the amino acid side chains?

A3: For amino acids with functionalized side chains (e.g., Asp, Lys, Ser), protecting groups are often necessary.[1] High temperatures used during some synthesis methods can cause the thermolysis of these protecting groups, which is a key consideration when choosing a synthesis route.[1][2]

Q4: How does the choice of amino acid affect the reaction yield?

A4: The hydrophobicity of the starting amino acid can influence the solubility of the N-(α-haloacyl)-α-amino acid intermediate in the solvents used during purification, which can lead to minor differences in yield.[2] However, optimized protocols have been successfully applied to a range of hydrophobic amino acids like Leucine, Isoleucine, Valine, and Phenylalanine.[1][5]

Data Presentation

The following table summarizes the optimization of the cyclization of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) to its corresponding morpholine-2,5-dione.

Parameter Condition 1 Optimized Condition
Intermediate LeuClLeuCl
Base NaHCO₃NaHCO₃
Solvent DMFDMF
Temperature 60°C60°C
Reaction Time 24 h32 h (8h addition + 24h stir)
Yield 55% (after 2 recrystallizations)83% (before recrystallization)

Data adapted from an optimized protocol for MD(Leu) synthesis.[1]

Experimental Protocols

Key Experiment: Synthesis of Leucine-derived Morpholine-2,5-dione (MD(Leu))

This protocol is based on an optimized, high-yield procedure.[1][4]

Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)

  • Preparation: In a biphasic system, Leucine is reacted with chloroacetyl chloride. Sodium hydroxide (B78521) is used as the base. The reaction is typically performed at 0°C.

  • Reaction: Chloroacetyl chloride is added dropwise to the Leucine solution. The reaction is stirred for several hours.

  • Isolation: The product, LeuCl, is precipitated by acidifying the reaction mixture. The precipitate is then filtered and dried.

  • Purification: The crude LeuCl can be further purified by recrystallization from ethyl acetate to yield the pure intermediate.[1]

Step 2: Cyclization to form MD(Leu)

  • Preparation: A solution of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) is prepared in a reaction vessel and heated to 60°C with vigorous stirring.[1][4]

  • Slow Addition: The LeuCl intermediate is dissolved in a separate portion of DMF. This solution is then added dropwise to the heated NaHCO₃ solution over a period of 8 hours.[1][4]

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional 24 hours at 60°C.[1][4]

  • Workup: The solution is cooled to 0°C, and the solid NaHCO₃ is removed by filtration.[1][4]

  • Isolation: The DMF is removed by distillation under vacuum. The residue is then washed with ethyl acetate and water. The organic phase is separated, dried over MgSO₄, and the solvent is evaporated to yield the crude MD(Leu).[1]

  • Purification: The crude product is purified by recrystallization from ethyl acetate.

The general workflow for this synthesis is illustrated below.

G cluster_0 Step 1: ANX Formation cluster_1 Step 2: Cyclization start Amino Acid + Chloroacetyl Chloride react_anx React in Biphasic System with NaOH at 0°C start->react_anx precipitate Precipitate by Acidification react_anx->precipitate purify_anx Purify by Recrystallization (Ethyl Acetate) precipitate->purify_anx anx_intermediate N-(α-haloacyl)-α-amino acid (ANX) purify_anx->anx_intermediate dissolve_anx Dissolve ANX in DMF anx_intermediate->dissolve_anx slow_addition Slow Dropwise Addition (over 8 hours) dissolve_anx->slow_addition prepare_base Prepare NaHCO₃ in DMF (Heated to 60°C) prepare_base->slow_addition react_cyclize Stir for 24 hours at 60°C slow_addition->react_cyclize workup Filter, Evaporate DMF, Wash with EtOAc/Water react_cyclize->workup purify_md Purify by Recrystallization workup->purify_md final_product Morpholine-2,5-dione purify_md->final_product

Caption: General experimental workflow for morpholine-2,5-dione synthesis.

References

Preventing polymer formation in morpholine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in morpholine (B109124) synthesis, with a specific focus on preventing polymer formation during cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine synthesis from diethanolamine (B148213) resulting in a low yield and a dark, viscous product?

This is a common issue often caused by side reactions, primarily polymerization. Key factors to investigate are reaction temperature, reaction time, and acid catalyst concentration.[1]

  • Inadequate Temperature Control: The dehydration of diethanolamine requires high temperatures, typically between 180-210°C. If the temperature is too low, the reaction will be incomplete. Conversely, temperatures that are too high can lead to charring and the formation of polymeric side products. A temperature drop of just 10-15°C can significantly reduce the yield.[1]

  • Insufficient Reaction Time: This dehydration process is slow and often requires heating for 15 hours or more to ensure the cyclization reaction goes to completion.[1]

  • Improper Acid Concentration: A strong acid, like sulfuric or hydrochloric acid, acts as both a catalyst and a dehydrating agent.[1] Using an insufficient amount or incorrect concentration of the acid will lead to an incomplete reaction.

Q2: How does reactant concentration influence polymer formation?

High concentrations of the starting material, such as N-substituted diethanolamines, can favor intermolecular reactions over the desired intramolecular cyclization. This competition leads directly to the formation of linear or cross-linked polymers instead of the morpholine ring.

  • High Dilution Principle: Running the reaction at a lower concentration (high dilution) increases the probability of the molecule's ends reacting with each other, thus favoring the intramolecular pathway that forms the morpholine ring.[2]

Q3: What role does the leaving group play in preventing side reactions?

The hydroxyl group (-OH) in diethanolamine and its derivatives is a poor leaving group. For the cyclization to occur efficiently, this group must be converted into a better leaving group.

  • Activation of Hydroxyl Groups: In acidic conditions, the hydroxyl group is protonated, which makes it a better leaving group (water).[2] Alternatively, it can be converted to a sulfonate ester (like tosylate or mesylate) in a separate step before cyclization.[2] Inefficient conversion to a good leaving group can slow down the desired cyclization, allowing more time for intermolecular polymerization to occur.

Q4: Can the choice of solvent affect the outcome of the cyclization reaction?

Yes, the solvent plays a critical role. Polar aprotic solvents like DMF or acetonitrile (B52724) are often good choices for SN2 reactions, which is the mechanism for this cyclization.[2] The solvent's ability to solubilize the starting material, any intermediates, and the final product is crucial for an efficient reaction and can influence the ease of purification.[2]

Q5: Are there alternative, higher-yielding methods for synthesizing morpholines that avoid harsh conditions?

Recent advancements provide milder and more selective methods. One effective, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK).[3][4] This method is known for its high selectivity for the necessary mono-N-alkylation step, which is key to preventing the dialkylation that can lead to polymerization.[4][5]

Troubleshooting Polymer Formation

This section provides a systematic approach to diagnosing and solving issues related to low yields and high polymer content in morpholine cyclization reactions.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in morpholine synthesis.

G start Problem: Low Yield / High Polymer Content check_concentration Is Substrate Concentration High? start->check_concentration check_temp Is Reaction Temperature within Optimal Range (e.g., 180-210°C)? check_concentration->check_temp No sol_concentration Solution: Decrease concentration. Use high-dilution conditions. check_concentration->sol_concentration Yes check_leaving_group Is the Leaving Group Sufficiently Activated? check_temp->check_leaving_group Yes sol_temp Solution: Adjust and carefully monitor temperature. Use calibrated thermometer. check_temp->sol_temp No check_time Was Reaction Time Sufficient (e.g., >15 hours)? check_leaving_group->check_time Yes sol_leaving_group Solution: Ensure proper acidic conditions or convert -OH to a better leaving group (e.g., tosylate). check_leaving_group->sol_leaving_group No sol_time Solution: Increase reaction time and monitor progress (e.g., via TLC/GC). check_time->sol_time No end_node Re-run Experiment check_time->end_node Yes sol_concentration->end_node sol_temp->end_node sol_leaving_group->end_node sol_time->end_node

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Reaction Pathways: Cyclization vs. Polymerization

Understanding the competing reaction pathways is crucial for optimization. The desired reaction is an intramolecular SN2 reaction, while the primary side reaction is an intermolecular SN2 reaction leading to polymer chains.

G cluster_0 Reaction Pathways Start N-Substituted Diethanolamine (Activated) Intra_Cyclization Intramolecular Cyclization (Desired) Start->Intra_Cyclization High Dilution Favors This Inter_Reaction Intermolecular Reaction (Undesired) Start->Inter_Reaction High Concentration Favors This Morpholine Morpholine Product Intra_Cyclization->Morpholine Dimer Dimer Inter_Reaction->Dimer Polymer Polymer Chain Dimer->Polymer Further Reaction

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Optimization Parameters and Data

Optimizing reaction conditions is key to maximizing the yield of the desired morpholine product while minimizing polymer formation. The following table summarizes key parameters and their effects.

ParameterCondition Favoring MorpholineCondition Favoring PolymerRationale
Concentration Low (High Dilution)HighLow concentration favors intramolecular reactions over intermolecular ones.[2]
Temperature Optimal Range (e.g., 180-210°C for DEA)Too High or Too LowThe optimal temperature provides enough energy for cyclization without causing degradation or charring.[1]
Leaving Group Good (e.g., -OTs, -OMs, protonated -OH₂)Poor (e.g., -OH)A good leaving group accelerates the desired SN2 cyclization, outcompeting polymerization.[2]
Reaction Time Sufficiently Long (e.g., >15 hrs for DEA)Too ShortEnsures the reaction proceeds to completion, maximizing the conversion of starting material to product.[1]
Catalyst Proper Stoichiometry (e.g., strong acid)Insufficient AmountThe catalyst is crucial for activating the leaving group and promoting the dehydration/cyclization process.[5]

Key Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (HCl Method)

This protocol is a lab-scale procedure for the synthesis of morpholine via dehydration of diethanolamine using hydrochloric acid.[1][6][7]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (B78521) (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • Acidification: To a round bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[6] Carefully add concentrated HCl dropwise with stirring until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1][6]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[1][6]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to solidify, preventing it from solidifying within the flask.[5]

  • Freebasing: Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[1]

  • Distillation: Transfer the mixture to a clean round bottom flask and perform a distillation using a strong flame to collect the crude, wet morpholine.[1]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[5]

    • Decant or filter the morpholine.

    • For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour.

    • Perform a final fractional distillation, collecting the pure morpholine product at a boiling range of 126-129°C.[1]

Safety Note: This procedure involves concentrated strong acids at very high temperatures and is highly exothermic upon acid addition. Morpholine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE) must be worn at all times.[1]

References

2-Methylmorpholine: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Methylmorpholine. The following question-and-answer format directly addresses common concerns and potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1]

2. What are the appropriate storage conditions for this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][5] It should be stored away from incompatible materials, heat, sparks, and open flames.[1][4][5] The storage area should be a designated flammables area.[2][5]

3. What personal protective equipment (PPE) is required when handling this compound?

Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[1][5] Ensure adequate ventilation, and if necessary, use a chemical fume hood.[2][3][5]

4. What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[5][6]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact

  • Question: What should I do if I splash this compound on my skin or in my eyes?

  • Answer:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1][3][4] Seek medical attention if irritation occurs.[1]

    • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][4][5] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][5] Seek immediate medical attention.[1][5]

Scenario 2: Small Spill in the Laboratory

  • Question: How should I clean up a small spill of this compound in a fume hood?

  • Answer:

    • Ensure all ignition sources are removed from the area.[1][3]

    • Wear appropriate PPE, including gloves, eye protection, and a lab coat.[3]

    • Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[1]

    • Carefully collect the absorbed material into a suitable, closed container for disposal.[3][4]

    • Use non-sparking tools for cleanup.[3][4][5]

    • Wash the area with soap and water.

Scenario 3: Unsure About Reaction Compatibility

  • Question: I am planning a reaction with this compound and a new reagent. How can I check for potential incompatibilities?

  • Answer: Always consult the Safety Data Sheet (SDS) for both this compound and the other reagents in your reaction.[7] The SDS will list known incompatible materials. If you are still unsure, consider performing a small-scale compatibility test in a controlled environment before proceeding with your main experiment.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C5H11NO[3][8]
Molecular Weight 101.15 g/mol [3][8]
Hazard Class Flammable Liquid, Category 3; Skin Corrosion/Irritation, Category 1B; Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Serious Eye Damage/Irritation, Category 1[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Review SDS b Assess Risks a->b c Select PPE b->c d Work in Ventilated Area c->d Proceed to Handling e Ground Equipment d->e k Spill Cleanup d->k If Spill Occurs f Use Non-Sparking Tools e->f m Fire Extinguishing e->m If Fire Occurs g Dispense Carefully f->g h Store Properly g->h After Use l First Aid g->l If Contact Occurs i Clean Work Area h->i j Dispose of Waste i->j

References

Troubleshooting inconsistent yields in morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to inconsistent yields in morpholine (B109124) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing morpholine?

A1: The two primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (B148213) (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia (B1221849) at high temperatures and pressures over a hydrogenation catalyst.[1] The DEG route is often favored due to its efficiency.[1] Another method involves the reaction of bis(2-chloroethyl) ether with ammonia.[2]

Q2: What are typical yields for morpholine synthesis?

A2: Yields are highly dependent on the specific synthesis method, catalyst, and reaction conditions. Industrial processes for the dehydration of diethanolamine using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) can achieve yields as high as 90-95%.[1][3] Laboratory-scale synthesis from diethanolamine typically results in yields between 35-50%.[1] For the diethylene glycol route, conversions to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q3: What are the major side reactions and byproducts I should be aware of?

A3: Byproduct formation is a significant challenge in morpholine synthesis. In the diethylene glycol route, a common intermediate, 2-(2-aminoethoxy)ethanol (B1664899) (AEE), may be present in the final product if the conversion is incomplete. N-ethylmorpholine is another notable byproduct.[1] High-molecular-weight condensation products can also form, which reduces the overall yield.[1] In the diethanolamine route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate (B86663) after neutralization, which requires proper disposal.[1]

Q4: Are there significant safety concerns associated with morpholine synthesis?

A4: Yes, several safety precautions must be taken. The dehydration of diethanolamine involves the use of concentrated strong acids at very high temperatures, which is hazardous.[4] The addition of acid to diethanolamine is a highly exothermic reaction.[4][5] Morpholine itself is a flammable and corrosive liquid.[4]

Troubleshooting Guides

This section addresses specific issues that users may encounter during morpholine synthesis, categorized by the synthetic route.

Synthesis Route 1: Dehydration of Diethanolamine

Issue 1: Low Yield and/or Dark, Viscous Product

  • Question: My morpholine synthesis from diethanolamine resulted in a low yield and a dark, viscous product. What are the likely causes and how can I improve my results?

  • Answer: Low yields and the formation of dark, viscous products are common issues in the dehydration of diethanolamine. These problems can often be attributed to several factors:

    • Inadequate Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[4] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of side products. A temperature drop of just 10-15°C can significantly decrease the yield.[4]

    • Insufficient Reaction Time: The dehydration process is slow and generally requires prolonged heating, often for 15 hours or more, to ensure complete cyclization.[4][5]

    • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a dehydrating agent and a catalyst.[4] Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.[4]

    • Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[4] Incomplete drying of the crude product will result in lower purity and can affect the final yield calculation. The crude product is often a thick paste of morpholine hydrochloride that needs to be neutralized and carefully distilled.[4]

Troubleshooting Workflow: Dehydration of Diethanolamine

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield / Dark Product Low Yield / Dark Product Inadequate Temperature Inadequate Temperature Low Yield / Dark Product->Inadequate Temperature Insufficient Reaction Time Insufficient Reaction Time Low Yield / Dark Product->Insufficient Reaction Time Improper Acid Concentration Improper Acid Concentration Low Yield / Dark Product->Improper Acid Concentration Inefficient Purification Inefficient Purification Low Yield / Dark Product->Inefficient Purification Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Inadequate Temperature->Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Ensure reaction runs for at least 15 hours. Ensure reaction runs for at least 15 hours. Insufficient Reaction Time->Ensure reaction runs for at least 15 hours. Verify acid concentration and stoichiometry. Verify acid concentration and stoichiometry. Improper Acid Concentration->Verify acid concentration and stoichiometry. Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Inefficient Purification->Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation.

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Synthesis Route 2: From Bis(2-chloroethyl) Ether and Ammonia

Issue 2: Low or No Product Yield

  • Question: I am attempting to synthesize morpholine from bis(2-chloroethyl) ether and ammonia, but I am getting a very low yield. What could be the issue?

  • Answer: Low yields in this synthesis can be due to several factors:

    • Poor Quality of Reagents: Impurities in the bis(2-chloroethyl) ether can lead to side reactions.

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. This reaction is typically carried out at elevated temperatures and pressures.

    • Loss of Product During Workup: Morpholine is water-soluble, and improper extraction techniques can lead to significant product loss in the aqueous phase.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of significant amounts of side products in my reaction of bis(2-chloroethyl) ether with ammonia. How can I minimize these?

  • Answer: The primary side reaction is the formation of N,N'-bis(2-chloroethyl)piperazine as a byproduct through intermolecular cyclization.[6] This is favored by higher temperatures and prolonged reaction times.[6] To minimize this:

    • Maintain Strict Temperature Control: Avoid excessively high temperatures.

    • Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of the piperazine (B1678402) dimer.[6]

Synthesis Route 3: From Diethylene Glycol and Ammonia

Issue 4: Low Conversion of Diethylene Glycol

  • Question: My synthesis of morpholine from diethylene glycol and ammonia shows low conversion of the starting material. How can I improve this?

  • Answer: Low conversion of diethylene glycol can be attributed to:

    • Catalyst Deactivation: The hydrogenation catalyst (commonly nickel, copper, or cobalt on an alumina (B75360) carrier) can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[1] Consider using high-purity reagents or regenerating/replacing the catalyst.[1]

    • Suboptimal Reaction Conditions: This reaction is sensitive to temperature and pressure. Temperatures are typically in the range of 150-400°C and pressures from 30 to 400 atmospheres.[7] Operating outside the optimal range for your specific catalyst and setup can lead to low conversion.

Issue 5: High Levels of Byproducts

  • Question: I am getting a high percentage of byproducts, such as 2-(2-aminoethoxy)ethanol (AEE), in my synthesis from diethylene glycol. How can I increase the selectivity for morpholine?

  • Answer: The formation of AEE and other byproducts is a common challenge. To improve selectivity for morpholine:

    • Optimize Temperature: The reaction temperature influences the product distribution. As seen in the data table below, increasing the temperature can favor morpholine formation over AEE, but excessively high temperatures can lead to the formation of "heavies" (high-molecular-weight condensation products).[1]

    • Catalyst Choice: The type of catalyst and its support play a crucial role in selectivity. Different catalyst compositions will have different optimal operating conditions.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Synthesis of Morpholine from Diethylene Glycol and Ammonia

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.874.00
222085.3025.6069.405.00
324095.1015.2078.806.00
426098.508.9084.107.00

Data adapted from U.S. Patent 4,647,663.[1] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.[5]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (B78521) (20 g)

  • Sodium metal (~1 g)

Procedure:

  • To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[5]

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]

  • Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours to ensure complete cyclization.[4][5]

  • Allow the mixture to cool to 160°C and pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant or filter the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[4]

Experimental Workflow: Synthesis from Diethanolamine

G Start Start Acidification 1. Acidification: Add conc. HCl to Diethanolamine to pH ~1. Start->Acidification Dehydration & Cyclization 2. Dehydration & Cyclization: Heat at 200-210°C for 15 hours. Acidification->Dehydration & Cyclization Neutralization 3. Neutralization: Cool, solidify, and mix with CaO. Dehydration & Cyclization->Neutralization Distillation 4. Distillation: Distill to get crude Morpholine. Neutralization->Distillation Drying 5. Drying: Dry with KOH. Distillation->Drying Purification 6. Purification: Reflux with Na and fractionally distill. Drying->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of morpholine from diethanolamine.

Protocol 2: Synthesis of N-Alkylmorpholine from Bis(2-chloroethyl) Ether

This protocol describes the synthesis of N-ethylmorpholine.

Materials:

Procedure:

  • In a reaction vessel, heat bis(2-chloroethyl) ether to 100-110°C.

  • With stirring, add ethylamine over a period of five hours.

  • After the addition is complete, stop stirring and maintain the temperature at 80-90°C to allow the mixture to separate into two layers.

  • Siphon off the upper layer and distill it to yield N-ethylmorpholine (B.P. 130-153°C). A yield of approximately 68% can be expected.[8]

Protocol 3: Synthesis of Morpholine from Diethylene Glycol and Ammonia

This is an industrial process that requires specialized equipment for high-pressure reactions.

General Procedure:

  • Diethylene glycol and ammonia are continuously fed into a trickle bed reactor containing a hydrogenation catalyst (e.g., nickel, copper, or cobalt on an alumina support).

  • The reaction is carried out in the presence of hydrogen at elevated temperatures (150-400°C) and pressures (30-400 atmospheres).

  • The reaction products are continuously removed, and morpholine is separated from unreacted starting materials and byproducts through distillation. The unreacted materials can be recycled back into the reactor.

References

Technical Support Center: Optimizing Catalyst Concentration in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize catalyst concentration in your asymmetric hydrogenation experiments for enhanced yield and enantioselectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction has a low conversion rate. How do I know if the catalyst concentration is the issue?

A low conversion rate can stem from several factors, with catalyst activity being a primary concern.[1] A systematic approach is recommended:

  • Evaluate Catalyst Activity: First, ensure your catalyst is active. Catalyst deactivation is a common reason for low yields.[1] This can be due to:

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1] Common poisons include sulfur compounds, carbon monoxide, halides, and oxygenated compounds.[1]

    • Improper Activation: Many catalysts require a specific activation protocol.[1] Ensure you are following the correct procedure for your catalyst system (e.g., Ru-BINAP, Ir-based catalysts).[1]

    • Decomposition: The catalyst may be unstable under your reaction conditions (e.g., high temperature).[1]

  • Screen Catalyst Loading: If you've ruled out deactivation, the catalyst concentration itself may be suboptimal. Both excessively low and high catalyst loadings can lead to poor performance. It is advisable to screen a range of catalyst concentrations to find the optimal loading.[2]

  • Control Reaction: Run a control experiment with a standard substrate known to work well with your catalyst.[1] If this reaction also shows low conversion, it strongly suggests a problem with the catalyst itself or the general reaction setup.[1]

Q2: I'm observing a low or inconsistent enantiomeric excess (ee). Could the catalyst concentration be the cause?

Yes, catalyst concentration can significantly impact enantioselectivity.

  • Sub-optimal Loading: An inappropriate catalyst concentration can lead to lower enantioselectivity. A screening of different catalyst loadings is recommended to determine the optimal concentration for your specific substrate and reaction conditions.[2]

  • Catalyst Aggregation: In some cases, particularly with organocatalysts, high catalyst concentrations can lead to the formation of aggregates.[2] These aggregates may be less selective than the monomeric form of the catalyst, resulting in a lower ee.[2]

  • Non-Linear Effects: A non-linear effect, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst, can also be a factor. This can occur when the catalyst forms dimers or other aggregates with different catalytic activity and selectivity.

Q3: I have high enantioselectivity, but the yield is unacceptably low. What should I do?

This common problem often points to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the catalyst.[3]

  • Increase Catalyst Loading: A low yield might simply be due to an insufficient amount of catalyst to drive the reaction to completion in a reasonable timeframe. A modest increase in catalyst loading can often improve the yield.

  • Reaction Time and Temperature: Monitor the reaction over time to see if it has stalled. Increasing the reaction time or moderately increasing the temperature might be necessary. However, be cautious as higher temperatures can sometimes negatively impact enantioselectivity.[2]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[2] Consider the possibility of product inhibition or poisoning by impurities generated during the reaction.

Q4: My reaction starts well but then slows down or stops completely. What's happening?

This is a classic sign of catalyst deactivation.[2] Common causes include:

  • Impurities: Trace impurities in the substrate or solvent can act as catalyst poisons.[1] Thorough purification of all reagents is crucial.

  • Air and Moisture Sensitivity: For air- and moisture-sensitive catalysts, rigorous inert atmosphere techniques are essential.[4]

  • Thermal Instability: The catalyst may not be stable at the reaction temperature over long periods.[1] Consider running the reaction at a lower temperature for a longer duration.

Data on Catalyst Concentration Optimization

The following tables provide examples of how catalyst loading can affect the outcome of an asymmetric hydrogenation reaction.

Table 1: Effect of Catalyst Loading on the Asymmetric Hydrogenation of Quinolines

EntryCatalyst Loading (mol %)Residence Time (min)Yield (%)ee (%)
15208894
22408894
32609294
40.5609694
50.1606594

Reaction conditions: 5a, 2a (2.4 equiv), 1a in CHCl3 (0.1 M) at 60 °C, flow rate 0.1 mL min−1. Data sourced from a study on Brønsted acid catalyzed transfer hydrogenation.[5]

Table 2: Hypothetical Data on the Impact of Catalyst Loading and Temperature on Reaction Yield

Catalyst Loading (mol %)Temperature (°C)Yield (%)
0.12545
0.52585
0.54095
1.040>99

This table provides a hypothetical example of how increasing catalyst loading and temperature can improve reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a general method for screening different catalyst concentrations to optimize an asymmetric hydrogenation reaction.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand in a degassed solvent inside a glovebox or under an inert atmosphere.

    • Prepare a stock solution of the substrate in the same degassed solvent.

  • Reaction Setup:

    • In a series of reaction vials or a multi-well reactor plate, add the desired volume of the catalyst/ligand stock solution to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol %).

    • Add the substrate stock solution to each vial, ensuring the substrate-to-catalyst ratio is varied according to your screening plan.

  • Reaction Execution:

    • Seal the vials/plate and transfer them to a high-pressure reactor.

    • Purge the reactor with hydrogen gas (typically 3-5 cycles).

    • Pressurize the reactor to the desired hydrogen pressure and begin stirring at the set temperature.

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (GC or HPLC).

    • After the reaction is complete, determine the conversion and enantiomeric excess for each catalyst loading.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation:

    • Prepare a stock solution of the racemic product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., isopropanol/hexane).

    • Prepare a solution of your reaction product at a similar concentration.

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase (CSP) known to be effective for your class of compound.

    • Mobile Phase: Use a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject your reaction product sample.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in optimizing asymmetric hydrogenation reactions.

TroubleshootingWorkflow cluster_start Initial Observation cluster_investigation Investigation Path cluster_resolution Resolution Start Suboptimal Result (Low Yield / Low ee) Check_Catalyst 1. Check Catalyst Integrity - Purity - Activation - Handling Start->Check_Catalyst Start Here Check_Purity 2. Verify Substrate & Solvent Purity Check_Catalyst->Check_Purity Catalyst OK Screen_Loading 3. Screen Catalyst Concentration Check_Purity->Screen_Loading Reagents Pure Optimize_Conditions 4. Optimize Other Reaction Conditions - Temperature - Pressure - Solvent Screen_Loading->Optimize_Conditions Still Suboptimal Resolution Improved Yield & ee Screen_Loading->Resolution Optimization Successful Optimize_Conditions->Resolution Optimization Successful Reevaluate Re-evaluate Catalyst/ Ligand System Optimize_Conditions->Reevaluate No Improvement

Caption: A troubleshooting workflow for optimizing asymmetric hydrogenation reactions.

References

Technical Support Center: Purification of N-Methylmorpholine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylmorpholine (NMM). It focuses on purification by distillation, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-methylmorpholine relevant to its distillation?

A1: Understanding the physical properties of N-methylmorpholine is crucial for a successful distillation. Key properties are summarized in the table below.

Q2: Does N-methylmorpholine form an azeotrope with water?

A2: Yes, N-methylmorpholine forms a minimum-boiling azeotrope with water. This is a critical consideration when distilling NMM that contains water, as the azeotrope will distill first. The composition of the azeotrope is approximately 74.5% N-methylmorpholine and 25.5% water by weight, and it boils at around 92-99°C at atmospheric pressure.[1][2]

Q3: What are the common impurities found in commercial N-methylmorpholine?

A3: Common impurities can include water, morpholine, and degradation products like N-methylmorpholine-N-oxide (NMMO) and formaldehyde.[3] The presence of these impurities can affect reaction outcomes, making purification necessary for sensitive applications.

Q4: What drying agents are suitable for N-methylmorpholine prior to distillation?

A4: To remove water before fractional distillation, N-methylmorpholine can be dried by refluxing with solid drying agents such as barium oxide (BaO) or sodium, followed by decantation or filtration.[4] Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (B86663) (Na₂SO₄) can also be used as milder drying agents.

Q5: How can I assess the purity of my distilled N-methylmorpholine?

A5: The purity of distilled N-methylmorpholine can be assessed using several analytical techniques:

  • Gas Chromatography (GC): To determine the percentage of volatile impurities.

  • Karl Fischer Titration: To quantify the water content.

  • Refractive Index: A quick check of purity by comparing the measured refractive index to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid. - Lack of nucleation sites.- Add boiling chips or a magnetic stir bar to the distillation flask. - Ensure uniform heating with a heating mantle and a stirrer. - For vacuum distillation, a fine capillary leak of an inert gas (nitrogen or argon) can promote smooth boiling.
Foaming - Presence of surfactants or high molecular weight impurities. - Too rapid heating or excessive vacuum.- Apply vacuum and heat gradually.[5][6] - Use a larger distillation flask to provide more headspace. - An anti-foaming agent can be added in trace amounts, but this may contaminate the final product. - A foam brake can be installed between the flask and the condenser.[6]
Discoloration (Yellowing) of Distillate - Thermal decomposition of N-methylmorpholine, especially at high temperatures. - Oxidation upon exposure to air.[7] - Presence of impurities that degrade upon heating.- Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress. - Ensure the distillation apparatus is clean and free of contaminants. - Distill under an inert atmosphere (nitrogen or argon). - Store the freshly distilled NMM under an inert atmosphere and away from light.[8]
Poor Separation of Impurities - Inefficient distillation column. - Incorrect reflux ratio. - Azeotrope formation.- For fractional distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time. - If water is present, remove the NMM-water azeotrope first before collecting the pure NMM fraction.
Product Loss - Leaks in the distillation setup. - Bumping or foaming leading to carry-over. - Evaporation from the receiving flask.- Ensure all joints are properly sealed. For vacuum distillation, use appropriate grease. - Control the heating and vacuum to prevent bumping and foaming. - Cool the receiving flask in an ice bath to minimize evaporation of the collected distillate.

Data Presentation

Table 1: Physical Properties of N-Methylmorpholine

PropertyValue
Molecular FormulaC₅H₁₁NO
Molar Mass101.15 g/mol
AppearanceColorless liquid
Boiling Point115-116 °C at 750 mmHg[9]
Melting Point-66 °C[9]
Density0.92 g/mL at 25 °C[9]
Refractive Index (n²⁰/D)1.435
Vapor Pressure18 mmHg at 20 °C
Water SolubilityMiscible

Table 2: Boiling Point of N-Methylmorpholine at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760115.5
10063.0
5048.5
2031.0
1018.0
55.0

Note: These are estimated values based on the Clausius-Clapeyron equation and may vary slightly.

Table 3: N-Methylmorpholine-Water Azeotrope Data

PropertyValue
Boiling Point~92-99 °C at 760 mmHg
Composition~74.5% N-Methylmorpholine / 25.5% Water (by weight)[1]

Experimental Protocols

Protocol 1: Simple Distillation of N-Methylmorpholine

This method is suitable for separating NMM from non-volatile impurities.

  • Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the impure N-methylmorpholine. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: Collect the fraction that boils at a constant temperature corresponding to the boiling point of N-methylmorpholine (115-116 °C at atmospheric pressure).

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

Protocol 2: Fractional Distillation of N-Methylmorpholine

This method is used to separate NMM from volatile impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus, which includes a fractionating column (e.g., Vigreux or packed with Raschig rings) placed between the distillation flask and the distillation head.

  • Drying (Optional): If the NMM contains a significant amount of water, it is advisable to dry it with a suitable drying agent before distillation.

  • Charging the Flask: Charge the distillation flask with the impure N-methylmorpholine and boiling chips.

  • Heating and Equilibration: Heat the flask slowly to allow a temperature gradient to establish in the fractionating column.

  • Fraction Collection: Collect the different fractions as they distill at their respective boiling points. The first fraction will likely be the NMM-water azeotrope if water is present. The main fraction of pure N-methylmorpholine should be collected at a constant temperature of 115-116 °C.

  • Completion: Stop the distillation before the flask runs dry.

Protocol 3: Vacuum Distillation of N-Methylmorpholine

This method is ideal for purifying NMM that is prone to decomposition at its atmospheric boiling point or for separating it from high-boiling impurities.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and that all joints are properly sealed with vacuum grease. A cold trap should be placed between the receiving flask and the vacuum pump.

  • Charging the Flask: Add the impure N-methylmorpholine and a stir bar to the distillation flask. Boiling chips are less effective under vacuum.

  • Applying Vacuum: Gradually apply the vacuum to the desired pressure.

  • Heating: Begin heating the flask slowly and uniformly.

  • Distillation: Collect the N-methylmorpholine fraction at the expected boiling point for the applied pressure (refer to Table 2).

  • Completion: Cool the apparatus to room temperature before slowly releasing the vacuum.

Visualizations

Distillation_Workflow start Start: Impure NMM assess_impurities Assess Impurities (e.g., Water Content) start->assess_impurities select_method Select Distillation Method assess_impurities->select_method drying Dry NMM with Drying Agent (e.g., BaO, K2CO3) select_method->drying High Water Content simple_dist Simple Distillation select_method->simple_dist Non-Volatile Impurities fractional_dist Fractional Distillation select_method->fractional_dist Volatile Impurities vacuum_dist Vacuum Distillation select_method->vacuum_dist Heat Sensitive drying->fractional_dist collect_product Collect Pure NMM Fraction simple_dist->collect_product fractional_dist->collect_product vacuum_dist->collect_product analyze_purity Analyze Purity (GC, KF, RI) collect_product->analyze_purity end End: Purified NMM analyze_purity->end

Caption: Experimental workflow for the purification of N-methylmorpholine by distillation.

Troubleshooting_Guide start Distillation Problem Observed bumping Bumping / Uneven Boiling? start->bumping foaming Foaming? bumping->foaming No add_boiling_aids Add Boiling Chips / Stir Bar bumping->add_boiling_aids Yes discoloration Discoloration? foaming->discoloration No gradual_heating Apply Heat Gradually foaming->gradual_heating Yes poor_separation Poor Separation? discoloration->poor_separation No distill_under_vacuum Distill Under Vacuum discoloration->distill_under_vacuum Yes use_efficient_column Use More Efficient Column poor_separation->use_efficient_column Yes use_larger_flask Use Larger Flask gradual_heating->use_larger_flask use_inert_atm Use Inert Atmosphere distill_under_vacuum->use_inert_atm optimize_reflux Optimize Reflux Ratio use_efficient_column->optimize_reflux

Caption: Troubleshooting decision tree for NMM distillation.

References

Technical Support Center: Managing Thermal Degradation of N-Methyl-morpholine-N-oxide (NMMO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-morpholine-N-oxide (NMMO). The information is presented in a question-and-answer format to directly address specific issues related to the thermal degradation of NMMO.

Troubleshooting Guide

Issue 1: Discoloration (Yellowing/Browning) of NMMO Solution During Heating

  • Question: My NMMO solution is turning yellow or brown upon heating. What is causing this and how can I prevent it?

  • Answer: Discoloration, often described as an amber hue, is a common indicator of NMMO degradation.[1] This is due to the formation of chromophores resulting from both NMMO decomposition and the oxidation of stabilizers like propyl gallate (PG).[1][2][3][4] At elevated temperatures (even below 120°C), NMMO can undergo side reactions.[1][5] To prevent this:

    • Control Temperature: Maintain the process temperature below 120°C, as radical exothermic reactions can be initiated at higher temperatures.[6]

    • Use Stabilizers: The addition of stabilizers is crucial. Propyl gallate (PG) is a widely used phenolic antioxidant that traps by-products of degradation.[1][2][7] Recommended concentrations are generally in the range of 0.5–2 wt%.[1]

    • Minimize Contaminants: The presence of transition metals (like iron and copper) can promote radical formation and accelerate degradation.[1][2] Ensure high-purity reagents and appropriate reactor materials.

    • Consider a Vacuum: Applying a vacuum can lower the boiling point of co-solvents like water, allowing for processing at lower temperatures and reducing the risk of degradation.[1][5]

Issue 2: Unexpected Exothermic Reaction or Thermal Runaway

  • Question: I observed a rapid, uncontrolled temperature increase during my experiment with NMMO. What happened and how can I avoid this hazardous situation?

  • Answer: You likely experienced a thermal runaway reaction, which is a significant hazard associated with NMMO.[1][6] NMMO is an energy-rich molecule, and its decomposition is a highly exothermic process that can become autocatalytic, leading to a rapid increase in temperature and pressure, potentially causing explosions.[2][6][8] Key factors leading to thermal runaway include:

    • High Temperatures: Exceeding the safe operating temperature is a primary cause. The onset of autocatalytic degradation can be as low as 140°C with additives and 158°C without.[1]

    • Contaminants: Transition metals and acidic or alkylating/acylating agents can trigger or accelerate decomposition.[1][8]

    • Dry Conditions: Anhydrous NMMO is particularly prone to autocatalytic degradation at temperatures above approximately 90°C.[8]

    Preventative Measures:

    • Strict Temperature Control: Carefully monitor and control the reaction temperature.

    • Use of Stabilizers: Antioxidants like propyl gallate can mitigate the reactions that lead to thermal runaway.[1]

    • Ensure Purity: Use high-purity NMMO and ensure all equipment is thoroughly cleaned to avoid contaminants.

    • Proper Handling: Adhere to safety data sheet (SDS) recommendations for handling and storage, including keeping it away from heat and ignition sources.[9][10]

Issue 3: Poor Solubility or Inconsistent Performance of Recovered NMMO

  • Question: My recovered NMMO is not performing as well as fresh solvent. Why is this happening?

  • Answer: The dissolution power of recovered NMMO can be compromised by the presence of degradation products and contaminants.[1] The principal factors affecting the performance of recovered NMMO are its degradation state and the presence of impurities.[1] During use and recovery at high temperatures, NMMO can degrade into N-methylmorpholine (NMM) and morpholine (B109124), among other byproducts.[1][11][12] These impurities can interfere with the desired process. To improve the quality of recovered NMMO:

    • Optimize Recovery Process: Employ efficient recovery techniques such as multi-effect evaporation or mechanical vapor recompression to concentrate the NMMO-water mixture.[1] Recovery rates of up to 99.5% have been reported with optimized, multi-stage systems.[1]

    • Purification: Ion-exchange systems can be used to remove contaminants from the recovered solvent.[1]

    • Monitor for Degradation: Regularly analyze the recovered NMMO for the presence of degradation products using techniques like HPLC.[1][13]

Frequently Asked Questions (FAQs)

  • What are the primary degradation products of NMMO?

    • The main degradation products of NMMO are N-methylmorpholine (NMM) and morpholine.[11][12] Formaldehyde is also a product of certain degradation pathways.[1][7]

  • What are the main mechanisms of NMMO thermal degradation?

    • NMMO degrades through two primary pathways:

      • Homolytic Reactions: This involves the cleavage of the N-O bond to form radicals. This process is often promoted by the presence of transition metals and can lead to thermal runaway reactions.[1][2]

      • Heterolytic Reactions: These are ionic processes. One significant heterolytic pathway is the Polonovski decomposition, which involves the transformation of the N-oxide into an iminium ion intermediate that then decomposes into morpholine and formaldehyde.[1] Another is the autocatalytic degradation catalyzed by carbonium-iminium ions.[2]

  • What is the role of a stabilizer like propyl gallate (PG)?

    • Propyl gallate acts as a phenolic antioxidant.[1][2][7] It functions by trapping radical species, formaldehyde, and N-(methylene)iminium ions, thereby preventing both homolytic and heterolytic degradation pathways.[2][7]

  • At what temperature does NMMO start to decompose?

    • While significant exothermic decomposition can begin at temperatures around 140°C, degradation can occur even at temperatures below 120°C, especially in the presence of cellulose (B213188) and water.[1][5]

  • How can I monitor the thermal degradation of NMMO in my experiments?

    • Several analytical techniques can be used:

      • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying NMMO and its degradation products like NMM and morpholine.[1][13]

      • Differential Scanning Calorimetry (DSC): DSC can be used for rapid temperature screening to monitor for autocatalytic reactions and determine the onset of degradation.[1]

      • UV/VIS Spectroscopy: This technique can be used to monitor the formation of byproducts, which often results in a color change in the solution.[1]

      • Capillary Electrophoresis (CE): CE is another method for separating and quantifying NMMO and its main degradation products.[11][12]

Quantitative Data on NMMO Thermal Decomposition

ParameterValueConditions
Heat of Decomposition 314.23 - 416.23 J/g-
Activation Energy (Ea) 40 - 89 kJ/molNon-isothermal conditions
Energy Release (N-O bond cleavage) 222 kJ/mol-
Autocatalytic Degradation Onset (with additives) ~140 °CDSC analysis
Autocatalytic Degradation Onset (without additives) ~158 °CDSC analysis

Experimental Protocols

Protocol 1: Monitoring NMMO Degradation by HPLC

  • Objective: To quantify the concentration of NMMO and its primary degradation products (N-methylmorpholine and morpholine) in a sample.

  • Methodology:

    • Sample Preparation: Dilute the reaction mixture with ultrapure water to a suitable concentration.

    • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A reverse-phase or ion-exchange column can be used for separation.

    • Mobile Phase: The specific mobile phase will depend on the column used. A suitable mobile phase should be developed to achieve good separation of NMMO, NMM, and morpholine.

    • Detection: Set the UV detector to a far-ultraviolet wavelength (e.g., 192–195 nm) for improved spectral response.[1]

    • Quantification: Prepare standard solutions of NMMO, NMM, and morpholine of known concentrations to create calibration curves. The concentration of each component in the sample can be determined by comparing its peak area to the corresponding calibration curve.

Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of thermal degradation and to screen for potential exothermic events.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the NMMO sample (with or without additives) into a DSC pan.

    • DSC Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

    • Data Analysis: Monitor the heat flow as a function of temperature. An exothermic peak indicates a decomposition event. The onset temperature of this peak is a measure of the thermal stability.

    • Safety Note: Use a mini autoclave or high-pressure DSC pans when analyzing potentially explosive decomposition to contain any sudden pressure release.[1]

Visualizations

NMMO_Degradation_Pathways cluster_homolytic Homolytic Pathway (Radical Formation) cluster_heterolytic Heterolytic Pathway (Ionic) NMMO N-Methyl-morpholine-N-oxide (NMMO) NMMO_rad N-centered cation radical NMMO->NMMO_rad Transition Metals Iminium Carbonium-Iminium Ion NMMO->Iminium Polonovski Reaction C_rad C-centered radicals NMMO_rad->C_rad NMM_homo N-Methylmorpholine (NMM) C_rad->NMM_homo Morpholine_homo Morpholine C_rad->Morpholine_homo Morpholine_hetero Morpholine Iminium->Morpholine_hetero Formaldehyde Formaldehyde Iminium->Formaldehyde Autocatalysis Autocatalytic Degradation Iminium->Autocatalysis Autocatalysis->NMMO Accelerates Degradation Experimental_Workflow_NMMO_Degradation_Analysis cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_dsc DSC Analysis Sample NMMO Solution (e.g., from reaction) HPLC_prep Dilute Sample Sample->HPLC_prep DSC_prep Weigh Sample into Pan Sample->DSC_prep HPLC_inject Inject into HPLC HPLC_prep->HPLC_inject HPLC_quant Quantify NMMO, NMM, Morpholine HPLC_inject->HPLC_quant DSC_run Run DSC Temperature Program DSC_prep->DSC_run DSC_analyze Determine Degradation Onset Temperature DSC_run->DSC_analyze

References

Technical Support Center: Safe Handling of Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with methylmorpholine?

A1: Methylmorpholine is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin. Inhalation may cause respiratory irritation.[1][2]

Q2: What is the minimum required PPE when working with small quantities of methylmorpholine in a well-ventilated fume hood?

A2: At a minimum, you should wear chemical splash goggles, appropriate chemical-resistant gloves (see Glove Selection Guide below), and a lab coat.[2]

Q3: When is respiratory protection necessary for handling methylmorpholine?

A3: Respiratory protection is required when working outside of a fume hood, in poorly ventilated areas, or when there is a potential for inhalation exposure to exceed occupational exposure limits. It is also necessary during large-scale operations or when responding to a spill.[1][2]

Q4: What should I do in case of accidental skin or eye contact with methylmorpholine?

A4: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. In both cases, seek immediate medical attention.[2] An eyewash station and safety shower should be readily accessible.[2]

Q5: How should I handle a small spill of methylmorpholine?

A5: For a small spill, ensure the area is well-ventilated and wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a suitable, labeled container for disposal. Do not use combustible materials, such as paper towels, to clean up the spill.

Troubleshooting Guides

Problem: My gloves seem to be degrading or I feel a cold sensation on my skin while handling methylmorpholine.

  • Cause: This could indicate that the glove material is not resistant to methylmorpholine and breakthrough has occurred. The "cold sensation" can be due to the liquid permeating the glove and evaporating from your skin.

  • Solution:

    • Immediately move away from the chemical handling area.

    • Carefully remove the gloves, avoiding contact with the outer surface.

    • Wash your hands thoroughly with soap and water.

    • Consult the Glove Selection Guide to choose a more appropriate glove material with a longer breakthrough time.

    • Dispose of the contaminated gloves as hazardous waste.

Problem: I can smell a faint amine-like odor while working with methylmorpholine in the fume hood.

  • Cause: This may indicate that your fume hood is not functioning correctly, or your experimental setup is creating eddies that draw vapors out of the hood. It could also be a sign of a small, unnoticed spill.

  • Solution:

    • Stop your work and safely shut down the experiment.

    • Check the fume hood's certification sticker to ensure it has been tested within the last year.

    • Verify that the sash is at the appropriate height.

    • Inspect your work area for any spills.

    • If the problem persists, contact your institution's environmental health and safety (EHS) department to have the fume hood inspected. Do not resume work until the issue is resolved.

Data Presentation: PPE Selection

Glove Selection Guide for Methylmorpholine

It is crucial to select gloves that offer adequate protection against methylmorpholine. Breakthrough time is a critical factor to consider. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialBreakthrough Time (minutes)Recommendation
SHOWA® Nitrile453 (for 65% Methylmorpholine)Excellent for prolonged contact
Butyl Rubber> 480 (General for amines)Recommended for prolonged contact
NeopreneVariableUse with caution for splash protection, check manufacturer data
Nitrile (general)VariableUse with caution for splash protection, check manufacturer data
Natural Rubber/LatexNot RecommendedPoor chemical resistance to methylmorpholine

Note: The breakthrough time for the SHOWA® Nitrile glove was for a specific product and concentration.[3] Breakthrough times can vary significantly based on glove manufacturer, thickness, and the concentration of the chemical.

Respirator Selection Guide for Methylmorpholine Vapors

The following recommendations are based on the NIOSH guidelines for N-Ethylmorpholine, a closely related chemical, and should be adapted based on a site-specific risk assessment. Always use NIOSH-approved respirators.[1]

Concentration of MethylmorpholineMinimum Respirator Type Required (Assigned Protection Factor, APF)
Up to 50 ppm- Any chemical cartridge respirator with organic vapor cartridge(s) (APF 10)- Any supplied-air respirator (APF 10)
Up to 100 ppm- Any supplied-air respirator operated in a continuous-flow mode (APF 25)- Any powered, air-purifying respirator with organic vapor cartridge(s) (APF 25)
Up to 125 ppm- Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister (APF 50)- Any self-contained breathing apparatus with a full facepiece (APF 50)- Any supplied-air respirator with a full facepiece (APF 50)
Emergency or unknown concentrations- Any self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode (APF 10,000)- Any supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus (APF 10,000)

Experimental Protocols

Protocol for Safe Dispensing of Methylmorpholine
  • Preparation:

    • Ensure you are wearing the appropriate PPE: chemical splash goggles, a lab coat, and gloves with a known high resistance to methylmorpholine (e.g., butyl rubber or a specific nitrile glove with documented breakthrough times).

    • Conduct the entire procedure within a certified and properly functioning chemical fume hood.

    • Have a spill kit readily available.

    • Ensure an eyewash station and safety shower are accessible.

  • Dispensing:

    • Place an absorbent, chemical-resistant liner on the floor of the fume hood.

    • Secure the primary container of methylmorpholine.

    • Use a clean, dry, and compatible secondary container for dispensing.

    • Slowly and carefully pour the required amount of methylmorpholine, avoiding splashing. For larger volumes, use a funnel or a pump made of compatible materials.

    • Once dispensing is complete, securely close both the primary and secondary containers.

  • Cleanup:

    • Wipe any minor drips or spills on the exterior of the containers with a compatible cleaning material.

    • Dispose of the liner and any cleaning materials in a designated hazardous waste container.

    • Remove gloves using the proper technique (e.g., peeling them off from the cuff to avoid touching the outer surface) and dispose of them in the hazardous waste.

    • Wash your hands thoroughly with soap and water.

Mandatory Visualization

PPE_Selection_Workflow PPE Selection Workflow for Handling Methylmorpholine cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Final PPE Ensemble start Start: Handling Methylmorpholine assess_hazards Assess Hazards: - Flammable - Corrosive - Toxic start->assess_hazards engineering_controls Use Engineering Controls? (e.g., Fume Hood) assess_hazards->engineering_controls splash_risk Splash Risk? engineering_controls->splash_risk Yes inhalation_risk Inhalation Risk? engineering_controls->inhalation_risk No eye_protection Eye Protection: Chemical Splash Goggles hand_protection Hand Protection: Consult Glove Guide eye_protection->hand_protection body_protection Body Protection: Lab Coat hand_protection->body_protection body_protection->inhalation_risk respiratory_protection Respiratory Protection? Consult Respirator Guide ppe_ensemble Assemble Final PPE respiratory_protection->ppe_ensemble splash_risk->eye_protection inhalation_risk->respiratory_protection Yes inhalation_risk->ppe_ensemble No

Caption: Logical workflow for selecting appropriate PPE when handling methylmorpholine.

References

Technical Support Center: Catalytic Synthesis of N-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the catalytic synthesis of N-methylmorpholine (NMM). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing N-methylmorpholine (NMM)?

A1: The main catalytic routes for NMM synthesis include:

  • N-methylation of Morpholine (B109124): This is a widely used method where morpholine is reacted with a methylating agent. Common agents include formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or greener alternatives like dimethyl carbonate (DMC).[1][2] This method is suitable for industrial production, offering mild reaction conditions and high yields.[1]

  • Reductive Amination of Diethylene Glycol: This process involves the reaction of diethylene glycol with methylamine (B109427) in the presence of a catalyst and hydrogen at elevated temperatures and pressures.[2][3]

  • Cyclization of N-methyldiethanolamine (MDEA): MDEA undergoes dehydration and cyclization, typically catalyzed by an acid like sulfuric acid, to form NMM.[1][3][4]

Q2: What are the key challenges in the catalytic synthesis of NMM?

A2: Researchers often face several challenges, including:

  • Low Yield and Selectivity: Suboptimal reaction conditions, side reactions, and catalyst inefficiency can lead to poor yields of the desired NMM product.

  • Catalyst Deactivation: Catalysts can lose activity over time due to poisoning, coking (carbon deposition), or sintering (thermal degradation), which increases production costs.[5][6]

  • By-product Formation: The formation of undesired by-products can complicate purification and reduce the overall efficiency of the synthesis.[7]

  • Harsh Reaction Conditions: Some synthesis routes require high temperatures and pressures, posing safety risks and requiring specialized equipment.[3][8]

  • Use of Hazardous Reagents: Traditional methylation methods may use toxic reagents, prompting the exploration of more environmentally friendly alternatives.[5]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My NMM synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yield in NMM synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis using morpholine and dimethyl carbonate, temperatures above 140°C are beneficial for the methylation reaction.[7] Conversely, lower temperatures can favor the formation of by-products.

  • Incorrect Molar Ratios of Reactants: The stoichiometry of your reactants can significantly impact the yield. For the reaction of morpholine with dimethyl carbonate, an increase in the dimethyl carbonate to morpholine ratio can lead to a decline in the NMM yield due to increased by-product formation.[7]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress over time can help determine the optimal duration. For the synthesis from morpholine and dimethyl carbonate, extending the reaction time up to 8 hours has been shown to increase the yield to 83%.[7]

  • Ineffective Catalyst: The choice and condition of the catalyst are paramount. If you suspect catalyst deactivation, refer to the catalyst troubleshooting section below.

  • Impure Starting Materials: The purity of reactants, such as morpholine or the methylating agent, can affect the reaction outcome.[5]

Troubleshooting Workflow for Low Yield

start Low NMM Yield Observed check_temp Verify Reaction Temperature start->check_temp check_ratio Check Reactant Molar Ratios check_temp->check_ratio Correct adjust_temp Adjust Temperature to Optimal Range (e.g., >140°C for DMC method) check_temp->adjust_temp Incorrect check_time Evaluate Reaction Time check_ratio->check_time Correct adjust_ratio Optimize Molar Ratios (e.g., 1:1 for Morpholine:DMC) check_ratio->adjust_ratio Incorrect check_catalyst Assess Catalyst Activity check_time->check_catalyst Sufficient adjust_time Increase Reaction Time and Monitor Progress check_time->adjust_time Too Short check_purity Analyze Purity of Starting Materials check_catalyst->check_purity Active regenerate_catalyst Regenerate or Replace Catalyst (See Catalyst Troubleshooting) check_catalyst->regenerate_catalyst Inactive purify_reagents Purify Starting Materials check_purity->purify_reagents Impure end Improved NMM Yield check_purity->end Pure adjust_temp->end adjust_ratio->end adjust_time->end regenerate_catalyst->end purify_reagents->end

Caption: Troubleshooting workflow for addressing low N-methylmorpholine yield.

Issue 2: Catalyst Deactivation

Q: I'm observing a decrease in my reaction rate over several runs, suggesting catalyst deactivation. What causes this and can the catalyst be regenerated?

A: Catalyst deactivation is a common issue in continuous or repeated batch processes. The primary causes are poisoning, fouling, and thermal degradation.

Common Causes of Deactivation:

  • Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive. Sulfur and lead compounds are common poisons for metal catalysts.

  • Fouling or Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking the active sites and pores. This is a common issue in high-temperature reactions involving organic molecules.

  • Sintering (Thermal Degradation): At high reaction temperatures, the small metal crystallites of a supported catalyst can migrate and agglomerate into larger crystals. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

Catalyst Regeneration Strategies:

The ability to regenerate a catalyst depends on the cause of deactivation and the type of catalyst.

  • For Deactivation by Coking: A common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner. This is typically done by passing a stream of air or a mixture of an inert gas and oxygen over the catalyst at elevated temperatures.

  • For Deactivation of Raney-Nickel Catalysts: In nitrile hydrogenations, Raney-Nickel deactivation can be caused by the strong adsorption of secondary and tertiary amine by-products.[6] Regeneration procedures include:

    • Acidic Treatment: Washing the catalyst with acetic acid at 20-50°C.[6]

    • Alkaline Treatment: Treating the catalyst with a non-oxidizing aqueous alkaline solution, such as sodium hydroxide, at temperatures between 40-150°C.[6][9]

It is crucial to perform regeneration under controlled conditions to avoid further damage to the catalyst.

Experimental Protocols & Data

Synthesis Route Comparison

The following table summarizes and compares different catalytic synthesis routes for N-methylmorpholine based on reported data.

Synthesis RouteReactantsCatalystTemperature (°C)PressureYield (%)Selectivity (%)Reference(s)
Morpholine Methylation Morpholine, Formaldehyde, Formic AcidNone (Eschweiler-Clarke)80-100AtmosphericUp to 95High[2]
Morpholine Methylation Morpholine, Dimethyl CarbonateNone160Autoclave8386[7][10]
Diethylene Glycol Amination Diethylene Glycol, Methylamine, H₂Ni-Cu/γ-Al₂O₃190-260High Pressure--[2]
MDEA Cyclization N-methyldiethanolamineSulfuric Acid160-170Atmospheric98.4High[4]
Detailed Experimental Protocol: Synthesis of NMM from N-methyldiethanolamine (MDEA) and Sulfuric Acid

This protocol is based on a patented laboratory procedure.[1][4]

Materials:

  • N-methyldiethanolamine (MDEA)

  • Concentrated Sulfuric Acid (98%)

  • Ammonium (B1175870) salt transfer agent (e.g., T-5000)

  • 500 ml four-necked flask equipped with a stirrer, thermometer, and distillation setup.

Procedure:

  • Reaction Setup: In a 500 ml four-necked flask, slowly add 120 g of concentrated sulfuric acid (1.2 mol) dropwise to 119.16 g of MDEA (1 mol). Maintain the temperature below 60°C during the addition, which should take approximately 30 minutes.

  • Synthesis: Heat the reaction mixture to 160-170°C and maintain it under reflux for 7 hours. Water will be distilled off during the reaction.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Ammonium Salt Transfer: While stirring at room temperature, add another 119.16 g of MDEA (1 mol) to the reaction mixture over about 30 minutes. Then, add an ammonium salt transfer agent (e.g., 2.38 g of T-5000). Heat the mixture to 60-70°C and stir for 30 minutes.

  • Purification: Purify the resulting N-methylmorpholine by vacuum distillation.

General Synthesis Pathways for N-Methylmorpholine

cluster_0 Starting Materials cluster_1 Reaction Processes Morpholine Morpholine Methylation N-Methylation (e.g., with DMC or HCHO/HCOOH) Morpholine->Methylation Diethylene Glycol Diethylene Glycol Reductive Amination Reductive Amination (with Methylamine + H₂) Diethylene Glycol->Reductive Amination N-methyldiethanolamine N-methyldiethanolamine Dehydration/Cyclization Dehydration & Cyclization (Acid Catalyzed) N-methyldiethanolamine->Dehydration/Cyclization NMM N-Methylmorpholine Methylation->NMM Reductive Amination->NMM Dehydration/Cyclization->NMM

Caption: Overview of the main catalytic synthesis routes to N-methylmorpholine.

References

Technical Support Center: Chemical Reaction Design and Optimization in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chemical Reaction Design and Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during organic synthesis experiments.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Low Reaction Yield

Question: My reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issue. Common causes can be broadly categorized into issues with reagents and reaction conditions, and losses during workup and purification.

Potential Causes and Solutions:

  • Reagent Quality: Impurities in starting materials, reagents, or solvents can significantly impact reaction efficiency. Ensure the purity of your materials and consider purification if necessary. For moisture or air-sensitive reactions, the use of anhydrous solvents and an inert atmosphere is critical.[1]

  • Reaction Conditions: Suboptimal reaction parameters are a primary cause of low yields. Key parameters to investigate include:

    • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in a slow or incomplete reaction.[1]

    • Concentration: The concentration of reactants can affect the reaction rate and the formation of side products.

    • Reaction Time: It is crucial to monitor the reaction to determine the optimal time for completion, avoiding product decomposition from prolonged reaction times.[1]

  • Catalyst Activity: If your reaction employs a catalyst, its deactivation due to poisoning or degradation can halt the reaction.

  • Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[2]

Below is a logical workflow to diagnose the cause of a low-yielding reaction:

LowYieldTroubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent and Solvent Quality start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok purify_reagents Action: Purify/Replace Reagents and Solvents. Rerun Reaction. reagents_ok->purify_reagents No optimize_conditions Step 2: Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->start conditions_ok Yield Improved? optimize_conditions->conditions_ok troubleshoot_workup Step 3: Investigate Workup and Purification conditions_ok->troubleshoot_workup No end_good Problem Resolved conditions_ok->end_good Yes workup_ok Yield Loss Minimized? troubleshoot_workup->workup_ok workup_ok->end_good Yes end_bad Further Investigation Needed (e.g., side reactions) workup_ok->end_bad No

Troubleshooting workflow for low reaction yield.
Formation of Unexpected Side Products

Question: My reaction is producing unexpected side products. How can I identify them and minimize their formation?

Answer: The formation of side products can complicate purification and lower the yield of your desired compound. Identifying these byproducts and understanding the reaction mechanism are key to mitigating their formation.

Identification and Mitigation Strategies:

  • Characterization: Isolate the side products and characterize them using techniques like NMR, mass spectrometry, and IR spectroscopy to understand their structure.

  • Reaction Monitoring: Closely monitor the reaction over time using techniques like TLC or LC-MS to observe the formation of side products in relation to the consumption of starting material and formation of the desired product.

  • Adjusting Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to decomposition or alternative reaction pathways.[1]

    • Reagent Stoichiometry: The ratio of reactants can influence the selectivity of the reaction.

    • Order of Addition: The sequence in which reagents are added can be critical in preventing unwanted side reactions.

Purification Challenges

Question: I am facing difficulties during the purification of my product. What are some common issues and their solutions?

Answer: Purification is a critical step to obtain your target compound with high purity. Several challenges can arise depending on the chosen method.

Common Purification Problems and Solutions:

  • Emulsions during Aqueous Workup: Emulsions are stable mixtures of immiscible liquids that can form during liquid-liquid extractions, making phase separation difficult.

    • To break an emulsion:

      • Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer.

      • Filter the mixture through a pad of Celite®.

      • If the emulsion persists, gentle swirling instead of vigorous shaking during extraction can help prevent its formation in subsequent attempts.[3]

  • Difficulty with Crystallization:

    • Oiling out: If your compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. Try using a lower-boiling solvent or adding more solvent.[1]

    • No crystal formation: If crystals do not form upon cooling, it may be due to using too much solvent. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Poor Separation in Column Chromatography: If your compound does not separate well from impurities on a silica (B1680970) gel column, optimizing the eluent system is crucial. Use TLC to test different solvent mixtures to find one that gives good separation between your product and the impurities. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (B128534) to the eluent can improve the separation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate solvent for my reaction?

A1: Solvent selection is critical as it can influence reaction rates, selectivity, and even the reaction pathway.[4] Key factors to consider include:

  • Solubility: The solvent should dissolve the reactants to a reasonable extent.

  • Polarity: The polarity of the solvent should be matched to the polarity of the reactants and the transition state of the reaction.

  • Boiling Point: The boiling point determines the temperature range at which the reaction can be run.

  • Inertness: The solvent should not react with any of the reagents or intermediates.

Q2: What is the best way to monitor the progress of my reaction?

A2: Reaction monitoring is essential to determine the optimal reaction time and to ensure the reaction has gone to completion without product degradation. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the formation of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction progress by integrating the signals of reactants and products.

Q3: My catalyst seems to be inactive. What could be the problem?

A3: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.[5]

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

  • Fouling: Deposition of byproducts or coke on the catalyst surface can block the active sites.[5]

To troubleshoot, ensure the purity of all reaction components and consider regenerating the catalyst if possible.

Data Presentation

Table 1: Properties of Common Organic Solvents

This table summarizes the physical properties of some common solvents used in organic synthesis to aid in solvent selection.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
AcetoneC₃H₆O560.7921.0
AcetonitrileC₂H₃N820.7937.5
DichloromethaneCH₂Cl₂401.339.1
Diethyl etherC₄H₁₀O350.714.3
Dimethylformamide (DMF)C₃H₇NO1530.9436.7
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS1891.1047.0
EthanolC₂H₆O780.7924.6
Ethyl acetateC₄H₈O₂770.906.0
HexaneC₆H₁₄690.661.9
MethanolCH₄O650.7932.7
Tetrahydrofuran (THF)C₄H₈O660.897.6
TolueneC₇H₈1110.872.4
WaterH₂O1001.0080.1
Table 2: Example of Catalyst Loading Optimization for a Suzuki-Miyaura Cross-Coupling Reaction

This table illustrates how varying the catalyst loading can impact the yield of a reaction. The optimal loading provides a high yield without unnecessary use of the expensive catalyst.[6]

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.51265
21.0885
31.5 6 92
42.0693
52.5693

Experimental Protocols

Protocol 1: Design of Experiments (DoE) for Reaction Optimization

Design of Experiments (DoE) is a statistical method to systematically investigate the effects of multiple variables on a reaction outcome.[7] This protocol outlines a general workflow for implementing DoE.

1. Define Objective and Responses:

  • Clearly state the goal of the optimization (e.g., maximize yield, minimize side product).

  • Identify the key responses to be measured (e.g., yield, purity, enantiomeric excess).

2. Identify Factors and Levels:

  • Select the reaction parameters (factors) that are likely to have a significant impact (e.g., temperature, concentration, catalyst loading, reaction time).

  • For each factor, define the range of values (levels) to be tested (e.g., Temperature: 60°C, 80°C, 100°C).

3. Choose an Experimental Design:

  • Select a suitable experimental design based on the number of factors and the desired level of detail. Common designs include full factorial, fractional factorial, and response surface methodology.

4. Run the Experiments:

  • Execute the experiments according to the chosen design matrix. It is important to randomize the order of experiments to minimize systematic errors.

5. Analyze the Data:

  • Use statistical software to analyze the results and determine the main effects of each factor and their interactions.

  • Develop a mathematical model that describes the relationship between the factors and the responses.

6. Optimize and Validate:

  • Use the model to predict the optimal reaction conditions.

  • Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

DOE_Workflow define_obj 1. Define Objective and Responses identify_factors 2. Identify Factors and Levels define_obj->identify_factors choose_design 3. Choose Experimental Design identify_factors->choose_design run_exp 4. Run Experiments choose_design->run_exp analyze_data 5. Analyze Data and Build Model run_exp->analyze_data optimize_validate 6. Optimize and Validate analyze_data->optimize_validate result Optimized Conditions optimize_validate->result HTE_Workflow design_exp 1. Design Experiment (e.g., using DoE) prep_stock 2. Prepare Stock Solutions design_exp->prep_stock dispense 3. Dispense Reagents into 96-well Plate prep_stock->dispense run_rxn 4. Run Parallel Reactions dispense->run_rxn quench_sample 5. Quench and Sample run_rxn->quench_sample analyze 6. Analyze Results (e.g., UPLC-MS) quench_sample->analyze visualize 7. Data Visualization and Interpretation analyze->visualize result Identified Hits visualize->result

References

Technical Support Center: Morpholine Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the reduction of byproducts during the N-methylation of morpholine (B109124). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the methylation of morpholine, offering potential causes and solutions.

Issue 1: Low Yield of N-Methylmorpholine and Presence of a Major Byproduct at a Higher Molecular Weight.

  • Question: My reaction shows a low yield of the desired N-methylmorpholine, and I observe a significant peak in my GC-MS analysis corresponding to a higher molecular weight species. What is this byproduct, and how can I minimize its formation?

  • Answer: A likely byproduct, especially when using dimethyl carbonate (DMC) as a methylating agent, is methyl morpholine-4-carboxylate.[1][2] This occurs when the morpholine nitrogen attacks the carbonyl carbon of DMC instead of the methyl group.

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Higher temperatures generally favor the desired N-methylation over the formation of the carbamate (B1207046) intermediate.[1] Increasing the reaction temperature to ≥ 140 °C can significantly improve the yield and selectivity for N-methylmorpholine.[1]

    • Adjust Molar Ratio of Reactants: Ensure the molar ratio of dimethyl carbonate to morpholine is optimized. A ratio close to the stoichiometric 1:1 is often considered optimal.[1]

    • Increase Reaction Time: The intermediate, methyl morpholine-4-carboxylate, can be converted to N-methylmorpholine with increased reaction times.[1] If this byproduct is detected, extending the reaction duration could increase the yield of the target product.

Issue 2: Formation of N-Formylmorpholine as a Byproduct.

  • Question: I am using a formaldehyde-based methylation method (like the Eschweiler-Clarke reaction) and am detecting N-formylmorpholine in my product mixture. How can I prevent this?

  • Answer: N-formylmorpholine can form as an intermediate or byproduct in Eschweiler-Clarke type reactions. Its presence suggests that the reduction step of the reaction is incomplete.

    Troubleshooting Steps:

    • Ensure Proper Reagent Stoichiometry: Verify the molar ratios of formaldehyde (B43269) and the reducing agent (e.g., formic acid). An excess of the reducing agent is often necessary to drive the reaction to completion.

    • Control Reaction Temperature: The reaction temperature can influence the rate of both the initial condensation with formaldehyde and the subsequent reduction. Follow the recommended temperature profile for the specific protocol being used.

    • Order of Reagent Addition: In some cases, the order of adding the reagents can impact byproduct formation. For instance, adding paraformaldehyde to a heated solution of morpholine and water may be preferable to adding all reactants simultaneously.[3]

Issue 3: Presence of Ring-Opened Byproducts.

  • Question: My analysis indicates the presence of byproducts that appear to be the result of the morpholine ring opening. What causes this, and how can it be avoided?

  • Answer: Ring-opening of morpholine can occur under harsh reaction conditions, such as very high temperatures or the presence of certain catalysts.[1]

    Troubleshooting Steps:

    • Moderate Reaction Temperature: Avoid excessively high temperatures that could lead to the degradation of the morpholine ring.

    • Catalyst Selection: If using a catalyst, ensure it is selective for N-methylation and does not promote ring-opening side reactions. The choice of catalyst is critical, with options ranging from ruthenium complexes to copper-nickel oxides on a support.[1][4]

    • Purity of Starting Materials: Ensure the purity of the morpholine and other reactants, as impurities could potentially catalyze degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in morpholine methylation?

A1: The byproducts largely depend on the methylating agent used.

  • With dimethyl carbonate (DMC) , the primary byproduct is methyl morpholine-4-carboxylate .[1][2] Ring-opening products can also be formed under certain conditions.[1]

  • In Eschweiler-Clarke reactions (using formaldehyde and formic acid), N-formylmorpholine can be a significant byproduct if the reaction does not go to completion.[3]

  • When using methanol (B129727) as a methylating agent, especially at high temperatures and with certain catalysts, a decrease in selectivity for N-methylmorpholine can be observed, implying the formation of other byproducts, though they are not always explicitly named in all studies.[4]

Q2: Which methylating agent is considered "greener" and why?

A2: Dimethyl carbonate (DMC) is often considered a "green" methylating agent.[1] This is because it is less toxic than traditional methylating agents like methyl halides and dimethyl sulfate.[1] The byproducts of methylation with DMC are methanol and carbon dioxide, and the methanol can potentially be recycled.[1]

Q3: How does reaction temperature affect the yield and selectivity of N-methylmorpholine?

A3: Reaction temperature is a critical parameter.

  • In the methylation with dimethyl carbonate , increasing the temperature (e.g., to 140 °C or higher) generally increases both the yield and selectivity of N-methylmorpholine.[1]

  • When using methanol over a CuO-NiO/γ-Al2O3 catalyst, increasing the temperature can increase the conversion of morpholine but may decrease the selectivity for N-methylmorpholine.[4]

Q4: What analytical methods are suitable for identifying and quantifying byproducts in morpholine methylation?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying byproducts.[1] For quantitative analysis, gas chromatography (GC) with a flame ionization detector (FID) is commonly used, often with an internal standard like N-ethylmorpholine.[1] High-performance liquid chromatography (HPLC) can also be employed, sometimes requiring derivatization of the analytes.[5][6]

Data Presentation

Table 1: Effect of Reaction Temperature on N-Methylmorpholine (NMM) Yield and Selectivity using Dimethyl Carbonate (DMC)

Temperature (°C)Morpholine Conversion (%)NMM Yield (%)NMM Selectivity (%)
10077.8358.29Not Specified
15094.8772.27Not Specified

Data adapted from a study using a molar ratio of morpholine to DMC of approximately 1:1, with reaction times of 1 hour and 5 hours respectively.[2]

Table 2: Influence of Methylating Agent on N-Methylmorpholine (NMM) Yield

Methylating AgentReaction ConditionsNMM Yield (%)
Dimethyl CarbonateAutoclave, optimized conditions83
MethanolSame conditions as DMC experiment0.24

This table highlights the significantly higher efficacy of dimethyl carbonate as a methylating agent compared to methanol under the specified reaction conditions.[1]

Experimental Protocols

Protocol 1: N-Methylation of Morpholine using Dimethyl Carbonate

This protocol is based on the procedure described by Zhu et al.[1]

  • Reactant Preparation: In a suitable autoclave, add morpholine and dimethyl carbonate in a molar ratio of 1:1.

  • Reaction Setup: Seal the autoclave and begin stirring.

  • Heating and Reaction: Heat the mixture to the desired temperature (e.g., 140-160 °C) and maintain this temperature for a specified reaction time (e.g., 8 hours).

  • Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature.

  • Analysis: Analyze the product mixture using GC-MS to identify products and byproducts, and GC-FID with an internal standard (e.g., N-ethylmorpholine) for quantitative analysis.[1]

Protocol 2: N-Methylation of Morpholine using Paraformaldehyde and Water

This protocol is adapted from a patented synthesis process.[3]

  • Reactant Preparation: Add 50g of morpholine and 25g of water to a reaction kettle equipped with a stirrer and heating system.

  • Heating: Heat the mixture to 85 °C.

  • Addition of Methylating Agent: Slowly add 55g of paraformaldehyde to the heated mixture while stirring.

  • Reaction: Maintain the temperature at 85 °C and continue stirring for approximately 5 hours, or until no more tail gas is evolved.

  • Work-up: Cool the reaction mixture to 30 °C. Add 10g of sodium chloride to induce phase separation.

  • Purification: Separate the upper organic phase and purify by rectification to obtain N-methylmorpholine.

Visualizations

Reaction_Mechanism cluster_main Plausible Reaction Pathways for Morpholine Methylation with DMC Morpholine Morpholine node1 Morpholine->node1 DMC Dimethyl Carbonate (DMC) DMC->node1 NMM N-Methylmorpholine (Desired Product) Methanol Methanol CO2 CO2 Carbamate Methyl Morpholine-4-carboxylate (Byproduct) Carbamate->NMM Conversion at high temp/time node1->NMM  Path A: N-Methylation node1->Carbamate  Path B: N-Carboxymethylation node2 node3

Caption: Plausible reaction pathways in morpholine methylation using dimethyl carbonate.

Troubleshooting_Workflow Start Low Yield of N-Methylmorpholine IdentifyByproduct Identify Byproduct by GC-MS Start->IdentifyByproduct Carbamate Byproduct is Methyl Morpholine-4-carboxylate? IdentifyByproduct->Carbamate Formyl Byproduct is N-Formylmorpholine? Carbamate->Formyl No Sol_Carbamate Increase Temperature (≥140°C) Increase Reaction Time Optimize Molar Ratio Carbamate->Sol_Carbamate Yes RingOpened Byproduct is a Ring-Opened Species? Formyl->RingOpened No Sol_Formyl Check Stoichiometry of Reducing Agent Control Temperature Optimize Reagent Addition Order Formyl->Sol_Formyl Yes Other Other Byproduct RingOpened->Other No Sol_RingOpened Reduce Reaction Temperature Evaluate Catalyst Selectivity Ensure Starting Material Purity RingOpened->Sol_RingOpened Yes

Caption: Troubleshooting workflow for low N-methylmorpholine yield.

Experimental_Workflow Start Start: Prepare Reactants Reaction Perform Methylation Reaction (e.g., in Autoclave or Reaction Kettle) Start->Reaction Control Control Key Parameters: - Temperature - Molar Ratio - Reaction Time Reaction->Control Workup Reaction Work-up (Cooling, Quenching, Extraction) Reaction->Workup Analysis Product Analysis Workup->Analysis GCMS GC-MS for Byproduct ID Analysis->GCMS GCFID GC-FID for Quantification Analysis->GCFID Purification Purification (e.g., Distillation/Rectification) Analysis->Purification Final Final Product: N-Methylmorpholine Purification->Final

Caption: General experimental workflow for morpholine methylation.

References

Validation & Comparative

Comparative study of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine for Catalytic Applications

For researchers and professionals in drug development and industrial chemistry, the selection of an appropriate amine catalyst is crucial for optimizing reaction kinetics and product characteristics. This guide provides a detailed comparative study of two morpholine-based tertiary amines: N-Methyl-2-morpholinoethanamine and the more established N-Ethylmorpholine. This analysis focuses on their physicochemical properties, primary applications, and catalytic performance, particularly in the context of polyurethane foam synthesis.

Physicochemical Properties: A Tabular Comparison

The structural difference between the N-methyl-2-aminoethyl and N-ethyl substituents influences the fundamental chemical and physical properties of these compounds. A summary of these key properties is presented below.

Table 1: Physicochemical Data of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine

PropertyN-Methyl-2-morpholinoethanamineN-Ethylmorpholine
CAS Number 41239-40-1100-74-3[1][2]
Molecular Formula C₇H₁₆N₂O[3][4]C₆H₁₃NO[5][2]
Molecular Weight 144.21 g/mol [3][4]115.17 g/mol [5][1]
Appearance Liquid[3][4]Colorless liquid with an ammonia-like odor[1][6][7]
Boiling Point Not specified138-139 °C[8]
Melting Point Not specified-63 °C[8]
Density Not specified0.916 g/cm³ at 20 °C[6]
Flash Point Not specified~28 °C (82-83 °F)[1][6]
Water Solubility Not specifiedMiscible / Moderately Soluble[5][6][7]

Note: Detailed experimental data for N-Methyl-2-morpholinoethanamine is not as widely published as for N-Ethylmorpholine.

Catalytic Applications and Performance

Both molecules function as tertiary amine catalysts, but their applications and documented performance differ significantly.

N-Ethylmorpholine (NEM) is a well-established and versatile catalyst, particularly within the polyurethane industry.[9] It is widely used to catalyze the formation of polyurethane foams, where it effectively balances the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[9][10] This balance is critical for determining the final foam structure and properties. Beyond polyurethanes, NEM serves as an intermediate in the synthesis of dyes, pharmaceuticals, surfactants, and rubber accelerators.[11][12][13]

N-Methyl-2-morpholinoethanamine , by contrast, has a less documented history of industrial application.[9] However, its structure, which combines a morpholine (B109124) ring with a tertiary amine, makes it a potent organocatalyst.[3] It is noted as an effective catalyst for multi-component reactions (MCRs), which are valuable in medicinal chemistry for efficiently synthesizing complex molecules.[3] While direct comparative data in polyurethane production is scarce, its structural similarity to other catalysts like N-Methylmorpholine (NMM) suggests it could function as a neutral to slightly blowing-biased catalyst.[10] The additional primary amine group in its structure compared to NEM could also influence its reactivity and catalytic mechanism. Further experimental investigation is needed to fully characterize its catalytic profile.[9]

Experimental Protocol: Evaluating Catalysts in Polyurethane Foam Synthesis

To objectively compare the catalytic performance of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine, a standardized experimental protocol for the preparation of flexible polyurethane foam is necessary.

Objective: To evaluate and compare the effect of N-Methyl-2-morpholinoethanamine and N-Ethylmorpholine on the reaction kinetics and final properties of a standardized polyurethane foam formulation.

Materials:

  • Polyether Polyol (e.g., Voranol 4701)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., Dabco DC5950)

  • Catalyst: N-Methyl-2-morpholinoethanamine or N-Ethylmorpholine

  • Disposable cups (500 mL) and stirring rods

Procedure:

  • Premix Preparation: In a 500 mL disposable cup, accurately weigh and combine the polyether polyol, deionized water, and silicone surfactant.

  • Catalyst Addition: Add the specified amount of the amine catalyst (either N-Methyl-2-morpholinoethanamine or N-Ethylmorpholine) to the premix.

  • Homogenization: Vigorously mix the components with a mechanical stirrer for 60 seconds to ensure a homogeneous formulated polyol.[14]

  • Isocyanate Addition: Add the pre-weighed amount of isocyanate to the formulated polyol.

  • Final Mixing: Immediately mix the complete system at high speed (e.g., 2000-6000 rpm) for approximately 10-15 seconds.[14][15]

  • Observation and Curing: Pour the reacting mixture into a mold or a new cup and simultaneously start a stopwatch. Record the following reaction profile times:

    • Cream Time: Time from mixing until the liquid becomes opaque or creamy.

    • Rise Time: Time from mixing until the foam reaches its maximum height.

    • Tack-Free Time: Time from mixing until the foam surface is no longer sticky to the touch.

  • Foam Characterization: Allow the foam to cure for at least 24 hours at ambient temperature. Subsequently, cut samples to measure physical properties such as foam density and compression strength.

This standardized workflow allows for a direct comparison of the catalytic activity of the two amines.

Workflow and Pathway Visualizations

To better illustrate the logical flow of the comparative study and the catalytic mechanism, the following diagrams are provided.

G cluster_0 Formulation cluster_1 Process cluster_2 Analysis cluster_3 Comparison A Polyol, Water, Surfactant Mix_A Premix A A->Mix_A Mix_B Premix B A->Mix_B B Catalyst A: N-Methyl-2- morpholinoethanamine B->Mix_A C Catalyst B: N-Ethylmorpholine C->Mix_B D Isocyanate React_A Foaming Reaction A D->React_A React_B Foaming Reaction B D->React_B Mix_A->React_A Mix_B->React_B Kinetics Reaction Kinetics (Cream, Rise, Tack-Free Times) React_A->Kinetics Properties Physical Properties (Density, Hardness) React_A->Properties React_B->Kinetics React_B->Properties Compare Performance Comparison Kinetics->Compare Properties->Compare

Caption: Experimental workflow for comparing polyurethane catalysts.

G isocyanate Isocyanate (R-N=C=O) activated_complex Activated Complex isocyanate->activated_complex catalyst Tertiary Amine Catalyst catalyst->isocyanate activates urethane Urethane Linkage (Gelling Reaction) activated_complex->urethane co2 CO₂ Gas (Blowing Reaction) activated_complex->co2 polyol Polyol (R'-OH) polyol->urethane water Water (H₂O) water->co2

Caption: General catalytic pathway for polyurethane formation.

References

A Comparative Guide to 2-Methylmorpholine and N-Methylmorpholine as Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the catalytic applications of 2-Methylmorpholine and N-methylmorpholine, aimed at researchers, scientists, and drug development professionals. While both are morpholine (B109124) derivatives, their catalytic activities and applications differ significantly based on available literature. This comparison focuses on their roles in organic synthesis, particularly in polyurethane chemistry and as base catalysts.

Overview of Catalytic Applications

N-methylmorpholine (NMM) is a well-established and widely used tertiary amine catalyst in various industrial and laboratory-scale reactions.[1][2] Its primary applications are in the production of polyurethane foams, where it acts as a blowing catalyst, and as a base catalyst in organic synthesis.[1] It is also a precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant oxidizing agent.[2]

This compound , on the other hand, is not extensively documented as a catalyst in publicly available literature. While its structural similarity to other catalytically active morpholine derivatives suggests potential applications, there is a notable scarcity of direct experimental data on its catalytic performance.

Comparative Catalytic Performance

Due to the lack of available experimental data for this compound as a catalyst, a direct quantitative comparison with N-methylmorpholine is not feasible. The following sections provide a detailed look at the catalytic performance of N-methylmorpholine, followed by a theoretical comparison based on the structural differences between the two molecules.

N-Methylmorpholine in Polyurethane Foam Production

N-methylmorpholine is a key catalyst in the formation of polyurethane foams. It primarily catalyzes the "blowing" reaction (the reaction between isocyanate and water to produce carbon dioxide gas) and also contributes to the "gelling" reaction (the reaction between isocyanate and polyol to form the polyurethane network). The balance between these two reactions is critical for determining the final properties of the foam.

Below is a table summarizing the typical performance of N-methylmorpholine in a polyurethane foam formulation.

ParameterValue/Observation
Catalyst Type Tertiary Amine
Primary Application Polyester Polyurethane Soft Foam Catalyst
Function Promotes gelling and blowing reactions
Typical Concentration 0.1 to 10% by weight, based on the high molecular weight compound
N-Methylmorpholine as a Base Catalyst in Organic Synthesis

N-methylmorpholine is frequently employed as a non-nucleophilic base in a variety of organic reactions, including the Michael addition. Its role is to deprotonate a pro-nucleophile, activating it to attack an electrophile.

The following table presents data for the N-methylmorpholine-catalyzed Michael addition reaction between aldehydes and nitroolefins.

EntryAldehydeNitroolefinCatalyst Loading (mol%)Time (h)Conversion (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Butyraldehydetrans-β-nitrostyrene124>9595:585
2Hexanaltrans-β-nitrostyrene1488096:490
3Phenylacetaldehydetrans-β-nitrostyrene124>9594:688

Data adapted from a study on morpholine-based organocatalysts where N-methylmorpholine was used as a base.[3]

Theoretical Comparison of Catalytic Activity

While experimental data for this compound is lacking, a qualitative comparison can be drawn based on the structural differences between the two molecules.

FeatureThis compoundN-Methylmorpholine
Structure this compound structureN-Methylmorpholine structure
Position of Methyl Group On the carbon atom adjacent to the nitrogen (C2).On the nitrogen atom.
Steric Hindrance at Nitrogen The nitrogen atom is a secondary amine within the ring, with the methyl group at the adjacent carbon. This may offer less direct steric hindrance to the nitrogen's lone pair compared to NMM.The nitrogen is a tertiary amine with a methyl group directly attached, creating significant steric hindrance around the nitrogen.
Basicity (pKa of conjugate acid) Not readily available. Expected to be a typical secondary amine within a morpholine ring.7.38[2]
Potential Catalytic Role Could potentially act as a base or nucleophilic catalyst. The secondary amine functionality could also participate in reactions where a proton on the nitrogen is involved.Primarily acts as a sterically hindered, non-nucleophilic base.

The position of the methyl group is the key structural difference. In N-methylmorpholine, the methyl group on the nitrogen atom makes it a tertiary amine and sterically hinders the nitrogen's lone pair, favoring its role as a non-nucleophilic base. In this compound, the nitrogen is a secondary amine, and the methyl group is on the carbon skeleton. This structural feature might allow it to act as a nucleophilic catalyst or a base with different steric requirements compared to NMM. However, without experimental data, this remains speculative.

Experimental Protocols

Polyurethane Foam Synthesis using N-Methylmorpholine

This protocol outlines the general procedure for preparing a polyurethane foam where N-methylmorpholine can be used as a catalyst.

Materials:

  • Polyol (e.g., polyether polyol)

  • Diisocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Water (blowing agent)

  • Silicone surfactant

  • N-methylmorpholine (catalyst)

  • Organotin catalyst (co-catalyst, e.g., stannous octoate)

Procedure:

  • In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and N-methylmorpholine.

  • In a separate container, weigh the diisocyanate.

  • Add the organotin co-catalyst to the polyol mixture and mix briefly.

  • Rapidly add the diisocyanate to the polyol mixture and stir vigorously for a short period (typically a few seconds).

  • Pour the reacting mixture into a mold and allow it to rise and cure.

  • The cream time, rise time, and tack-free time are key parameters to record for catalyst performance evaluation.

Michael Addition Catalyzed by N-Methylmorpholine as a Base

This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroolefin using N-methylmorpholine as a basic catalyst.[3]

Materials:

  • Aldehyde (0.11 mmol)

  • Nitroolefin (0.17 mmol)

  • Organocatalyst (e.g., a chiral amine, 1–5 mol%)

  • N-methylmorpholine (1–5 mol%)

  • Isopropanol (0.380 mL)

Procedure:

  • To a solution of the nitroolefin and aldehyde in isopropanol, add the organocatalyst and N-methylmorpholine.

  • Stir the reaction mixture at the desired temperature (e.g., -10°C) for the specified time (e.g., 24–48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizing Reaction Workflows and Mechanisms

Polyurethane Foam Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyurethane foam, highlighting the role of catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis polyol Polyol mixing Vigorous Mixing polyol->mixing water Water water->mixing surfactant Surfactant surfactant->mixing nmm N-Methylmorpholine nmm->mixing tin_cat Tin Catalyst tin_cat->mixing isocyanate Isocyanate isocyanate->mixing foaming Foam Rise & Curing mixing->foaming properties Foam Properties foaming->properties

Caption: General workflow for polyurethane foam synthesis.

Catalytic Cycle of Urethane (B1682113) Formation

This diagram shows the catalytic role of a tertiary amine, such as N-methylmorpholine, in the gelling reaction of polyurethane formation.

G isocyanate R-N=C=O complex Activated Complex isocyanate->complex Reacts with alcohol R'-OH alcohol->complex Forms complex with catalyst N-Methylmorpholine catalyst->complex urethane Urethane Product complex->urethane urethane->catalyst Regenerates

Caption: Catalytic cycle of urethane formation via an activated complex.

Conclusion

N-methylmorpholine is a versatile and well-documented catalyst, particularly valued in the polyurethane industry and as a base in organic synthesis. Its performance characteristics are well-understood, and established protocols for its use are readily available.

In stark contrast, the catalytic applications of this compound are not reported in the accessible scientific literature. While its chemical structure suggests potential for catalytic activity, the absence of experimental data prevents any meaningful comparison with N-methylmorpholine. This significant information gap highlights an opportunity for future research to explore the catalytic potential of this compound and its derivatives. For researchers and drug development professionals, N-methylmorpholine remains the reliable and predictable choice for applications requiring a tertiary amine catalyst of its class.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and its Alternatives for 2-Methylmorpholine Reaction Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 2-methylmorpholine derivatives, a robust analytical methodology is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for reaction monitoring, impurity profiling, and quality control. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental protocols and data, to aid in the selection of the most appropriate analytical strategy.

This compound, a chiral secondary amine, is a versatile building block in organic synthesis. Its reactions, such as N-alkylation and N-acylation, can yield a variety of products, including potential stereoisomers. The choice of analytical technique is therefore critical for ensuring the purity, identity, and stereochemical integrity of the desired compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Analysis

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many this compound derivatives. Its versatility allows for various modes of separation and detection.

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice for analyzing the reaction products of this compound. Since many simple alkylated and acylated morpholines lack a strong chromophore for UV detection, derivatization may be necessary to enhance sensitivity, although modern detectors like mass spectrometers (MS) can overcome this limitation.

For chiral separations, specialized chiral stationary phases (CSPs) are employed in HPLC to resolve the enantiomers of this compound and its reaction products. This is crucial for stereoselective synthesis and for evaluating the pharmacological properties of individual stereoisomers.

Alternative Analytical Methodologies

While HPLC is a powerful tool, other techniques offer distinct advantages for specific analytical challenges in the analysis of this compound reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative, particularly for volatile and thermally stable derivatives. GC offers high separation efficiency and, when coupled with MS, provides definitive identification of reaction components. For less volatile compounds, derivatization to increase volatility may be required.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS. By utilizing smaller particle size columns, UPLC delivers faster analysis times and higher resolution, making it ideal for high-throughput screening and reaction monitoring. The sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the quantification of trace-level impurities and metabolites in complex matrices.

Capillary Electrophoresis (CE) , especially in its chiral format, has emerged as a powerful technique for the separation of enantiomers. Chiral CE often requires minimal sample preparation and offers high separation efficiency with very low solvent consumption, presenting a "green" alternative to chiral HPLC.

Comparative Analysis of Analytical Techniques

To facilitate the selection of the most suitable analytical method, the following table summarizes the key performance characteristics of HPLC and its alternatives for the analysis of this compound reaction products.

FeatureHPLC (Reversed-Phase)Chiral HPLCGC-MSUPLC-MS/MSChiral Capillary Electrophoresis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Enantioselective interactions with a chiral stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High-pressure liquid chromatography with sub-2 µm particles, coupled to tandem mass spectrometry.Differential migration of ions in an electric field, with a chiral selector in the buffer.
Typical Analytes Non-volatile, thermally stable or labile compounds (e.g., N-acetyl-2-methylmorpholine).Chiral molecules (enantiomers of this compound and its derivatives).Volatile and thermally stable compounds (e.g., N-ethyl-2-methylmorpholine).Wide range of compounds, including trace-level impurities and metabolites.Chiral and achiral charged molecules.
Advantages Robust, versatile, widely available.Direct separation of enantiomers.High resolution, sensitive, definitive identification with MS.Fast, high resolution, very sensitive and selective.High efficiency, low sample and solvent consumption, fast method development.
Limitations Lower resolution than GC for some compounds, may require derivatization for UV detection.Expensive columns, method development can be complex.Not suitable for non-volatile or thermally labile compounds, may require derivatization.High initial instrument cost.Lower concentration sensitivity than MS-based methods, less robust for complex matrices.
Detection UV-Vis, Refractive Index (RI), Mass Spectrometry (MS).UV-Vis, MS.Mass Spectrometry (MS), Flame Ionization Detector (FID).Tandem Mass Spectrometry (MS/MS).UV-Vis, Laser-Induced Fluorescence (LIF).

Experimental Protocols

Detailed methodologies for the analysis of hypothetical but representative reaction products of this compound are provided below.

Protocol 1: HPLC Analysis of N-Acetyl-2-methylmorpholine

This protocol describes a reversed-phase HPLC method suitable for the quantification of an acylated derivative of this compound.

  • Instrumentation: Standard HPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Start with 10% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (if sensitivity is sufficient).

    • MS (ESI+): Scan for the protonated molecule [M+H]⁺.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This protocol outlines a method for the separation of the enantiomers of this compound or its chiral derivatives.

  • Instrumentation: HPLC system with a UV or circular dichroism (CD) detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA or cellulose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (B46881) (0.1%).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at a low wavelength (e.g., 205 nm) or a CD detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: GC-MS Analysis of N-Ethyl-2-methylmorpholine

This protocol is suitable for the analysis of a volatile alkylated derivative of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: General workflow for the HPLC analysis of this compound reaction products.

Analytical_Method_Comparison cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Analyte This compound Reaction Products HPLC HPLC-UV/MS Analyte->HPLC GCMS GC-MS Analyte->GCMS UPLCMS UPLC-MS/MS Analyte->UPLCMS ChiralHPLC Chiral HPLC Analyte->ChiralHPLC ChiralCE Chiral CE Analyte->ChiralCE

Figure 2: Decision pathway for selecting an analytical method for this compound derivatives.

A Researcher's Guide to Validating Chiral Purity of 2-Substituted Morpholines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of 2-substituted morpholines is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of the primary analytical techniques used for chiral purity validation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed methodologies.

The inherent three-dimensional nature of 2-substituted morpholines often results in stereoisomers, or enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the characterization and control of these stereoisomers in pharmaceutical products. Therefore, robust and reliable analytical methods for validating chiral purity are indispensable. This guide offers a comparative overview of the most commonly employed techniques to assist researchers in selecting the most appropriate method for their specific needs.

General Workflow for Chiral Purity Validation

The process of validating the chiral purity of a 2-substituted morpholine (B109124) sample typically follows a standardized workflow, from sample preparation to data analysis and reporting. The choice of analytical technique is a critical decision within this workflow, influencing factors such as analysis time, solvent consumption, and the level of quantitative detail that can be achieved.

Chiral Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis cluster_reporting Reporting Sample Racemic Standard & Test Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Method_Selection Method Selection (HPLC, SFC, NMR) Dissolution->Method_Selection Inject/Analyze Instrumentation Instrumental Analysis Method_Selection->Instrumentation Peak_Integration Peak Integration / Signal Analysis Instrumentation->Peak_Integration Calculation Calculation of Enantiomeric Excess (% ee) Peak_Integration->Calculation Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Calculation->Validation Report Generation of Certificate of Analysis Validation->Report

A generalized workflow for the validation of chiral purity.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for determining the chiral purity of 2-substituted morpholines depends on various factors, including the specific properties of the molecule, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and cost. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases has traditionally been the gold standard. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach that does not require chromatographic separation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2 with a co-solvent) and a CSP.Differentiation of enantiomers in solution through the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.
Typical Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes per sample
Resolution High resolution is achievable with appropriate CSP and mobile phase optimization.[1]Often provides superior or comparable resolution to HPLC, with sharper peaks due to lower viscosity and higher diffusivity of the mobile phase.[2]Resolution of signals depends on the strength of the interaction between the analyte and the CSA, and the magnetic field strength.
Solvent Consumption High, utilizes significant volumes of organic solvents.Low, primarily uses compressed CO2 with a small percentage of organic co-solvent, making it a more environmentally friendly option.[2]Low, requires small volumes of deuterated solvents for analysis.
Sensitivity (LOD/LOQ) Generally high, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL range. For Aprepitant (B1667566), an analogue of 2-substituted morpholines, LOD and LOQ were reported to be 0.14 µg/ml and 0.41 µg/ml, respectively.[3]Comparable or sometimes better than HPLC, especially with mass spectrometry detection.Lower sensitivity compared to chromatographic methods; typically requires milligram quantities of sample.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Generally faster method development due to rapid equilibration times and the ease of modifying mobile phase strength by changing pressure and co-solvent percentage.Requires screening of suitable chiral solvating agents and optimization of sample concentration and temperature.
Applicability Widely applicable to a broad range of 2-substituted morpholines.Particularly advantageous for preparative scale separations due to faster run times and easier solvent removal.Applicable to soluble compounds; the presence of suitable functional groups for interaction with a CSA is necessary.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique, based on established methods for 2-substituted morpholines and related compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analysis of Aprepitant, a 2,3,5-trisubstituted morpholine, and serves as a robust starting point for other 2-substituted morpholine derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), methanol (B129727) (MeOH), and trifluoroacetic acid (TFA) in a ratio of 970:40:4:0.5 (v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a general framework for the chiral SFC analysis of small pharmaceutical molecules and can be adapted for 2-substituted morpholines.

  • Instrumentation: An analytical SFC system with a CO2 pump, co-solvent pump, automated back pressure regulator, column oven, and a UV detector.

  • Column: Chiralpak AD-3, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of a chiral amine, a common structural feature in 2-substituted morpholines.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Chiral Solvating Agent (CSA): (R)-1,1'-Bi-2-naphthol (BINOL) is a common choice for resolving chiral amines.[4]

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • Weigh approximately 1-4 mg of the 2-substituted morpholine sample directly into an NMR tube.

    • Add an appropriate molar equivalent of the CSA (e.g., 1.0 to 1.2 equivalents).

    • Add approximately 0.6 mL of CDCl3.

    • Gently shake the tube to dissolve the solids.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio for the signals of interest.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes formed between the enantiomers of the analyte and the CSA.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Method Selection Logic

The choice between these powerful techniques is often guided by the specific requirements of the analytical task. The following decision tree illustrates a logical approach to selecting the most suitable method.

Method Selection Logic Start Start: Need to Validate Chiral Purity of a 2-Substituted Morpholine High_Throughput High Throughput Screening Required? Start->High_Throughput Preparative_Scale Preparative Scale Separation Needed? High_Throughput->Preparative_Scale No SFC Choose Chiral SFC High_Throughput->SFC Yes Limited_Sample Limited Sample Amount? Preparative_Scale->Limited_Sample No Preparative_Scale->SFC Yes Established_Method Established In-house Method Available? Limited_Sample->Established_Method No NMR Choose NMR with CSA Limited_Sample->NMR Yes Greener_Method Is a 'Greener' Method Preferred? Established_Method->Greener_Method No HPLC Choose Chiral HPLC Established_Method->HPLC Yes Greener_Method->SFC Yes Greener_Method->HPLC No

A decision tree to guide the selection of a chiral purity validation method.

References

A Comparative Guide to the Synthesis of N-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylmorpholine (NMM) is a versatile tertiary amine widely employed as a catalyst, solvent, and synthetic intermediate in the pharmaceutical and chemical industries. Its efficient synthesis is a critical aspect of process development and optimization. This guide provides an objective comparison of the primary industrial synthesis routes for N-methylmorpholine, supported by experimental data and detailed methodologies to inform laboratory and manufacturing decisions.

Comparison of Key Performance Indicators

The selection of a synthesis route for N-methylmorpholine is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact. The following table summarizes quantitative data for the most common industrial production methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Morpholine (B109124) Methylation (Eschweiler-Clarke) Morpholine, Formaldehyde (B43269), Formic AcidFormic Acid (reductant)80 - 100[1]4 - 18[2][3]Up to 95[1]>99[4][5]High yield, mature technology, mild conditions.[1][6]Use of corrosive formic acid.
Morpholine Methylation (Dimethyl Carbonate) Morpholine, Dimethyl Carbonate (DMC)None (self-catalyzed)[7][8]140 - 200[7][8]1 - 8[7][8]83[7][9][10]>95[11]"Green" methylating agent, avoids toxic reagents.[1]Requires higher temperatures and pressure.[8]
N-Methyldiethanolamine Cyclization N-MethyldiethanolamineSulfuric Acid or other Lewis Acids[2][12]150 - 170[2][6]6 - 8[12]82 - 98.4[2][12]>99[2]High yield and purity.Requires strong acid catalyst and high temperatures.
Diethylene Glycol Method Diethylene Glycol, Methylamine, HydrogenNi-Cu-Al₂O₃ or other hydrogenation catalysts[1]150 - 260[1][12]Not specifiedNot specifiedNot specifiedUtilizes readily available starting materials.High pressure, flammable gases (H₂, methylamine), complex process.[1][12]
Dichloroethyl Ether Method Dichloroethyl Ether, MethylamineBase~110[6]Not specified~94[1]Not specifiedHigh reported yield.Limited raw material availability, waste treatment challenges.[1][6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory or plant conditions.

Morpholine Methylation via Eschweiler-Clarke Reaction

This classical method involves the methylation of morpholine using formaldehyde as the carbon source and formic acid as the reducing agent.[13][14]

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add morpholine.

  • Slowly add a 37% aqueous solution of formaldehyde, followed by the cautious addition of formic acid. An exothermic reaction will occur.[3]

  • Heat the reaction mixture to 80-100°C and maintain for 4-5 hours, during which carbon dioxide will be evolved.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the mixture by adding a concentrated solution of sodium hydroxide (B78521) until the pH is above 11.

  • The product, N-methylmorpholine, will separate as an oily layer. Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or a similar drying agent.

  • Purify the crude product by distillation, collecting the fraction boiling at 115-116°C.

Morpholine Methylation using Dimethyl Carbonate (DMC)

This "greener" alternative to traditional methylation avoids the use of toxic methylating agents like methyl halides or dimethyl sulfate.[1]

Procedure:

  • Charge a stainless-steel autoclave with morpholine and dimethyl carbonate (typically in a 1:1 to 1:1.2 molar ratio).[7][11]

  • Seal the autoclave and heat the mixture to 160-200°C with stirring. The pressure will increase during the reaction.[8]

  • Maintain the reaction at temperature for 4-8 hours.[7][8]

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Purify the N-methylmorpholine by fractional distillation. The byproducts are methanol (B129727) and carbon dioxide.[7]

Cyclization of N-Methyldiethanolamine

This route involves the acid-catalyzed intramolecular cyclization of N-methyldiethanolamine to form N-methylmorpholine.

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a distillation setup, place N-methyldiethanolamine.

  • Slowly add concentrated sulfuric acid dropwise while keeping the temperature below 60°C.[2][6]

  • After the addition is complete, heat the mixture to 160-170°C and maintain reflux for approximately 7 hours. Water generated during the reaction is distilled off.[2][6]

  • Cool the reaction mixture to room temperature.

  • For purification, the product can be distilled under reduced pressure.[2] Alternatively, the mixture can be neutralized with a base and the product extracted before distillation.

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting an appropriate synthesis route for N-methylmorpholine based on key considerations.

Synthesis_Route_Comparison Logical Flow for N-Methylmorpholine Synthesis Route Selection Start Define Synthesis Requirements HighYield High Yield & Purity Critical? Start->HighYield GreenChemistry Green Chemistry a Priority? HighYield->GreenChemistry Yes CostSafety Raw Material Cost & Safety Paramount? HighYield->CostSafety No Route1 Morpholine Methylation (Eschweiler-Clarke) GreenChemistry->Route1 No Route2 Morpholine Methylation (DMC) GreenChemistry->Route2 Yes Route3 N-Methyldiethanolamine Cyclization CostSafety->Route3 Yes Route4 Diethylene Glycol or Dichloroethyl Ether Method CostSafety->Route4 No End Select Optimal Route Route1->End Mature, high-yield process Route2->End Environmentally benign Route3->End High purity product Route4->End Consider for specific economic/supply situations

Caption: Decision tree for selecting an N-methylmorpholine synthesis route.

Reaction Pathways

The chemical transformations for the primary synthesis routes are depicted below.

Reaction_Pathways N-Methylmorpholine Synthesis Pathways cluster_0 Morpholine Methylation (Eschweiler-Clarke) cluster_1 Morpholine Methylation (DMC) cluster_2 N-Methyldiethanolamine Cyclization Morpholine1 Morpholine NMM1 N-Methylmorpholine Morpholine1->NMM1 + HCHO, HCOOH Formaldehyde Formaldehyde FormicAcid Formic Acid Morpholine2 Morpholine NMM2 N-Methylmorpholine Morpholine2->NMM2 + DMC, Heat DMC Dimethyl Carbonate NMDEA N-Methyldiethanolamine NMM3 N-Methylmorpholine NMDEA->NMM3 H₂SO₄, Heat

References

A Comparative Guide to the N-Methylation of Morpholine: Evaluating Leading Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of N-methylmorpholine is a critical step in various applications, from pharmaceutical catalysts to solvents. This guide provides an objective comparison of common methylating agents for the N-methylation of morpholine (B109124), supported by experimental data and detailed protocols to inform your selection process.

The N-methylation of morpholine is a fundamental transformation in organic synthesis. The choice of methylating agent significantly impacts yield, reaction conditions, safety, and environmental footprint. This guide evaluates the performance of several key methylating agents: the classic Eschweiler-Clarke reagents (formaldehyde and formic acid), the greener alternative dimethyl carbonate (DMC), the traditional but hazardous methyl halides and dimethyl sulfate, and a catalyzed methanol (B129727) approach.

Performance Comparison of Methylating Agents

The following table summarizes the quantitative performance of different methylating agents for the N-methylation of morpholine based on reported experimental data.

Methylating Agent(s)Catalyst/ConditionsTemperature (°C)Reaction TimeYield (%)Key Observations
Formaldehyde (B43269) & Formic AcidNone (Eschweiler-Clarke)80–100Not specifiedUp to 95High yield, suitable for industrial production, avoids toxic reagents.[1]
ParaformaldehydeWater, heat855–6 hours98.7–99.2High yield and purity, avoids separate reducing agent.[2]
Dimethyl Carbonate (DMC)Autoclave, no catalyst1604 hours83"Green" reagent, byproduct (methanol) can be recycled.[3]
MethanolCuO-NiO/γ-Al2O3 catalyst140Not specified97High yield with catalyst, continuous process feasible.[4]
Methyl IodideSuitable baseNot specifiedNot specifiedNot specifiedStraightforward but reagent is toxic and requires careful handling.[5]
Dimethyl SulfateNot specifiedNot specifiedNot specifiedNot specifiedEffective but highly toxic, largely phased out.[4]
Dichloroethyl EtherMethylamine, alkaline conditionsNot specifiedNot specified~94High yield but raw material limitations and waste treatment issues.[1]

Experimental Workflow Overview

The general experimental workflow for the N-methylation of morpholine involves the reaction of morpholine with a methylating agent, followed by workup and purification. The specific steps can vary depending on the chosen reagents and reaction conditions.

experimental_workflow General Workflow for N-Methylation of Morpholine cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Reactant Mixing (Morpholine + Methylating Agent) reaction_conditions 2. Reaction (Heating/Stirring) reactants->reaction_conditions cooling 3. Cooling & Quenching reaction_conditions->cooling extraction 4. Extraction cooling->extraction drying 5. Drying Organic Layer extraction->drying purification 6. Purification (e.g., Distillation) drying->purification product N-Methylmorpholine purification->product

General experimental workflow for morpholine methylation.

Detailed Experimental Protocols

Eschweiler-Clarke Reaction (Formaldehyde and Formic Acid)

The Eschweiler-Clarke reaction is a reductive amination process that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7][8] This one-pot procedure is known for its high yields and avoidance of quaternary ammonium (B1175870) salt formation.[8][9]

Protocol:

  • To a secondary amine (1.0 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[9]

  • Heat the mixture at 80-100°C for several hours, or until the evolution of carbon dioxide ceases.[6][9]

  • Cool the reaction mixture to room temperature.

  • Basify the solution with an appropriate base (e.g., NaOH solution) to a pH of 11.[9]

  • Extract the product with an organic solvent, such as dichloromethane (B109758) (DCM).[9]

  • Dry the combined organic layers over a suitable drying agent (e.g., Na2SO4) and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography or distillation to obtain the tertiary amine.[9]

Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green methylating agent as it is less toxic than traditional reagents like methyl halides and dimethyl sulfate.[3]

Protocol:

  • Place morpholine (1.0 equivalent) and dimethyl carbonate (1.0 equivalent) in an autoclave.[10]

  • Heat the reaction mixture to 160°C with stirring (e.g., 500 rpm) for 4 hours. The pressure will increase during the reaction.[10]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Distill the reaction mixture to isolate the N-methylmorpholine product.[10]

Methylation using Paraformaldehyde

This method provides a high-yield synthesis of N-methylmorpholine without the need for a separate reducing agent.

Protocol:

  • Add morpholine (e.g., 50g) and water (e.g., 25g) to a reaction kettle.[2]

  • Heat the mixture to 85°C.[2]

  • Add paraformaldehyde (e.g., 55g) and maintain the temperature with stirring for approximately 5 hours, until no more gas is evolved.[2]

  • Cool the reaction to 30°C and add sodium chloride (e.g., 10g) to induce phase separation.[2]

  • Separate the upper organic phase and purify by rectification to obtain N-methylmorpholine. The lower aqueous phase can be reused in subsequent batches.[2]

Methylation using Methyl Iodide

Methyl iodide is a highly reactive and effective methylating agent, but its use is limited by its toxicity.[5][11]

Protocol:

  • Dissolve morpholine in a suitable solvent.

  • Add a base to deprotonate the nitrogen atom of morpholine, thereby increasing its nucleophilicity.[5]

  • Add methyl iodide to the reaction mixture. The nucleophilic nitrogen will attack the methyl group of the methyl iodide.[5]

  • Stir the reaction at an appropriate temperature until completion.

  • Perform a suitable workup to remove the salt byproduct and unreacted reagents.

  • Purify the product, typically by distillation.

Caution: Methyl iodide is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Signaling Pathway and Logical Relationships

The following diagram illustrates the key decision points and outcomes when choosing a methylating agent for morpholine, highlighting the trade-offs between yield, safety, and environmental impact.

logical_relationship Decision Framework for Morpholine Methylation cluster_inputs Inputs cluster_agents Methylating Agents cluster_outcomes Primary Outcomes cluster_product Product morpholine Morpholine eschweiler Formaldehyde/ Formic Acid dmc Dimethyl Carbonate meoh Methanol + Catalyst meI Methyl Iodide high_yield High Yield eschweiler->high_yield green_process Green Process dmc->green_process meoh->high_yield hazardous Hazardous meI->hazardous nmm N-Methylmorpholine high_yield->nmm green_process->nmm hazardous->nmm

Decision framework for selecting a methylation method.

References

Verifying 2-Methylmorpholine Synthesis: A Comparative 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful synthesis of a target molecule is a critical step. This guide provides a comprehensive comparison of 2-Methylmorpholine with potential starting materials and byproducts using 1H NMR spectroscopy, supported by detailed experimental protocols.

The synthesis of this compound, a valuable building block in medicinal chemistry, can be effectively monitored and its successful formation confirmed through 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides a detailed fingerprint of the molecule's structure, allowing for clear differentiation between the desired product, unreacted starting materials, and potential side products. This guide outlines a common synthetic route and presents a comparative analysis of the 1H NMR spectra of the compounds involved.

Synthetic Pathway and Analysis Workflow

A plausible and frequently employed method for the synthesis of this compound involves a two-step process. The first step is the reaction of diethanolamine (B148213) with propylene (B89431) oxide to form the intermediate N-(2-hydroxypropyl)diethanolamine. The subsequent step is an acid-catalyzed intramolecular dehydration (cyclization) of this intermediate to yield this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison start Starting Materials (Diethanolamine, Propylene Oxide) intermediate Intermediate (N-(2-hydroxypropyl)diethanolamine) start->intermediate Alkoxylation product Product (this compound) intermediate->product Cyclization (Dehydration) nmr 1H NMR Spectroscopy product->nmr data Spectral Data Comparison (Product vs. Alternatives) nmr->data

Figure 1. Workflow for the synthesis and 1H NMR analysis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of morpholine (B109124) derivatives.

Step 1: Synthesis of N-(2-hydroxypropyl)diethanolamine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place diethanolamine (1.0 eq).

  • Cool the flask in an ice bath and slowly add propylene oxide (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 2-3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting N-(2-hydroxypropyl)diethanolamine is used in the next step without further purification.

Step 2: Cyclization to this compound

  • To the crude N-(2-hydroxypropyl)diethanolamine from the previous step, add a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

  • Heat the mixture to 150-180°C with continuous stirring. Water will be generated and can be removed using a Dean-Stark apparatus.

  • The reaction is typically monitored by GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by distillation.

1H NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the substance in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or D2O) in an NMR tube.

  • Acquire the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the structure.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound and potential alternatives that may be present in the reaction mixture. This data is crucial for confirming the identity and purity of the synthesized product.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH(CH₃)-~3.7-3.8m1H
-CH₂-O-~3.5-3.7m2H
-CH₂-N- (axial)~2.8-2.9m1H
-CH₂-N- (equatorial)~2.6-2.7m1H
-CH-N-~2.3-2.5m2H
-CH₃~1.1d3H
Diethanolamine -CH₂-OH~3.7t4H
-CH₂-N-~2.7t4H
-NH, -OHvariablebr s3H
1,2-Propanediol (Propylene Glycol) -CH(OH)-~3.9m1H
-CH₂(OH)~3.4d2H
-CH₃~1.1d3H
-OHvariablebr s2H
Morpholine -CH₂-O-~3.7t4H
-CH₂-N-~2.9t4H
-NHvariablebr s1H
N-Methyldiethanolamine -CH₂-OH~3.6t4H
-CH₂-N-~2.6t4H
-N-CH₃~2.3s3H
-OHvariablebr s2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). br s denotes a broad singlet.

Analysis of a Successful Synthesis

The 1H NMR spectrum of a successfully synthesized and purified this compound sample should exhibit the characteristic signals outlined in the table above. Key indicators of a complete reaction include:

  • The appearance of a multiplet around 3.7-3.8 ppm corresponding to the methine proton adjacent to the methyl group.

  • The presence of a doublet around 1.1 ppm for the methyl group.

  • The absence of the characteristic triplet signals of diethanolamine around 3.7 and 2.7 ppm.

  • The absence of signals corresponding to the starting material 1,2-propanediol.

The presence of signals corresponding to morpholine or N-methyldiethanolamine would indicate the formation of byproducts, suggesting that the reaction conditions may need further optimization.

By carefully comparing the 1H NMR spectrum of the reaction product with the data provided in this guide, researchers can confidently confirm the synthesis of this compound and assess its purity, ensuring the quality of this important synthetic intermediate for further applications in drug discovery and development.

A Comparative Analysis of Morpholine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the catalytic prowess of substituted morpholine (B109124) derivatives in the 1,4-addition reaction, supported by experimental findings.

The morpholine scaffold, a six-membered heterocyclic motif containing both nitrogen and oxygen, is a cornerstone in medicinal chemistry and drug development. Beyond its pharmacological significance, its derivatives have emerged as promising candidates in the realm of asymmetric organocatalysis. This guide delves into a comparative study of the catalytic activity of various morpholine derivatives, focusing on their performance in the 1,4-addition (Michael) reaction between aldehydes and nitroolefins. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis.

The inherent structural features of morpholine, such as the presence of an oxygen atom which influences the electronic properties and conformational rigidity of the ring, present both challenges and opportunities for its application as a catalyst.[1][2][3] Generally, in enamine catalysis, the pyrrolidine (B122466) nucleus is recognized for its superior efficiency compared to piperidine (B6355638) or morpholine.[1][2][3] The reduced reactivity of morpholine-enamines is often attributed to the electron-withdrawing effect of the oxygen atom and a more pronounced pyramidalization of the nitrogen atom, which diminishes the nucleophilicity of the corresponding enamine intermediate.[1][2][3] However, strategic substitution on the morpholine ring can overcome these limitations, leading to the development of highly efficient and stereoselective organocatalysts.

Comparative Performance of β-Amino Acid Morpholine Derivatives

A recent study systematically investigated a series of novel β-amino acid morpholine derivatives (referred to as β-Morph-AAs) as organocatalysts in the asymmetric Michael addition of butyraldehyde (B50154) to trans-β-nitrostyrene.[1][2][3] Four distinct catalysts (I-IV), characterized by different stereochemistry and substitution patterns, were synthesized and evaluated.

The general catalytic cycle for this enamine-based catalysis is initiated by the reaction of the morpholine derivative catalyst with an aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the nitroolefin electrophile in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the final product.

Below is a diagram illustrating the generalized experimental workflow for testing the catalytic activity of these morpholine derivatives.

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Catalyst_I_IV Catalyst I, II, III, or IV (1 mol%) Reaction_Vessel Reaction Vessel Catalyst_I_IV->Reaction_Vessel NMM N-Methylmorpholine (NMM) (1 mol%) NMM->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Crude_Mixture Crude Reaction Mixture Reaction_Vessel->Crude_Mixture Stirring for specified time Butyraldehyde Butyraldehyde (1.0 eq) Butyraldehyde->Reaction_Vessel Nitrostyrene trans-β-Nitrostyrene (1.5 eq) Nitrostyrene->Reaction_Vessel Addition at specified temperature NMR ¹H NMR Analysis Crude_Mixture->NMR Determine Conversion & d.e. HPLC Chiral HPLC Analysis Crude_Mixture->HPLC Determine e.e.

Caption: Experimental workflow for the catalytic 1,4-addition reaction.

The performance of these catalysts was screened under various reaction conditions, including different solvents and temperatures. The key metrics for comparison were the conversion of the starting materials, the diastereomeric excess (d.e.), and the enantiomeric excess (e.e.) of the final product.

Data Presentation: Catalytic Performance

The following table summarizes the catalytic activity of the four morpholine derivatives under optimized conditions.

CatalystSolventTemp (°C)Time (h)Conv. (%)d.e. (%)e.e. (%)
I Toluene (B28343)/MeOH (9:1)4012>999280
II Toluene/MeOH (9:1)4012>998967
III Toluene/MeOH (9:1)4012>999070
IV Toluene/MeOH (9:1)4012>999175

Reaction conditions: butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), catalyst (1 mol%), N-methylmorpholine (1 mol%). Conversion and d.e. were determined by ¹H NMR of the crude mixture. e.e. was determined by chiral HPLC analysis.[3]

From the data, it is evident that all four catalysts are highly active, achieving near-quantitative conversion.[1][2][3] Catalyst I demonstrated the highest enantioselectivity (80% e.e.) and excellent diastereoselectivity (92% d.e.), highlighting its remarkable ability to control the stereochemical outcome of the reaction.[1][2][3] The subtle structural and stereochemical differences between the catalysts significantly influence their stereodifferentiating ability.

The logical relationship for the catalytic transformation can be visualized as follows:

G Aldehyde Aldehyde Product Michael Adduct (High d.e. and e.e.) Aldehyde->Product Nitroolefin Nitroolefin Nitroolefin->Product Catalyst Morpholine Derivative Catalyst Catalyst->Product Catalyzes reaction

Caption: Logical relationship of the catalytic 1,4-addition reaction.

Experimental Protocols

General Procedure for the Synthesis of β-Morph-AAs Catalysts (I-IV):

The synthesis of the β-amino acid morpholine catalysts involved a multi-step sequence starting from commercially available amino alcohols.[1][2]

  • Formation of Benzyl-morpholine Amino Alcohols: A solution of the starting amino alcohol (4.0 mmol) in absolute toluene was treated with (R)-epichlorohydrin (1.3 eq.) and LiClO₄ (1.3 eq.). The mixture was stirred at 60°C for 24 hours. Subsequently, MeONa in MeOH (25% v/v) was added, and stirring was continued for another 24 hours. The reaction was quenched with a saturated aqueous solution of NH₄Cl, and the product was extracted with ethyl acetate.[1][2]

  • Boc-Protection: The resulting amino alcohol was dissolved in THF, and Pd/C (10% loading) and Boc₂O (1.05 eq.) were added. The mixture was stirred under a hydrogen atmosphere to yield the Boc-protected amino alcohol.[1][2]

  • Oxidation: The Boc-protected amino alcohol was then oxidized using TEMPO (0.2 eq.) and BAIB (2 eq.) in a mixture of CH₂Cl₂ and water (2:1) to afford the desired β-Morph-AAs.[1][2]

  • Deprotection: The final catalysts (I-IV) were obtained as their trifluoroacetic acid salts after deprotection.[1][2]

General Procedure for the Catalytic 1,4-Addition Reaction:

The catalytic tests were performed by adding the morpholine derivative catalyst (1 mol%) and N-methylmorpholine (1 mol%) to the chosen solvent. Butyraldehyde (1.0 eq.) was then added, followed by trans-β-nitrostyrene (1.5 eq.). The reaction mixture was stirred at the specified temperature for the indicated time. The conversion and diastereomeric excess were determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy. The enantiomeric excess was determined by chiral HPLC analysis.[3]

References

Assessing the performance of rhodium catalysts in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation, a process that stereoselectively adds hydrogen to a prochiral substrate, stands out as a highly efficient and atom-economical method for creating chiral centers. Among the array of catalysts developed for this purpose, rhodium complexes have historically played a pivotal role and continue to be a benchmark for performance. This guide provides a comprehensive comparison of rhodium catalysts with other leading alternatives—ruthenium, iridium, and palladium—in asymmetric hydrogenation, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Key Catalysts

The efficacy of a catalyst in asymmetric hydrogenation is primarily evaluated by its enantioselectivity (expressed as enantiomeric excess, ee%), its activity (often measured by Turnover Number, TON, or Turnover Frequency, TOF), and the breadth of substrates it can effectively hydrogenate. While direct, side-by-side comparisons under identical conditions are not always available in the literature, this section consolidates representative data to highlight the distinct advantages of each metal catalyst.

Rhodium catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP and DuPHOS, have demonstrated exceptional performance in the asymmetric hydrogenation of functionalized olefins such as enamides and β-ketoesters.[1] Ruthenium catalysts, often paired with ligands like BINAP in combination with a diamine, are renowned for their broad substrate scope, including the highly efficient hydrogenation of ketones.[2] Iridium catalysts, especially with P,N-ligands like PHOX, have emerged as powerful tools for the hydrogenation of less functionalized substrates, including unfunctionalized olefins and imines.[3] Palladium catalysts have also shown promise in the asymmetric hydrogenation of various unsaturated compounds, including ketones and heteroarenes.[4]

Catalyst SystemSubstrate TypeRepresentative SubstrateEnantiomeric Excess (ee%)Turnover Number (TON)
Rhodium-BINAP Enamides, β-KetoestersMethyl α-acetamidocinnamate>95%Up to 2,000
Ruthenium-BINAP/Diamine KetonesAcetophenone (B1666503)Up to >99%Up to 2,400,000
β-KetoestersMethyl acetoacetateUp to 99%-
Iridium-PHOX IminesN-(1-phenylethylidene)benzylamineUp to 96%Up to 10,000
Unfunctionalized Olefins(E)-1,2-diphenylpropeneUp to 98%-
Palladium-SynPhos KetiminesN-(1-phenylethylidene)anilineUp to 95%-

Note: The data presented is a compilation from various sources and may not have been obtained under identical reaction conditions. Direct comparison should be made with caution.[1][5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for the asymmetric hydrogenation of common substrates using rhodium, ruthenium, and iridium catalysts.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of the hydrogenation of an enamide using a Rh-BisP* catalyst system.[6]

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., (R,R)-t-Bu-BisP*) in a 1:1.1 molar ratio. Anhydrous, degassed methanol (B129727) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

Hydrogenation Reaction:

  • A separate autoclave or high-pressure reactor is charged with methyl (Z)-α-acetamidocinnamate (substrate) and the prepared catalyst solution in methanol (substrate-to-catalyst ratio, S/C = 100).

  • The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).

  • The reaction mixture is stirred at room temperature for 24-36 hours.

Work-up and Analysis:

  • After the reaction is complete, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical asymmetric transfer hydrogenation of a ketone using a Noyori-type ruthenium catalyst.[2]

Reaction Setup:

  • To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), the ruthenium catalyst [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 mmol, 0.5 mol%) is added.

  • A solution of potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL) is then added to the reaction mixture.

  • The mixture is stirred at 25°C for approximately 10 minutes.

Work-up and Analysis:

  • The reaction is quenched by the addition of 1 M HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of N-(1-phenylethylidene)benzylamine

This protocol is a general procedure for the asymmetric hydrogenation of an imine using an Ir-PHOX catalyst.

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ and the chiral P,N-ligand (e.g., a PHOX derivative) are dissolved in a suitable solvent like dichloromethane (B109758) to form the catalyst precursor.

Hydrogenation Reaction:

  • The imine substrate, N-(1-phenylethylidene)benzylamine, is added to the catalyst solution in a high-pressure autoclave.

  • The autoclave is sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a specific temperature (e.g., 25°C) for a designated time.

Work-up and Analysis:

  • After releasing the hydrogen pressure, the solvent is evaporated.

  • The residue is purified by column chromatography.

  • The conversion and enantiomeric excess of the resulting amine are determined by chiral HPLC or GC analysis.

Mechanistic Pathways and Visualizations

The stereochemical outcome of asymmetric hydrogenation is determined by the intricate interactions within the catalytic cycle. Understanding these mechanisms is crucial for catalyst design and optimization. Below are visualizations of the generally accepted catalytic cycles for rhodium, ruthenium, and iridium catalysts in asymmetric hydrogenation.

Rhodium-Catalyzed Hydrogenation of Enamides (Unsaturated Pathway)

The hydrogenation of enamides catalyzed by rhodium-phosphine complexes is generally believed to proceed through an "unsaturated pathway". In this mechanism, the olefinic substrate coordinates to the rhodium center first, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the chiral product and regenerate the catalyst.[7][8]

Rhodium_Catalytic_Cycle Catalyst [Rh(L)S₂]⁺ (Active Catalyst) Substrate_Complex [Rh(L)(substrate)]⁺ (Substrate Coordination) Catalyst->Substrate_Complex + Substrate - 2S Dihydride_Complex [Rh(H)₂(L)(substrate)]⁺ (Oxidative Addition of H₂) Substrate_Complex->Dihydride_Complex + H₂ Alkyl_Hydride [Rh(H)(alkyl)(L)]⁺ (Migratory Insertion) Dihydride_Complex->Alkyl_Hydride Rate-determining step Alkyl_Hydride->Catalyst + 2S Product_Release Chiral Product Alkyl_Hydride->Product_Release Reductive Elimination

Rhodium-catalyzed hydrogenation of enamides.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

The Noyori-type ruthenium catalysts operate through a metal-ligand bifunctional mechanism in transfer hydrogenation. The reaction does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through an outer-sphere mechanism involving a six-membered pericyclic transition state where hydrogen is transferred from the catalyst's Ru-H and N-H bonds to the carbonyl group of the ketone.[9][10]

Ruthenium_Catalytic_Cycle Ru_Amide [Ru(L)] (Amide Complex) Ru_Hydride [RuH(L)]⁺ (Hydride Species) Ru_Amide->Ru_Hydride + i-PrOH - i-PrO⁻ Transition_State Outer-Sphere Transition State Ru_Hydride->Transition_State + Ketone Transition_State->Ru_Amide - Chiral Alcohol Product_Release Chiral Alcohol + Acetone Transition_State->Product_Release Hydride Transfer

Ruthenium-catalyzed transfer hydrogenation.
Iridium-Catalyzed Asymmetric Hydrogenation of Imines

The mechanism of iridium-catalyzed imine hydrogenation is still a subject of active research, but a commonly proposed pathway involves an Ir(III)/Ir(V) cycle. This mechanism suggests the oxidative addition of H₂ to an Ir(III) intermediate, followed by coordination of the imine, migratory insertion, and reductive elimination to release the chiral amine.[3][11]

Iridium_Catalytic_Cycle Ir_I [Ir(I)(L)]⁺ (Active Catalyst) Ir_III_dihydride [Ir(III)(H)₂(L)]⁺ (Oxidative Addition of H₂) Ir_I->Ir_III_dihydride + H₂ Ir_V_hydrido [Ir(V)(H)₃(L)(imine)]⁺ (Imine Coordination & H₂ addition) Ir_III_dihydride->Ir_V_hydrido + Imine, + H₂ Ir_III_alkyl [Ir(III)(H)₂(alkyl)(L)]⁺ (Migratory Insertion) Ir_V_hydrido->Ir_III_alkyl Reductive Elimination of H₂ Ir_III_alkyl->Ir_I - H₂ Product_Release Chiral Amine Ir_III_alkyl->Product_Release Reductive Elimination

Iridium-catalyzed hydrogenation of imines.

Conclusion

The selection of an optimal catalyst for asymmetric hydrogenation is a multifaceted decision that depends on the substrate, desired enantioselectivity, and process conditions. Rhodium catalysts remain a highly effective choice, particularly for the hydrogenation of functionalized olefins like enamides, offering excellent enantioselectivities. However, for other substrate classes, ruthenium and iridium catalysts often provide superior performance. Ruthenium catalysts are exceptionally active and selective for the hydrogenation of ketones, while iridium catalysts have opened up new possibilities for the enantioselective hydrogenation of challenging unfunctionalized olefins and imines. Palladium catalysts also offer a valuable alternative for a range of substrates. A thorough evaluation of the available catalyst systems, guided by the data and protocols presented here, will enable researchers to make informed decisions and advance their synthetic endeavors.

References

A Comparative Guide: Dimethyl Carbonate vs. Methanol for N-Methylation of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the N-methylation of amines is a fundamental transformation. For the synthesis of N-methylmorpholine, a versatile building block, researchers are increasingly weighing the efficacy and environmental impact of various methylating agents. This guide provides an objective comparison of two prominent reagents for this purpose: dimethyl carbonate (DMC) and methanol (B129727), supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl carbonate (DMC) emerges as a significantly more effective and environmentally benign methylating agent for the N-methylation of morpholine (B109124) compared to methanol under the investigated conditions. While methanol can achieve high conversion and selectivity, it often requires more stringent reaction conditions, including high temperatures and pressures, and specialized catalysts. DMC, in contrast, can provide excellent yields under milder, often catalyst-free, conditions, presenting a greener and more efficient alternative.

Data Presentation: Performance Comparison

The following table summarizes the quantitative data from comparative studies on the N-methylation of morpholine using dimethyl carbonate and methanol.

Methylating AgentCatalystTemperature (°C)Time (h)Morpholine Conversion (%)N-Methylmorpholine Yield (%)N-Methylmorpholine Selectivity (%)Reference
Dimethyl Carbonate None1608>958386[1][2][3]
Methanol None1608-0.24-[1]
Methanol CuO-NiO/γ-Al2O3220-95.3-93.8[4][5][6]

Discussion of Efficacy

Experimental evidence strongly indicates the superior performance of dimethyl carbonate for the N-methylation of morpholine. In a direct comparison under the same catalyst-free conditions, DMC yielded 72% N-methylmorpholine, while methanol produced a negligible 0.24%.[1] Further optimization of the reaction with DMC, by adjusting the molar ratio of reactants and reaction time, pushed the yield of N-methylmorpholine to 83% with a selectivity of 86%.[1][2][3]

The N-methylation of morpholine using methanol can be effective but necessitates the use of catalysts and more demanding reaction conditions. For instance, using a CuO-NiO/γ-Al2O3 catalyst at 220°C, a morpholine conversion of 95.3% and a selectivity for N-methylmorpholine of 93.8% can be achieved.[4][5][6] However, the significantly lower reactivity of methanol as a methylating agent compared to DMC is evident.

Environmental and Safety Considerations

Dimethyl carbonate is widely regarded as a green chemical reagent.[7][8][9] Its advantages over traditional methylating agents like methyl halides and dimethyl sulfate (B86663) are well-documented and extend to its comparison with methanol in this specific application. The byproducts of the reaction with DMC are methanol and carbon dioxide; the former can be recycled to produce more DMC.[1] This process avoids the formation of inorganic salts, which are common byproducts in reactions with methyl halides and require disposal.[7] In contrast, while methanol is a simple molecule, its use in N-methylation often involves catalysts that may contain heavy metals and require high energy input, diminishing its "green" credentials.

Experimental Protocols

Detailed methodologies for the N-methylation of morpholine using both dimethyl carbonate and methanol are provided below.

N-Methylation of Morpholine with Dimethyl Carbonate (Catalyst-Free)

Procedure: A mixture of morpholine (0.50 mol) and dimethyl carbonate (with a molar ratio of DMC to morpholine of 1:1) is placed in a stainless steel autoclave equipped with a magnetic stirrer. The autoclave is sealed, and the reaction mixture is heated to 160°C with continuous stirring. The reaction is allowed to proceed for 8 hours. After cooling to room temperature, the reaction mixture is analyzed by gas chromatography to determine the conversion of morpholine and the yield and selectivity of N-methylmorpholine.[1]

N-Methylation of Morpholine with Methanol (Catalytic)

Procedure: The N-alkylation of morpholine with methanol is carried out in a fixed-bed reactor packed with a CuO-NiO/γ-Al2O3 catalyst. The catalyst is prepared by the impregnation method. A gaseous mixture of morpholine and methanol (molar ratio 1:3) is passed through the catalyst bed at a temperature of 220°C and a pressure of 0.9 MPa. The liquid hourly space velocity is maintained at 0.15 h⁻¹. The product stream is condensed and analyzed by gas chromatography to determine the conversion of morpholine and the selectivity for N-methylmorpholine.[4]

Logical Workflow for Reagent Comparison

G cluster_input Input cluster_reagents Methylating Agents cluster_evaluation Evaluation Criteria cluster_outcome Outcome A N-Methylation of Morpholine B Dimethyl Carbonate (DMC) A->B C Methanol A->C D Efficacy (Yield, Selectivity) B->D E Reaction Conditions (Temp, Catalyst) B->E F Environmental Impact (Green Chemistry) B->F C->D C->E C->F G Comparative Analysis D->G E->G F->G

Caption: Comparative workflow for evaluating DMC and methanol.

Conclusion

For the N-methylation of morpholine, dimethyl carbonate demonstrates superior efficacy and a more favorable environmental profile compared to methanol. The ability of DMC to achieve high yields under milder, catalyst-free conditions makes it an attractive choice for researchers and drug development professionals seeking efficient and sustainable synthetic routes. While methanol can be utilized, it requires more energy-intensive conditions and catalytic systems to achieve comparable results. The selection of the appropriate methylating agent will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations, but the data strongly supports the preferability of dimethyl carbonate in this application.

References

Characterization of N-methylmorpholine and its Alternatives in Drug Development using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate reagents is paramount to ensure the purity, stability, and safety of active pharmaceutical ingredients (APIs). N-methylmorpholine (NMM) is a widely utilized tertiary amine base in various organic syntheses. Its characterization, along with that of common alternatives such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), is crucial for process control and quality assurance. Mass spectrometry (MS) offers a rapid and sensitive method for the identification and quantification of these volatile compounds. This guide provides a comparative analysis of NMM, TEA, and DIPEA using electron ionization mass spectrometry (EI-MS), supported by experimental data and detailed protocols.

Performance Comparison: Mass Spectral Data

The mass spectra of N-methylmorpholine, triethylamine, and diisopropylethylamine exhibit distinct fragmentation patterns under electron ionization, allowing for their unambiguous identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
N-methylmorpholine (NMM) 101.15[1]101101100 (M-1), 71, 57, 42
Triethylamine (TEA) 101.1910186100 (M-1), 72, 58, 42, 30, 28
Diisopropylethylamine (DIPEA) 129.2412911486, 72, 58, 44, 42

Fragmentation Pathways and Structural Elucidation

The fragmentation of these tertiary amines upon electron ionization is primarily driven by the cleavage of C-C and C-N bonds, leading to the formation of characteristic fragment ions.

N-methylmorpholine (NMM) Fragmentation Pathway

The mass spectrum of N-methylmorpholine is dominated by the molecular ion peak (m/z 101), which is also the base peak, indicating its relative stability compared to its acyclic counterparts. Key fragmentation steps include the loss of a hydrogen radical to form the [M-1]+ ion (m/z 100), and cleavage of the morpholine (B109124) ring to produce fragments at m/z 71, 57, and 42.

N-methylmorpholine Fragmentation N-methylmorpholine (NMM) EI-MS Fragmentation NMM N-methylmorpholine (M) m/z = 101 M_ion [M]+• m/z = 101 NMM->M_ion -e- M_minus_1 [M-H]+ m/z = 100 M_ion->M_minus_1 -H• frag_71 [C4H9N]+• m/z = 71 M_ion->frag_71 -CH2O frag_57 [C3H7N]+• m/z = 57 M_ion->frag_57 -C2H4O frag_42 [C2H4N]+ m/z = 42 M_ion->frag_42 -C3H5O•

N-methylmorpholine Fragmentation Pathway

Experimental Protocols

A generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of volatile tertiary amines is provided below. This can be adapted and optimized for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of N-methylmorpholine, triethylamine, and diisopropylethylamine in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solutions: Dilute the sample containing the amine of interest in the same solvent used for the standard solutions to fall within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile amines.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

GC-MS Workflow General GC-MS Workflow for Volatile Amine Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Standard/Sample Dilution prep2 Optional: Extraction (LLE/SPME) prep1->prep2 gc_inj Injection prep2->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det Detection ms_frag->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Peak Integration & Library Search data_acq->data_proc data_report Reporting data_proc->data_report

GC-MS Workflow for Volatile Amines

Conclusion

The mass spectrometric characterization of N-methylmorpholine, triethylamine, and diisopropylethylamine provides distinct and reproducible fragmentation patterns, enabling their confident identification in pharmaceutical processes. The choice of base will depend on the specific reaction requirements, with mass spectrometry serving as a critical tool for ensuring the identity and purity of the selected reagent. The provided data and protocols offer a foundational guide for researchers and scientists in the effective application of mass spectrometry for the analysis of these important volatile amines.

References

Quantifying N-Methyl-morpholine-N-oxide Degradation: A Comparative Guide to Capillary Electrophoresis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of N-Methyl-morpholine-N-oxide (NMMO) stability, this guide offers a comprehensive comparison of analytical techniques for quantifying its primary degradation products: N-methylmorpholine (NMM) and morpholine (B109124) (M). Drawing on experimental data, we delve into the performance of capillary electrophoresis (CE) alongside alternative methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

NMMO is a crucial solvent in various industrial processes, including the production of lyocell fibers. However, its susceptibility to degradation under thermal and chemical stress necessitates robust analytical methods to monitor the formation of impurities that can impact process efficiency and product quality. This guide provides a detailed overview of the available analytical tools to enable informed decisions for your research and development needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on a variety of factors, including sensitivity, precision, sample throughput, and the complexity of the sample matrix. The following table summarizes the quantitative performance of capillary electrophoresis and its alternatives for the analysis of NMMO degradation products.

FeatureCapillary Electrophoresis (CE-UV)High-Performance Liquid Chromatography (HPLC-UV)Headspace Gas Chromatography (HS-GC)Nuclear Magnetic Resonance (NMR)
Analytes NMMO, NMM, Morpholine (Simultaneous)NMMO, NMM, MorpholineNMMNMMO, NMM, Morpholine
Limit of Detection (LOD) Estimated: 1-10 µMAnalyte DependentNot Reported~ 5% of major components
Limit of Quantification (LOQ) Estimated: 5-30 µM0.01 µg/mL (for Morpholine)[1]71.9 mg/kg (for NMM)[1]~30 ppm (for Morpholine & NMM)[2]
Linearity Range Wide dynamic range0.01–10 µg/mL (for Morpholine)[1]Not ReportedGood for quantification
Precision (RSD) < 5%0.4–3.0%[1]4.33%[1]~3%[2]
Analysis Time Fast (< 10 minutes)15-30 minutes30-60 minutes~ 5-15 minutes
Sample Preparation Minimal (dilution)Can require filtration/derivatizationRequires derivatization for NMMOMinimal (dissolution in solvent)
Key Advantages High efficiency, low sample/reagent consumption, simultaneous analysisRobust, widely available, good sensitivityExcellent for volatile compoundsNon-destructive, provides structural information
Key Disadvantages Sensitive to matrix effects, requires specialized equipmentHigher solvent consumption, potential for column degradationNot suitable for non-volatile compounds (NMMO, Morpholine)Lower sensitivity compared to other methods

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key techniques discussed.

Capillary Electrophoresis with Indirect UV Detection (CE-UV)

This method allows for the simultaneous separation and quantification of NMMO, NMM, and morpholine.

  • Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50-75 cm).

  • Background Electrolyte (BGE): A solution containing 50 mM 4-methylbenzylamine (B130917) and 50 mM 2-hydroxy-2-methylpropanoic acid (HIBA). The pH is adjusted to below 3.5 with HIBA.[3]

  • Separation Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect UV detection at 214 nm.[3]

  • Sample Preparation: Samples are typically diluted with the background electrolyte to fall within the linear range of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used technique for the separation and quantification of non-volatile and semi-volatile compounds.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength, such as 192-195 nm, is often employed for improved sensitivity of the aliphatic amine degradation products.[4]

  • Sample Preparation: Samples may require filtration to remove particulate matter. Derivatization can be used to enhance the UV absorbance of the analytes.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This technique is particularly suited for the analysis of volatile degradation products like N-methylmorpholine.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Headspace Parameters:

    • Sample Preparation: For the analysis of NMM in the presence of NMMO, an ammonia-assisted method can be used to increase the detection sensitivity. This involves adding ammonium (B1175870) hydroxide (B78521) and sodium hydroxide to the sample solution.[1]

    • Equilibration Temperature: 80 °C.[1]

    • Equilibration Time: 30 minutes.[1]

  • Detector: FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

A powerful tool for both structural elucidation and quantification without the need for analyte-specific reference standards.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as deuterium (B1214612) oxide (D₂O) is used to dissolve the sample.

  • Internal Standard: A certified internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals is added to the sample.

  • Acquisition Parameters: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest is used to ensure full relaxation between pulses.

  • Quantification: The concentration of the analytes is determined by comparing the integral of their characteristic resonance signals to the integral of the internal standard's signal.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the comparative advantages of each technique, the following diagrams are provided.

cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_data Data Analysis Sample NMMO Solution Sample Dilution Dilution with BGE Sample->Dilution Injection Hydrodynamic or Electrokinetic Injection Dilution->Injection Separation Separation in Capillary (20-30 kV) Injection->Separation Detection Indirect UV Detection (214 nm) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Area Integration & Quantification Electropherogram->Quantification

CE Workflow for NMMO Degradation Analysis

CE Capillary Electrophoresis Speed Speed CE->Speed High Versatility Versatility CE->Versatility Simultaneous Cations/ Anions/Neutrals SamplePrep Sample Prep CE->SamplePrep Low Cost Cost CE->Cost Moderate HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity High HPLC->Versatility Wide range of non-volatiles HPLC->SamplePrep Moderate HPLC->Cost Moderate GC GC GC->Sensitivity Very High (for volatiles) GC->Versatility Volatiles & Semi-volatiles GC->SamplePrep High (derivatization) GC->Cost Moderate NMR NMR NMR->Versatility Broad applicability NMR->SamplePrep Low NMR->Cost High StructuralInfo Structural Info NMR->StructuralInfo Excellent

Comparison of Analytical Techniques

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylmorpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Methylmorpholine are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols and environmental regulations.

This compound is classified as a hazardous substance due to its flammability, corrosivity, and toxicity.[1][2][3] Improper disposal can pose significant risks to human health and the environment. Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory for all generators of hazardous waste.[4][5]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and face protection.[1][6]

  • Ventilation: Handle the substance only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][7] All equipment should be properly grounded to prevent static discharge.[1][8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][9] It should be stored in an approved flammable liquid storage area, away from incompatible materials like strong oxidizing agents and acids.[1][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from "cradle-to-grave," meaning it is regulated from generation to final disposal.[5]

Step 1: Waste Identification and Segregation

  • Classify waste containing this compound as hazardous waste.

  • Do not mix it with non-hazardous waste.

  • Segregate it from incompatible materials to prevent dangerous chemical reactions.

Step 2: Proper Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste" and include "this compound."

  • Keep the container tightly closed when not in use and store it in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

Step 3: Arrange for Professional Disposal

  • Disposal of this compound must be conducted through a licensed hazardous or special waste collection service.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7][9] Discharging it into the environment must be avoided.[3][7]

  • A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6][10] This should only be performed by a certified waste disposal facility.

Step 4: Handling Spills and Contaminated Materials

  • In the event of a spill, immediately remove all ignition sources.[1][7]

  • Ventilate the area and wear appropriate PPE.[1]

  • For small spills, contain and absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][11]

  • Collect the absorbed material and residues using non-sparking tools and place them in a sealed, labeled container for flammable waste.[1][11]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][6]

Summary of Key Safety and Disposal Information

The following table summarizes critical data for this compound, compiled from safety data sheets.

ParameterData
UN Number UN2535
Hazard Class 3 (Flammable Liquid) with a subsidiary risk of 8 (Corrosive)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.[3] H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H314: Causes severe skin burns and eye damage.[1][3] H332: Harmful if inhaled.[1]
Disposal Precautionary Statement P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][6]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper management and disposal of this compound waste.

cluster_main This compound Waste Management Workflow cluster_spill Spill Response Protocol A Waste Generation (e.g., unused reagent, reaction byproduct) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C  Yes H Manage as non-hazardous waste B->H  No D Store in a labeled, sealed, compatible container C->D E Store in designated, cool, well-ventilated area D->E F Arrange pickup by licensed waste disposal service E->F G Final Disposal (e.g., Incineration at approved facility) F->G S1 Spill Occurs S2 Remove ignition sources & wear full PPE S1->S2 S3 Contain & absorb with inert material S2->S3 S4 Collect residue into a flammable waste container S3->S4 S4->F Dispose as hazardous waste S5 Decontaminate area S4->S5

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Methylmorpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.